molecular formula C16H13NO4S B093987 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid CAS No. 119-40-4

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

Cat. No.: B093987
CAS No.: 119-40-4
M. Wt: 315.3 g/mol
InChI Key: YGNDWDUEMICDLW-UHFFFAOYSA-N
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Description

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is a useful research compound. Its molecular formula is C16H13NO4S and its molecular weight is 315.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37153. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-anilino-4-hydroxynaphthalene-2-sulfonic acid
Source PubChem
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InChI

InChI=1S/C16H13NO4S/c18-16-10-14(22(19,20)21)9-11-8-13(6-7-15(11)16)17-12-4-2-1-3-5-12/h1-10,17-18H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNDWDUEMICDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044787
Record name 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid
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Molecular Weight

315.3 g/mol
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CAS No.

119-40-4
Record name Phenyl J Acid
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Record name 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid
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Record name Phenyl J Acid
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Record name 2-Naphthalenesulfonic acid, 4-hydroxy-7-(phenylamino)-
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Record name 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid
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Record name 7-anilino-4-hydroxynaphthalene-2-sulphonic acid
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Record name 4-HYDROXY-7-(PHENYLAMINO)NAPHTHALENE-2-SULFONIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (Phenyl J Acid)

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, commonly known in the industry as Phenyl J acid, is a naphthalene-derived organic compound of significant industrial importance.[1][2] Its molecular architecture, featuring a hydroxyl, a phenylamino, and a sulfonic acid group on a naphthalene core, endows it with specific chemical properties that make it an indispensable intermediate in the synthesis of a variety of azo dyes.[1][3] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols. The information is presented to not only detail methodologies but also to provide the underlying scientific rationale for procedural choices, ensuring a robust and applicable understanding of this key chemical compound.

Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of Phenyl J acid is fundamental to its effective application and handling. The strategic placement of its functional groups dictates its solubility, reactivity, and chromophoric potential.

Molecular Identity

The compound is systematically identified by several key descriptors, summarized in the table below.

IdentifierValueReference
IUPAC Name 7-anilino-4-hydroxynaphthalene-2-sulfonic acid[2]
Common Synonyms Phenyl J acid, 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid[1][2]
CAS Number 119-40-4[1][2][3]
Molecular Formula C₁₆H₁₃NO₄S[1][2][3]
Molecular Weight 315.34 g/mol [1][2]
SMILES C1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O[2]
InChIKey YGNDWDUEMICDLW-UHFFFAOYSA-N[2]
Chemical Structure Analysis

The structure of Phenyl J acid is a cornerstone of its utility. The sulfonic acid (-SO₃H) group imparts significant water solubility, a critical feature for its application in aqueous dyeing processes.[1] The hydroxyl (-OH) and the secondary amine (-NHPh) groups are the primary sites for electrophilic substitution, making them the active centers for the coupling reactions necessary for dye formation. The phenylamino group also modulates the electronic properties and steric profile of the naphthalene system.[4]

Below is a simple graphical representation of the molecular structure.

Caption: 2D representation of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.

Physicochemical Properties

The bulk properties of a chemical are critical for process design, storage, and handling.

PropertyValueReference
Appearance White or gray crystalline powder[3]
Solubility Slightly soluble in water and ethanol; Soluble in alkali solutions[3]
Density ~1.495 g/cm³ (Predicted)[3][5]
pKa -0.18 ± 0.40 (Predicted)[3][5]
Water Solubility 587.97 mg/L at 25°C (Predicted)[5]

Chapter 2: Synthesis and Manufacturing

The commercial viability of Phenyl J acid hinges on an efficient and scalable synthesis process. The primary route involves the condensation of J acid with aniline.

Core Synthesis Pathway

The industrial synthesis of Phenyl J acid is achieved through the condensation of 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J acid) with aniline.[3] This reaction is typically conducted in a sodium bisulfite medium, which plays a crucial role in the process. The reaction proceeds under elevated temperature and pressure to drive the nucleophilic substitution of the amino group of J acid by aniline.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a self-validating process for synthesizing Phenyl J acid. The causality for each step is explained to provide a deeper understanding.

  • Reactor Charging: In a pressure-rated reactor, charge J acid, aniline, sodium bisulfite, sodium carbonate, and water.

    • Causality: J acid and aniline are the primary reactants. Sodium bisulfite acts as the reaction medium. Sodium carbonate is added to maintain a sufficiently alkaline pH (8-9) to facilitate the reaction and minimize side products.[1]

  • Heating and Pressurization: Seal the reactor and raise the internal temperature to 104-106 °C over 1.5 hours. Maintain this temperature for approximately 40 hours. The pressure will naturally rise to about 0.1 MPa.[3]

    • Causality: The elevated temperature provides the necessary activation energy for the condensation reaction. The extended reaction time is required to drive the reaction to completion and achieve a high yield.

  • Cooling and Filtration: After the reaction period, cool the mixture to 30 °C. Filter the resulting slurry to collect the crude product cake.[3]

    • Causality: Cooling reduces the solubility of the product, maximizing its precipitation for efficient recovery by filtration.

  • Purification - Bisulfite Removal: Resuspend the filter cake in water and heat to 80-85 °C. Slowly add concentrated sulfuric acid until the solution remains blue when tested with Congo red paper.[3]

    • Causality: Sulfuric acid decomposes the excess sodium bisulfite from the reaction, releasing it as sulfur dioxide gas. The Congo red test indicates the endpoint of this decomposition.

  • Final Isolation: Stir the mixture for one hour to ensure complete gas evolution, then cool again to 30 °C. Filter the purified product and wash the filter cake with a saturated saltwater solution.[3]

    • Causality: The saltwater wash helps to remove residual inorganic impurities. The final product is an aqueous paste of N-phenyl J acid.

Synthesis Process Flow Diagram

The following diagram illustrates the key stages of the manufacturing process.

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Phenyl J Acid Sample Solubilize Dissolve in appropriate solvent (e.g., DMSO-d₆ for NMR) Sample->Solubilize NMR ¹H & ¹³C NMR Solubilize->NMR IR FT-IR Solubilize->IR MS ESI-MS Solubilize->MS Validation Structure Validation NMR->Validation Purity Purity Assessment NMR->Purity IR->Validation MS->Validation Report Generate Certificate of Analysis Validation->Report Purity->Report

Caption: Standard workflow for the analytical characterization of Phenyl J acid.

Summary of Expected Analytical Data
TechniqueParameterExpected ResultReference
¹H NMR Chemical Shiftδ 6.8–8.2 ppm (Aromatic Protons)[1]
¹³C NMR Chemical Shiftδ 110–120 ppm (Carbon attached to -SO₃H)[1]
IR Spectroscopy Wavenumber (cm⁻¹)3200–3600 (O-H stretch), 1180–1250 (S=O stretch)[1]
Mass Spec (ESI-) m/z[M-H]⁻ at ~314.05[1]

Chapter 4: Applications and Industrial Utility

The primary and most well-established application of Phenyl J acid is its role as a crucial building block in the dye manufacturing industry.

Intermediate for Azo Dyes

Phenyl J acid is a key intermediate for synthesizing various azo dyes. [1]Its structure allows it to act as a coupling component, reacting with diazonium salts to form the characteristic -N=N- azo bond that defines this class of dyes. Specific examples of dyes produced using Phenyl J acid include:

  • Direct Copper Salt Green BTL [1][3]* Copper Salt Blue FBGL [1][3]* Copper Salt Purple BBL [1][3]* Direct Violet 9 & Direct Blue 78 [5] These dyes are valued for their vibrant colors and are used extensively in the textile industry. [1]

Other Potential Applications

While its role in dye chemistry is dominant, the functional groups on Phenyl J acid give it potential utility in other areas of research. Its structure may be of interest in material science for the development of new polymers or in biological studies, though these applications are not as well-documented. [1][4]

Chapter 5: Safety, Handling, and Toxicology

Proper handling of Phenyl J acid is essential to ensure laboratory and personnel safety. The compound is classified as an irritant.

GHS Hazard Identification

According to the Globally Harmonized System (GHS), Phenyl J acid presents the following hazards:

  • Skin Irritation (Category 2) [6][7]* Serious Eye Irritation (Category 2A) [2][6][7]* May cause respiratory irritation (Category 3) [6]

Safe Handling and Personal Protective Equipment (PPE)

A strict protocol must be followed when handling this chemical.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. [6][7]2. Personal Protective Equipment:

    • Wear nitrile gloves and a lab coat. Inspect gloves prior to use and change them immediately if contaminated. [6][7] * Use safety glasses with side-shields or chemical goggles. [6][7] * If dust generation is unavoidable, use a NIOSH/MSHA-approved respirator. [8]3. Handling Practices: Avoid generating dust. [6]Avoid contact with skin, eyes, and clothing. [7]Wash hands thoroughly after handling. [6]

First Aid Measures

In case of accidental exposure, the following steps should be taken immediately:

Exposure RouteFirst Aid ProcedureReference
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[6][7]
Skin Contact Take off contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[6][7]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[6][8]
Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6][7]The compound can be hygroscopic, light-sensitive, and air-sensitive. [6]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations. [6][7]

Conclusion

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is a well-characterized and industrially vital chemical. Its value is firmly rooted in its molecular structure, which is ideally suited for its role as an azo dye intermediate. The synthesis and purification processes are well-established, and robust analytical methods exist for its quality control. While its primary application remains in the coloration industry, the inherent reactivity of its functional groups suggests potential for broader applications in materials science. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its irritant properties. This guide provides the foundational knowledge for professionals to utilize, handle, and understand Phenyl J acid effectively and safely.

References

  • 4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid - ChemBK. (n.d.). Retrieved from [Link]

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  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, March 31). Retrieved from [Link]

  • 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid - Chongqing Chemdad Co., Ltd. (n.d.). Retrieved from [Link]

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An In-Depth Technical Guide to Phenyl J Acid: Physicochemical Properties and Synthetic Insights for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenyl J acid, chemically known as 7-anilino-4-hydroxy-2-naphthalenesulfonic acid (CAS No. 119-40-4), is a pivotal intermediate in the synthesis of a wide array of azo dyes.[1] Its utility, however, extends beyond the realm of color chemistry, with its unique scaffold holding potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of Phenyl J acid, offering a critical resource for researchers, scientists, and drug development professionals. The document delves into its structural and physicochemical characteristics, spectroscopic profile, and reactivity, supported by established experimental protocols and data. Furthermore, it explores the compound's relevance in contemporary research, particularly in the design of novel molecular entities.

Introduction: The Molecular Architecture of Phenyl J Acid

Phenyl J acid is a derivative of naphthalenesulfonic acid, characterized by a naphthalene core substituted with a hydroxyl group, a sulfonic acid group, and a phenylamino group. This trifunctional arrangement imparts a unique combination of acidic, nucleophilic, and aromatic properties, making it a versatile building block in organic synthesis.

The IUPAC name for Phenyl J acid is 7-anilino-4-hydroxynaphthalene-2-sulfonic acid. Its structure is a confluence of three key functional moieties attached to a naphthalene backbone:

  • A Naphthol Moiety: The hydroxyl group at the C4 position imparts phenolic character, rendering the proton acidic and the ring susceptible to electrophilic substitution.

  • A Sulfonic Acid Group: The -SO₃H group at the C2 position is a strong acid, significantly influencing the molecule's solubility in aqueous and polar media.

  • A Phenylamino Group: The aniline substituent at the C7 position acts as an electron-donating group, activating the naphthalene ring system towards electrophilic attack and serving as a key site for diazotization and coupling reactions.

Azo_Coupling cluster_start Reactants cluster_product Product Diazonium_Salt Ar-N₂⁺ Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Electrophile Phenyl_J_Acid Phenyl J Acid Phenyl_J_Acid->Azo_Dye Nucleophile (Azo Coupling)

Figure 2: Azo coupling reaction of Phenyl J acid.

Synthesis of Phenyl J Acid: An Experimental Protocol

Phenyl J acid is typically synthesized via the condensation of J acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid) with aniline. [1] 5.1. Reaction Scheme

The overall transformation involves the nucleophilic substitution of the amino group of J acid with aniline, often facilitated by a sodium bisulfite medium.

Synthesis_Workflow J_Acid J Acid Reaction Condensation (NaHSO₃, Na₂CO₃, H₂O, Δ) J_Acid->Reaction Aniline Aniline Aniline->Reaction Intermediate Crude Product Reaction->Intermediate Purification Acidification & Filtration Intermediate->Purification Final_Product Phenyl J Acid Purification->Final_Product

Figure 3: Synthetic workflow for Phenyl J acid.

5.2. Step-by-Step Methodology

The following protocol is a representative procedure for the laboratory-scale synthesis of Phenyl J acid.

  • Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, charge J acid, aniline, sodium bisulfite, and sodium carbonate in water. [1]2. Heating: Gradually heat the mixture to 104-106 °C over approximately 1.5 hours and maintain this temperature for an extended period (e.g., 40 hours) under slight pressure (around 0.1 MPa). [1]3. Cooling and Filtration: Cool the reaction mixture to about 30 °C and filter to collect the crude product. [1]4. Purification: Resuspend the filter cake in water and heat to 80-85 °C. Carefully add concentrated sulfuric acid to decompose any excess sodium bisulfite, which is evident by the evolution of sulfur dioxide gas.

  • Isolation: After the gas evolution ceases, stir the mixture for an additional hour, then cool to 30 °C. Filter the purified product and wash the filter cake with a saturated salt solution to yield Phenyl J acid. [1]

Relevance in Drug Discovery and Development

While Phenyl J acid is predominantly known as a dye intermediate, the naphthalene sulfonic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. [2]Naphthalene derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. [3] The unique arrangement of hydrogen bond donors and acceptors, coupled with the extended aromatic system of Phenyl J acid, makes it an interesting starting point for the design of novel bioactive molecules. For instance, derivatives of naphthalenesulfonic acid have been investigated as inhibitors of HIV reverse transcriptase and as antiangiogenic agents. [3]The phenylamino group offers a convenient handle for further chemical modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. The strategic modification of the phenyl ring, for example, is a common tactic in lead optimization to enhance potency and metabolic stability. [4][5]

Conclusion

Phenyl J acid is a compound of significant industrial importance with a well-defined role in the synthesis of azo dyes. Its physicochemical properties, characterized by pH-dependent solubility and a rich chemical reactivity, are central to its utility. For the research scientist and drug development professional, Phenyl J acid represents more than just a dye intermediate; its naphthalenesulfonic acid core is a recognized pharmacophore with potential for the development of novel therapeutic agents. This guide has provided a comprehensive technical overview of its properties and synthesis, intended to serve as a foundational resource for its application in both established and emerging areas of chemical science.

References

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  • SUPPORTING INFORM
  • Google Patents. (n.d.).
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  • NIH. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. [Link]

  • ChemBK. (n.d.). 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • CAS Common Chemistry. (n.d.). 5-Amino-4-hydroxy-2-naphthalenesulfonic acid. [Link]

  • ACS Publications. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. [Link]

  • PubMed. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. [Link]

  • (n.d.). Table of Characteristic IR Absorptions. [Link]

  • BMRB. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. [Link]

  • (2004). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 15(3), 396–403.
  • (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
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  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid. [Link]

  • (n.d.). IR Chart. [Link]

  • ResearchGate. (n.d.). (a) The ultraviolet–visible (UV–vis) spectrum of phenylglyoxylic acid... [Link]

  • Chalmers ODR. (2022). Application of amorphous classification system and glass forming ability. [Link]

  • (2021). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions.
  • MDPI. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. [Link]

  • PubChem. (n.d.). 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. [Link]

  • Canadian Science Publishing. (1955). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. [Link]

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  • ResearchGate. (2018). (PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. [Link]

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4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid CAS number 119-40-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (CAS 119-40-4)

Abstract: This technical guide provides a comprehensive overview of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, commonly known as Phenyl J Acid. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's physicochemical properties, synthesis protocols, analytical methodologies, primary applications, and critical safety information. The guide emphasizes the causality behind experimental choices, offering field-proven insights to ensure both technical accuracy and practical utility.

Introduction and Nomenclature

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is a pivotal aromatic compound belonging to the class of naphthalenesulfonic acids. Its structure, featuring a naphthalene core functionalized with hydroxyl, phenylamino, and sulfonic acid groups, makes it a versatile intermediate, particularly in the synthesis of dyes.[1] The sulfonic acid and hydroxyl groups enhance water solubility, especially in alkaline conditions, and provide reactive sites for further chemical modification.[1][2]

The compound is most widely recognized by its trivial name, N-Phenyl J Acid , which stems from its synthesis from J acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid).[2][3] Understanding its various synonyms is crucial when surveying scientific literature and commercial inventories.

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental for its application in synthesis and research. The key physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 119-40-4[1][3]
Molecular Formula C₁₆H₁₃NO₄S[1]
Molecular Weight 315.34 g/mol [1][4]
IUPAC Name 7-anilino-4-hydroxynaphthalene-2-sulfonic acid[4]
Synonyms Phenyl J Acid, 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid[1][2][4]
Appearance White, gray, or blue-gray crystalline powder[2][3]
Solubility Slightly soluble in water and ethanol; soluble in alkali solutions; insoluble in most organic solvents.[2][3]
InChI Key YGNDWDUEMICDLW-UHFFFAOYSA-N[1]

The structure of N-Phenyl J Acid is a key determinant of its reactivity. The electron-donating hydroxyl and phenylamino groups activate the naphthalene ring, while the electron-withdrawing sulfonic acid group influences its solubility and acts as a directing group in certain reactions.

Caption: General workflow for the synthesis of N-Phenyl J Acid.

Analytical and Quality Control

Ensuring the purity of N-Phenyl J Acid is paramount, especially for its use in synthesizing high-quality dyes. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). [1]

Impurity Profiling

Common impurities include unreacted starting materials (aniline derivatives), positional isomers, and byproducts from sulfonation. [1]

Recommended HPLC Method
  • Objective: To achieve baseline separation of the main product from potential isomers and impurities.

  • Column: C18 reverse-phase column. [1]The nonpolar stationary phase is ideal for retaining and separating aromatic compounds based on hydrophobicity.

  • Mobile Phase: Acetonitrile:0.1% Trifluoroacetic Acid (TFA) in water (e.g., 70:30 v/v). [1]Acetonitrile serves as the organic modifier, while TFA acts as an ion-pairing agent to improve peak shape for the sulfonic acid.

  • Flow Rate: 1.0 mL/min. [1]* Detection: UV spectrophotometry, typically in the range of 254-280 nm where the naphthalene chromophore absorbs strongly.

Recommended TLC Method
  • Objective: A rapid, qualitative method for monitoring reaction progress and identifying gross impurities.

  • Stationary Phase: Silica gel plates. [1]* Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v). [1]This polar solvent system is effective for separating the polar components.

  • Visualization: UV light (254 nm). The product and many impurities are UV-active.

  • Expected Result: The product typically has an Rf value of around 0.3, distinguishing it from faster-moving impurities like aniline (Rf ≈ 0.6). [1]

Applications in Research and Industry

Core Application: Azo Dye Intermediate

The predominant industrial application of N-Phenyl J Acid is as a crucial intermediate in the manufacture of azo dyes. [1][3]Its chemical structure allows it to act as a coupling component. The hydroxyl and amino groups direct the electrophilic attack of diazonium salts to positions on the naphthalene ring, leading to the formation of the characteristic azo (-N=N-) bond that defines these dyes.

It is a precursor for a range of dyes, including:

  • Direct Dyes: Direct Copper Salt Green BTL, Copper Salt Blue FBGL, Copper Salt Purple BBL, Direct Violet 9, Direct Violet 51, Direct Blue 78. [1][2][3]* Acid and Mordant Dyes: Used in the synthesis of various acid and mordant dyes for textiles. [3]

Caption: Key application areas for N-Phenyl J Acid.

Emerging Research Areas

While dye synthesis remains its primary use, the unique structure of N-Phenyl J Acid lends itself to exploratory research:

  • Conjugated Polymers: The aromatic nature and reactive sites make it a candidate monomer for synthesizing novel water-soluble conjugated polymers with interesting optical and electronic properties. * Biomaterials: Modifications of biomolecules like hyaluronic acid with aromatic compounds such as N-Phenyl J Acid could lead to new biomaterials for applications in drug delivery or tissue engineering. [5]

Safety, Handling, and Storage

Proper handling of N-Phenyl J Acid is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if ingested or inhaled. [6]

GHS Hazard Classification
Hazard CodeStatementSource(s)
H302 Harmful if swallowed[6]
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Recommended Handling Procedures
  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [6]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. [6] * Respiratory Protection: If dust levels are high, use a NIOSH-approved particulate respirator.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5]Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is a compound of significant industrial importance, primarily serving as a backbone for the synthesis of a wide array of azo dyes. Its production via the condensation of J acid and aniline is a well-established process, but one that requires careful control of reaction parameters to ensure high purity. For researchers, the compound's validated analytical methods provide a clear pathway for quality assurance. Beyond its traditional role, the inherent chemical functionalities of N-Phenyl J Acid present opportunities for innovation in materials science and polymer chemistry, making it a continued subject of interest for both industrial and academic scientists.

References

  • 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | 119-40-4 | Benchchem . Benchchem. Link

  • 4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid - ChemBK . ChemBK. Link

  • 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid | 119-40-4 - ChemicalBook . ChemicalBook. Link

  • N Phenyl J Acid - Jemby Chem Limited . Jemby Chem Limited. Link

  • 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid - CymitQuimica . CymitQuimica. Link

  • 4 Hydroxy 7 Phenylamino 2 Naphthalenesulfonic Acid Factory - Price - Hong Jin . Hong Jin. Link

  • 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | 119-40-4 - Sigma-Aldrich . Sigma-Aldrich. Link

  • Specification of N.Phenyl J.Acid - Standard Grade - Vivid Global Industries . Vivid Global Industries. Link

  • 119-40-4|4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid - BLDpharm . BLDpharm. Link

  • N-phenyl J-acid | 119-40-4 | Chemical Bull Pvt. Ltd. Chemical Bull Pvt. Ltd. Link

  • N Phenyl J Acid | Cas no 119-40-4 - Emco Chemicals . Emco Chemicals. Link

  • 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid - Sigma-Aldrich . Sigma-Aldrich. Link

  • 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | C16H13NO4S | CID 67065 - PubChem . PubChem. Link

  • 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid - Smolecule . Smolecule. Link

  • SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. Link

  • SAFETY DATA SHEET - Sigma-Aldrich . Sigma-Aldrich. Link

  • SAFETY DATA SHEET - Pfaltz & Bauer . Pfaltz & Bauer. Link

  • SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. Link

  • SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. Link

  • Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed . PubMed. Link

  • Developments in Methods of Analysis for Naphthalene Sulfonates - ResearchGate . ResearchGate. Link

  • Facile one-pot synthesis of water-soluble conjugated polymers derived from 7-amino-4-hydroxy-2-naphthalenesulfonic acid: Synthes - AVESİS . AVESİS. Link

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A Guide to the Spectroscopic Characterization of 7-Anilino-4-hydroxy-2-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Verification

In the fields of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. For a compound like 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid (CAS: 119-40-4), a key intermediate in the synthesis of azo dyes and a potential fluorescent probe, its utility is directly tied to its structural purity.[1] This guide provides an in-depth, practical overview of the spectroscopic techniques used to elucidate and verify the structure of this molecule, moving beyond mere data presentation to explain the causality behind the analytical choices.

The molecular structure, with its interconnected aromatic rings, secondary amine, phenol, and sulfonic acid moieties, presents a distinct spectroscopic fingerprint. Our exploration will leverage a suite of analytical techniques—FTIR, UV-Vis, NMR, and Mass Spectrometry—to create a comprehensive and self-validating structural profile.

NMR_Validation_Workflow Start 7-Anilino-4-hydroxy-2- naphthalenesulfonic acid Sample Prep Dissolve in DMSO-d6 Start->Prep H1_NMR Acquire 1H NMR Spectrum Prep->H1_NMR C13_NMR Acquire 13C NMR Spectrum Prep->C13_NMR Analysis Analyze Spectra: - Chemical Shifts - Integration - Multiplicity H1_NMR->Analysis C13_NMR->Analysis Validation Structure Confirmed: - Correct proton count - Correct carbon count - Characteristic shifts match Analysis->Validation

Figure 2: A self-validating workflow for NMR structural confirmation.

Molecular Mass Verification: Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the definitive molecular weight of the analyte. We specify Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that is perfect for polar, non-volatile molecules like this one, minimizing fragmentation and maximizing the signal for the molecular ion. Running in both positive and negative modes provides complementary data.

Experimental Protocol
  • Sample Infusion: A dilute solution of the sample in 50:50 acetonitrile:water is infused directly into the ESI source.

  • Negative Ion Mode ([M-H]⁻): The instrument is set to detect negatively charged ions. The sulfonic acid and phenolic hydroxyl groups are easily deprotonated.

  • Positive Ion Mode ([M+H]⁺): The instrument is switched to detect positively charged ions. The anilino nitrogen is the most likely site of protonation.

Data Interpretation

The molecular formula C₁₆H₁₃NO₄S corresponds to a monoisotopic mass of approximately 315.06 Da. [2]

Ion Mode Expected m/z Observed Ion
Negative ESI 314.05 [M-H]⁻

| Positive ESI | 316.07 | [M+H]⁺ |

Trustworthiness Check: High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition. An observed mass of 314.0519 in negative mode, for example, would correspond to the formula C₁₆H₁₂NO₄S⁻ with an error of only a few parts per million (ppm), providing incontrovertible proof of the molecular formula and leaving no room for ambiguity.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural characterization of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal spectroscopic methods. FTIR confirms the presence of the required functional groups. UV-Vis validates the extended electronic conjugation. NMR spectroscopy provides the detailed atomic map of the C-H framework. Finally, mass spectrometry delivers the definitive molecular weight and elemental formula. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and confidence in the molecular identity, a critical requirement for its application in research and industry.

References

  • PubChem. (n.d.). 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved from [Link]

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Solubility of Phenyl J acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Phenyl J Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility of Phenyl J acid (7-anilino-4-hydroxynaphthalene-2-sulphonic acid, CAS No: 119-40-4), a critical intermediate in the synthesis of azo dyes and a compound of interest in pharmaceutical research.[1][2] We delve into the theoretical underpinnings of its solubility, examining the pivotal roles of its molecular structure, solvent polarity, and aqueous pH. This guide presents a detailed solubility profile in aqueous and organic media, supported by available quantitative and qualitative data. Furthermore, we provide a robust, step-by-step experimental protocol for the accurate determination of thermodynamic solubility, designed for researchers and drug development professionals. The causality behind experimental choices and the principles of molecular interactions are emphasized throughout to provide actionable, field-proven insights.

Introduction to Phenyl J Acid

Phenyl J acid, also known as 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid, is a complex aromatic compound featuring a naphthalene core substituted with sulfonic acid, hydroxyl, and anilino (phenylamino) groups.[3] Its molecular structure is the primary determinant of its chemical properties and, consequently, its solubility behavior. While its predominant application is as an intermediate for manufacturing a range of dyes, including direct and mordant dyes, its structural motifs are also relevant in the broader context of chemical and pharmaceutical synthesis.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and exploring potential applications in areas like drug delivery, where solubility is a critical parameter for bioavailability.[4][5]

Table 1: Physicochemical Properties of Phenyl J Acid

Property Value Source(s)
Chemical Name 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid [6]
Synonyms N-Phenyl J Acid, Phenyl J Acid [6][7]
CAS Number 119-40-4 [1]
Molecular Formula C₁₆H₁₃NO₄S [1]
Molar Mass 315.34 g/mol [1]
Appearance White, gray, or greenish-grey crystalline powder [1][7]
pKa -0.18 ± 0.40 (Predicted) [1]

| log P (n-octanol/water) | 0.83 |[3] |

The Molecular Basis of Solubility

The solubility of Phenyl J acid is a direct consequence of the interplay between its distinct functional groups and the nature of the solvent, governed by the principle "like dissolves like."[8]

  • Polar, Ionizable Groups: The sulfonic acid (-SO₃H) and hydroxyl (-OH) groups are highly polar and capable of hydrogen bonding. The sulfonic acid group is strongly acidic (predicted pKa of -0.18), meaning it readily deprotonates in aqueous solutions to form the highly polar sulfonate anion (-SO₃⁻).[1] This ionization is the single most important factor driving its solubility in polar and, particularly, alkaline aqueous media.

  • Hydrogen Bonding: The amino (-NH-) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, facilitating interactions with protic solvents like water and alcohols.[9]

  • Nonpolar Aromatic Structure: The fused naphthalene rings and the phenyl group constitute a large, hydrophobic backbone. This nonpolar character counteracts the influence of the polar groups and is responsible for its poor solubility in nonpolar organic solvents.[9]

The balance between the hydrophilic, ionizable groups and the large hydrophobic core results in a complex solubility profile, making solvent selection a critical consideration in its application.

cluster_PJA Phenyl J Acid Structure cluster_groups Functional Groups & Influence cluster_properties Resulting Properties PJA C₁₆H₁₃NO₄S SO3H Sulfonic Acid (-SO₃H) PJA->SO3H OH Hydroxyl (-OH) PJA->OH NH Anilino (-NH-) PJA->NH Aromatic Naphthalene & Phenyl Rings PJA->Aromatic Acidic Strongly Acidic High Polarity SO3H->Acidic dominates aqueous behavior Hbond H-Bond Donor/Acceptor OH->Hbond NH->Hbond Nonpolar Hydrophobic / Nonpolar Aromatic->Nonpolar dominates organic behavior

Caption: Key functional groups of Phenyl J acid and their influence on solubility.

Solubility Profile of Phenyl J Acid

Direct, quantitative solubility data for Phenyl J acid across a wide range of solvents is not extensively published. However, a reliable profile can be constructed from available data sheets, chemical handbooks, and an expert understanding of its chemical structure.

Aqueous and Protic Solvents

Phenyl J acid is characterized as slightly soluble in water.[1] A safety data sheet provides a quantitative value of 74.3 mg/L at 25°C .[3] Its solubility in ethanol is also described as slight.[1] In protic solvents, solubility is limited because while the polar groups can hydrogen bond, the energy required to break the solvent-solvent interactions (e.g., the strong hydrogen bonding network in water) and accommodate the large nonpolar backbone is substantial.

Aprotic and Nonpolar Solvents

Several sources describe Phenyl J acid as being generally "insoluble in organic solvent".[6] This is particularly true for nonpolar solvents like toluene, hexane, or chloroform, where there are no favorable interactions to overcome the solute's crystal lattice energy. The log P value of 0.83 suggests it is not extremely lipophilic, but the large aromatic surface area still prevents dissolution in nonpolar media.[3]

The Critical Effect of pH: Solubility in Alkaline Solutions

The most significant characteristic of Phenyl J acid is its high solubility in dilute alkaline solutions.[1][6][10][11] This is not mere dissolution but a reactive process. The strong sulfonic acid group, and to a lesser extent the phenolic hydroxyl group, reacts with bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to form the corresponding sodium salt. This salt is an ionic species that readily dissolves in water.

PJA_low R-SO₃H (Low pH, Insoluble) PJA_mid R-SO₃⁻ + H⁺ (Neutral pH, Slightly Soluble) PJA_low->PJA_mid + H₂O PJA_high R(-O⁻)-SO₃⁻ + 2H⁺ (High pH, Highly Soluble) PJA_mid->PJA_high + OH⁻

Caption: Ionization states of Phenyl J acid as a function of aqueous pH.

Table 2: Summary of Phenyl J Acid Solubility

Solvent Solvent Class Solubility Rationale
Water (pH ~7) Polar Protic 74.3 mg/L (25°C) [3] Limited by large nonpolar backbone despite polar groups.
Dilute NaOH / Na₂CO₃ (aq) Aqueous Basic Soluble [1][6][10][11] Forms a highly soluble sodium salt via acid-base reaction.
Ethanol Polar Protic Slightly Soluble [1] Hydrogen bonding is possible, but limited by nonpolar structure.
Methanol Polar Protic Sparingly Soluble (Predicted) Similar to ethanol, expected to have slightly better solubility due to smaller alkyl chain.
Acetone Polar Aprotic Insoluble (Predicted) Lacks hydrogen bond donating ability to solvate the anions effectively.
Toluene Nonpolar Insoluble (Predicted) Unfavorable solute-solvent interactions.

| Hexane | Nonpolar | Insoluble (Predicted) | Unfavorable solute-solvent interactions. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain precise and reliable solubility data, a standardized experimental approach is essential. The equilibrium or thermodynamic "shake-flask" method is the gold standard.[5] The following protocol provides a self-validating system for determining the solubility of Phenyl J acid in a chosen solvent.

Materials and Equipment
  • Phenyl J Acid (high purity, >95%)

  • Solvent of interest (HPLC grade)

  • Analytical balance (±0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge capable of >10,000 x g

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or LC/MS system

Step-by-Step Procedure
  • Sample Preparation: Add an excess amount of Phenyl J acid (e.g., 5-10 mg) to a pre-weighed vial. The visual presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution was achieved.

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired solvent to the vial.

  • Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Causality Note: A 24-48 hour window is chosen to allow sufficient time for the dissolution process to reach a true thermodynamic equilibrium, which can be slow for complex organic molecules.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the controlled temperature for at least 1 hour to allow larger particles to settle. To separate the saturated solution (supernatant) from the excess solid, centrifuge the vials at high speed (>10,000 x g) for 15-20 minutes. Trustworthiness Note: Centrifugation is superior to simple filtration at this stage as it minimizes the risk of clogging and potential temperature fluctuations during a slow filtration process.

  • Sample Collection & Filtration: Immediately after centrifugation, carefully draw off the supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into a clean analysis vial. This step removes any remaining microscopic particulates.

  • Concentration Analysis:

    • Prepare a series of standard solutions of Phenyl J acid of known concentrations in the chosen solvent.

    • Generate a calibration curve by analyzing these standards using a validated HPLC-UV or LC/MS method.

    • Accurately dilute the filtered saturated sample to fall within the linear range of the calibration curve.

    • Analyze the diluted sample and use the calibration curve to determine its concentration.

  • Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of Phenyl J acid in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

A 1. Add Excess Phenyl J Acid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-48h) at Constant Temperature B->C D 4. Centrifuge to Separate Solid and Liquid Phases C->D E 5. Collect & Filter Supernatant (0.22 µm filter) D->E G 7. Dilute Filtered Sample E->G F 6. Prepare Standards & Generate Calibration Curve (HPLC) H 8. Analyze Sample & Calculate Concentration F->H G->H I Result: Thermodynamic Solubility (mg/mL) H->I

Caption: Experimental workflow for determining thermodynamic solubility.

Applications and Significance

  • Chemical Synthesis: Knowledge of solubility is fundamental for selecting appropriate reaction solvents, controlling reaction rates, and developing effective purification methods like recrystallization.[12] For instance, its solubility in alkaline water is exploited during its synthesis from J acid and aniline.[1]

  • Drug Development: As an intermediate, Phenyl J acid contributes to the synthesis of more complex molecules that may become active pharmaceutical ingredients (APIs).[2] The solubility of the final API is a major determinant of its oral bioavailability. Early assessment of the solubility of intermediates can guide the synthetic strategy towards producing final compounds with more favorable physicochemical properties.[13]

  • Dye Manufacturing: In the dye industry, solubility dictates the application method. The sulfonic acid group imparts the necessary water solubility for applying azo dyes to textiles in aqueous baths.[14]

Conclusion

The solubility of Phenyl J acid is a multifaceted property dictated by its hybrid chemical structure. It exhibits low intrinsic solubility in water and is generally insoluble in organic solvents due to its large nonpolar aromatic framework. However, its strongly acidic sulfonic acid group leads to high solubility in alkaline aqueous solutions through the formation of a soluble salt. This behavior is the cornerstone of its practical application in synthesis and industry. For researchers and drug development professionals, a thorough understanding of this solubility profile, coupled with robust experimental determination methods, is essential for leveraging this versatile chemical intermediate effectively.

References

  • ChemBK. Phenyl J Acid. [Link]

  • Jemby Chem Limited. N Phenyl J Acid. [Link]

  • Vivid Global Industries. Specification of N.Phenyl J.Acid - Standard Grade. [Link]

  • Reports and Data. N-Phenyl J Acid Market. [Link]

  • TradeIndia. Buy N Phenyl J Acid at the Best Price, Supplier in Mumbai. [Link]

  • Jemby Chem Limited. Chemical Compound Manufacturer, Supplier From Ahmedabad, Gujarat. [Link]

  • The Chemistry of Color: Phenyl J Acid in Dye Manufacturing. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Phenyl J Acid: Properties, Applications, and Manufacturer Insights. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

  • Martin's Physical Pharmacy and Pharmaceutical Sciences. Chapter 9: Solubility and Distribution Phenomena. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • Google Patents.

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A-Z Guide to 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid: Properties, Analysis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, a key organic compound. We will delve into its fundamental physicochemical properties, validated analytical methodologies, and primary applications, with a focus on providing actionable insights for laboratory and development settings.

Core Physicochemical Characteristics

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, also known by synonyms such as Phenyl J acid and 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid, is a naphthalene derivative recognized for its utility in dye chemistry and as a versatile chemical intermediate.[1][2] Its molecular structure, featuring hydroxyl, sulfonic acid, and phenylamino groups, dictates its chemical behavior and applications.[2]

The definitive molecular weight of this compound is a critical parameter for stoichiometric calculations in synthesis, analytical standard preparation, and formulation development.

Table 1: Physicochemical Properties of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

PropertyValueSource
Molecular Weight 315.3 g/mol PubChem[1]
315.34 g/mol Benchchem, ChemBK[2][3]
315.35 g/mol Sigma-Aldrich
Molecular Formula C₁₆H₁₃NO₄SPubChem, Benchchem[1][2]
CAS Number 119-40-4PubChem, Benchchem[1][2]
Appearance White or gray crystalline powderChemBK[3]
Solubility Slightly soluble in water and ethanol; Soluble in alkali solutionsChemBK[3]
IUPAC Name 7-anilino-4-hydroxynaphthalene-2-sulfonic acidPubChem[1]

Synthesis and Purification Overview

Synthesis: The primary production method for 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid involves the condensation of J acid (7-Amino-4-hydroxy-2-naphthalenesulfonic acid) with aniline.[3][4] This reaction is typically conducted in a sodium bisulfite medium under elevated temperature and pressure.[3] Key process controls include maintaining a temperature of 104-106°C for an extended period (e.g., 40 hours) to ensure the reaction proceeds to completion.[3]

Purification: Post-synthesis, the crude product is purified to remove unreacted starting materials and side products. A common technique is recrystallization from ethanol-water mixtures.[2] The process involves filtering the cooled reaction mixture, treating the filter cake with water and sulfuric acid to decompose excess bisulfite, and finally washing the resulting product.[3] Achieving high purity (e.g., ≥93-97%) is crucial for its use in subsequent applications.[5][6]

Analytical Characterization: A Validated Approach

Ensuring the identity and purity of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is paramount. A multi-technique approach is often employed, with High-Performance Liquid Chromatography (HPLC) being a cornerstone for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for separating the target compound from impurities such as positional isomers and unreacted starting materials.[2] A typical method utilizes a C18 reversed-phase column.[2]

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a standard procedure for assessing the purity of a synthesized or procured batch of the compound.

1. Objective: To quantify the purity of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid and identify potential impurities.

2. Materials & Reagents:

  • 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid sample
  • Reference Standard (≥98% purity)
  • Acetonitrile (HPLC grade)
  • Trifluoroacetic acid (TFA), 0.1% aqueous solution
  • Deionized water (18.2 MΩ·cm)
  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

3. Instrument & Conditions:

  • HPLC system with UV-Vis detector
  • Mobile Phase: Acetonitrile:0.1% TFA in water (e.g., 70:30 v/v)[2]
  • Flow Rate: 1.0 mL/min[2]
  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
  • Injection Volume: 10 µL
  • Column Temperature: 25°C

4. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
  • Sample Preparation: Prepare the sample by dissolving it in the mobile phase to a concentration similar to the primary standard.
  • System Suitability: Inject the standard solution multiple times to ensure system precision (RSD < 2%).
  • Analysis: Inject the prepared standards and sample solutions.
  • Data Processing: Integrate the peak areas. Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the reference standards.

Causality: The choice of a C18 column is based on its effectiveness in retaining and separating aromatic, moderately polar compounds. The acetonitrile/water mobile phase provides the necessary polarity gradient for elution, while TFA acts as an ion-pairing agent to improve peak shape for the sulfonic acid moiety.

Analytical Workflow Diagram

The following diagram illustrates a comprehensive workflow for the quality control analysis of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.

G Workflow for QC Analysis cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting RawMaterial Raw Material Receipt SamplePrep Test Sample Preparation RawMaterial->SamplePrep StdPrep Reference Standard Preparation SysSuit HPLC System Suitability Test StdPrep->SysSuit Analysis HPLC Analysis (C18 Column) SamplePrep->Analysis SysSuit->Analysis Pass DataProc Peak Integration & Calibration Analysis->DataProc Report Purity Calculation & Final Report DataProc->Report Release Batch Release/ Rejection Report->Release

Caption: Quality control workflow from sample preparation to final batch disposition.

Applications in Research and Development

The primary application of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is as a crucial intermediate in the synthesis of azo dyes.[2][3] These dyes, such as Direct Copper Salt Green BTL and Copper Salt Blue FBGL, are used extensively in the textile industry.[2][3]

In the context of drug development and life sciences, naphthalene-based scaffolds are explored for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7] While this specific compound is mainly used as a synthetic building block, its structural motifs are relevant to medicinal chemistry research.[7][8] Its biological activity, including potential antimicrobial effects, is an area of ongoing investigation.[8]

Conclusion

A thorough understanding of the molecular weight and physicochemical properties of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is fundamental for its effective use in research and manufacturing. The molecular weight, consistently reported around 315.3 g/mol , serves as the basis for all quantitative work.[1] Validated analytical methods, particularly HPLC, are essential for ensuring the purity and quality required for its applications as a chemical intermediate in the dye industry and its potential exploration in broader chemical and biological research.

References

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. PubChem. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid. Retrieved from [Link]

  • Hashemi, S. H., & Kaykhaii, M. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 127–137. Retrieved from [Link]

  • Hong Jin. (n.d.). 4 Hydroxy 7 Phenylamino 2 Naphthalenesulfonic Acid Factory. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of Phenyl J Acid from J Acid and Aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of Phenyl J acid (7-anilino-4-hydroxynaphthalene-2-sulfonic acid), a critical intermediate in the dye manufacturing industry.[1][2] We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success. This document is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a deep technical understanding of this synthetic pathway.

Introduction: The Significance of Phenyl J Acid

Phenyl J acid is a vital precursor in the synthesis of a wide array of azo dyes, including direct, mordant, and acid dyes.[1] Its molecular structure, featuring a naphthalene core with hydroxyl, sulfonic acid, and phenylamino moieties, allows for the creation of dyes with desirable properties such as high lightfastness and strong affinity for textile fibers. The synthesis of Phenyl J acid from J acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) and aniline is a cornerstone reaction in industrial organic chemistry.

The Bucherer Reaction: A Mechanistic Deep Dive

The transformation of J acid to Phenyl J acid is a classic example of the Bucherer reaction . This reversible reaction converts a naphthol to a naphthylamine in the presence of an aqueous bisulfite solution and an amine.[3][4][5][6] In this specific application, the amino group of J acid is displaced by a hydroxyl group in an intermediate stage, which is then substituted by the incoming aniline.

The Role of Key Reagents
  • J Acid: The starting material, providing the core naphthalenesulfonic acid structure.

  • Aniline: The aminating agent that introduces the phenylamino group.

  • Sodium Bisulfite (NaHSO₃): This is the crucial reagent that facilitates the hydroxyl-amine exchange. It forms an addition product with the naphthalene ring, making the carbon atom susceptible to nucleophilic attack.[3]

  • Sodium Carbonate (Na₂CO₃): While not explicitly detailed in all literature, the inclusion of sodium carbonate in industrial processes likely serves to maintain a controlled pH. The Bucherer reaction is sensitive to pH, and a buffered system can prevent unwanted side reactions and optimize the yield.

Reaction Mechanism

The mechanism of the Bucherer reaction for the synthesis of Phenyl J acid from J acid and aniline is a multi-step process:

  • Initial Reaction with Bisulfite: The reaction is thought to initiate with the formation of an adduct between J acid and sodium bisulfite.

  • Hydrolysis to a Hydroxy Intermediate: The amino group at the 7-position of the J acid-bisulfite adduct is hydrolyzed to a hydroxyl group, forming a dihydroxy naphthalene sulfonic acid intermediate.

  • Second Bucherer Reaction with Aniline: This intermediate then undergoes a second Bucherer reaction, this time with aniline as the amine. The hydroxyl group is converted to a phenylamino group, yielding Phenyl J acid.

The overall transformation is a nucleophilic aromatic substitution, where the bisulfite is essential for activating the naphthalene ring.

Bucherer_Mechanism cluster_step1 Step 1: Adduct Formation & Hydrolysis cluster_step2 Step 2: Amination with Aniline J_Acid J Acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) Bisulfite_Adduct Bisulfite Adduct J_Acid->Bisulfite_Adduct + NaHSO₃ Hydroxy_Intermediate Dihydroxy Intermediate Bisulfite_Adduct->Hydroxy_Intermediate + H₂O - NH₃ Aniline_Adduct Aniline-Bisulfite Adduct Hydroxy_Intermediate->Aniline_Adduct + Aniline, + NaHSO₃ Phenyl_J_Acid Phenyl J Acid (7-anilino-4-hydroxynaphthalene-2-sulfonic acid) Aniline_Adduct->Phenyl_J_Acid - NaHSO₃ - H₂O start start->J_Acid

Caption: Step-by-step experimental workflow for Phenyl J acid synthesis.

Detailed Procedure
  • Charging the Reactor: In a suitable pressure reactor, charge with water. Begin agitation and add J acid and sodium carbonate.

  • Addition of Reagents: After a brief period of mixing, add aniline followed by sodium pyrosulfite to the reactor.

  • Reaction Conditions: Seal the reactor and heat the mixture to 104-106 °C over approximately 1.5 hours. The pressure will rise to about 0.1 MPa. Maintain these conditions for 40 hours. The extended reaction time and elevated temperature are necessary to drive the reversible Bucherer reaction to completion and achieve a high conversion rate. [7][8][9][10][11]4. Cooling and Initial Filtration: After the reaction is complete, cool the mixture to 30 °C and filter to collect the crude product.

  • Work-up: Transfer the filter cake to a separate vessel with water. Heat the suspension to 80-85 °C.

  • Bisulfite Removal: Slowly add concentrated sulfuric acid to the heated suspension. This will decompose the excess sodium bisulfite, releasing sulfur dioxide gas (ensure proper ventilation and scrubbing). Monitor the reaction with Congo red test paper; the solution should remain blue.

  • Final Steps: Once the evolution of sulfur dioxide has ceased, continue stirring for one hour. Cool the mixture to 30 °C, filter the purified product, and wash the filter cake with a saturated salt solution. The result is a paste of N-phenyl J acid with a concentration of approximately 40% or higher.

Quality Control and Analytical Characterization

To ensure the purity and identity of the synthesized Phenyl J acid, a combination of analytical techniques should be employed.

Analytical TechniquePurposeKey Parameters to Observe
HPLC Purity assessment and quantificationA reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acidic modifier) can be used. The retention time of the main peak should match a standard. [4][12][13][14][15]
¹H NMR Structural confirmationThe spectrum should show characteristic peaks for the aromatic protons on both the naphthalene and phenyl rings. The integration of these signals should correspond to the expected proton count.
FT-IR Functional group identificationLook for characteristic absorption bands for O-H (hydroxyl), N-H (secondary amine), S=O (sulfonic acid), and aromatic C-H and C=C stretching vibrations. [16]
Mass Spectrometry Molecular weight determinationThe mass spectrum should show a molecular ion peak corresponding to the molecular weight of Phenyl J acid (315.34 g/mol ). [16]

Safety Considerations

The synthesis of Phenyl J acid involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • J Acid: May cause skin and eye irritation.

  • Aniline: Toxic and readily absorbed through the skin. It is a suspected carcinogen.

  • Sodium Bisulfite/Pyrosulfite: Can release toxic sulfur dioxide gas upon contact with acids. [17][18][19][20][21]* Sulfuric Acid: Highly corrosive.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. An emergency shower and eyewash station should be readily accessible.

Conclusion

The synthesis of Phenyl J acid from J acid and aniline via the Bucherer reaction is a robust and industrially significant process. A thorough understanding of the reaction mechanism, the role of each reagent, and the critical process parameters is essential for achieving high yields and purity. By following a well-defined experimental protocol and implementing rigorous quality control measures, researchers and chemists can successfully produce this valuable dye intermediate.

References

  • Bucherer Reaction. (n.d.). In Grokipedia.
  • A fast high performance liquid chromatographic (HPLC) analysis of amino acid phenylketonuria disorder in dried blood spots and serum samples, employing C18 monolithic silica columns and photo diode array detection. (2014). Analytical Methods, 6(18), 7192-7199. [Link]

  • Bucherer reaction. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • Bucherer Reaction. (n.d.). In Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Bucherer reaction. (n.d.). In chemeurope.com. Retrieved January 12, 2026, from [Link]

  • Sodium Bisulfite. (2016, December 5). Safety Data Sheet. Chemstream. [Link]

  • Sodium Bisulfite Solution. (2018, November 14). Safety Data Sheet. Leica Biosystems. [Link]

  • 7-amino-4-hydroxy-2-naphthalenesulfonic acid. (n.d.). In PubChem. Retrieved January 12, 2026, from [Link]

  • Bucherer reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. (n.d.). In PubChem. Retrieved January 12, 2026, from [Link]

  • Validation of Analysis of S-Phenyl Mercapturic Acid in Urine by High-Performance Liquid Chromatography – Photodiode Array. (2024). Baghdad Science Journal, 21(6), 5. [Link]

  • Quantitative HPLC Analysis of Acidic Opines by Phenylthiocarbamyl Derivatization. (1988). Analytical Biochemistry, 174(2), 623-627. [Link]

  • Sodium Bisulfite Solution. (2018, May 8). Safety Data Sheet. Chemtrade. [Link]

  • Sodium Bisulfite. (n.d.). Safety Data Sheet. JCI Jones Chemicals. [Link]

  • Bucherer Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]

  • Bucherer Reaction Mechanism with Application Naphthol to Naphthylamine. (2019, April 27). YouTube. [Link]

  • A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. (2022). RSC Advances, 12(24), 15283-15292. [Link]

  • Specification of N.Phenyl J.Acid - Standard Grade. (n.d.). In Vivid Global Industries. Retrieved January 12, 2026, from [Link]

  • 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid. (n.d.). In Chongqing Chemdad Co., Ltd. Retrieved January 12, 2026, from [Link]

  • The Bucherer Reaction: From Naphthylamine to Naphthol. (n.d.). In Organic Reactions. Wiley. [Link]

  • The effect of temperature on rates of reaction. (n.d.). In Chemguide. Retrieved January 12, 2026, from [Link]

  • The Effect of Temperature and Concentration on Reaction Rate. (n.d.). In Laney College. Retrieved January 12, 2026, from [Link]

  • How Does Temperature Affect The Rate Of A Reaction? (2023, March 15). In ReAgent. Retrieved January 12, 2026, from [Link]

  • The Effect of Temperature on Reaction Rates. (2023, July 12). In Chemistry LibreTexts. Retrieved from [Link]

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The Chemistry and Application of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, systematically known as 7-anilino-4-hydroxynaphthalene-2-sulfonic acid and commonly referred to as Phenyl J Acid, is a significant organic compound with the molecular formula C₁₆H₁₃NO₄S.[1] This naphthalene derivative is characterized by the presence of hydroxyl (-OH), sulfonic acid (-SO₃H), and phenylamino (-NHPh) functional groups, which impart its unique chemical properties and wide-ranging utility.[2] It typically appears as a white or gray crystalline powder that is slightly soluble in water and ethanol but readily soluble in alkaline solutions.[3][4] Its primary and most established application lies in the chemical industry as a crucial intermediate in the synthesis of a variety of dyes.[5][3][4]

This technical guide provides an in-depth exploration of the core applications of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, with a particular focus on its role in dye manufacturing. It will also touch upon its synthesis, chemical properties, and emerging areas of research, offering valuable insights for researchers, scientists, and professionals in chemical synthesis and development.

Core Application: An Indispensable Intermediate in Azo Dye Synthesis

The most prominent and commercially significant application of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is its role as a key building block in the production of azo dyes.[5] Azo dyes are a class of synthetic organic colorants that are characterized by the presence of one or more azo groups (-N=N-) and are widely used in the textile, leather, paper, and ink industries due to their vibrant colors and good fastness properties.

Phenyl J Acid's molecular structure is particularly well-suited for the diazotization and coupling reactions that are central to the formation of azo dyes. It serves as a coupling component, reacting with a diazonium salt to form the final dye molecule. The specific functional groups on the naphthalene ring system allow for the synthesis of a wide spectrum of colors with desirable characteristics.

Key Azo Dyes Synthesized from 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid:
  • Direct Copper Salt Green BTL [5][3]

  • Copper Salt Blue FBGL [5][3]

  • Copper Salt Purple BBL [5][3]

  • Sun-resistant Blue RGL [3][4]

The incorporation of a copper salt in some of these dyes enhances their lightfastness and washfastness, making them particularly valuable for textile applications.

Workflow for Azo Dye Synthesis using Phenyl J Acid

The synthesis of an azo dye using 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid generally involves a two-step process: diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with Phenyl J Acid.

AzoDyeSynthesis cluster_coupling AromaticAmine Aromatic Amine NaNO2_HCl NaNO2, HCl (0-5°C) AromaticAmine->NaNO2_HCl DiazoniumSalt Diazonium Salt NaNO2_HCl->DiazoniumSalt Diazotization Coupling Coupling Reaction DiazoniumSalt->Coupling PhenylJAcid 4-Hydroxy-7-(phenylamino) naphthalene-2-sulfonic acid (Phenyl J Acid) PhenylJAcid->Coupling AzoDye Azo Dye Coupling->AzoDye

Caption: Generalized workflow for the synthesis of azo dyes.

Synthesis of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

The industrial production of Phenyl J Acid is primarily achieved through the condensation of J acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) with aniline in a sodium bisulfite medium.[3][4]

Exemplary Synthesis Protocol:
  • Reaction Setup: J acid, aniline, sodium bisulfite, and sodium carbonate are added to water in a reaction vessel.[3][4]

  • Heating: The mixture is heated to a temperature of 104-106°C over approximately 1.5 hours, and this temperature is maintained for about 40 hours under a pressure of roughly 0.1 MPa.[3][4]

  • Cooling and Filtration: After the reaction period, the mixture is cooled to 30°C and filtered.[3][4]

  • Purification: The resulting filter cake is added to water and heated to 80-85°C. Concentrated sulfuric acid is then added dropwise to decompose any excess sodium bisulfite, leading to the release of sulfur dioxide gas.[3][4]

  • Final Filtration and Washing: The mixture is stirred for an additional hour after the sulfur dioxide has mostly escaped, then cooled to 30°C and filtered again. The filter cake is washed with a saturated salt water solution to yield the final product, N-phenyl J acid, as a paste.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is provided in the table below.

PropertyValueReference(s)
CAS Number 119-40-4[1][5]
Molecular Formula C₁₆H₁₃NO₄S[1]
Molecular Weight 315.34 g/mol [1]
Appearance White or gray crystalline powder[3][4]
Solubility Slightly soluble in water and ethanol, soluble in alkali[3][4]
IUPAC Name 7-anilino-4-hydroxynaphthalene-2-sulfonic acid[1]

Emerging Research and Other Potential Applications

While the primary application of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is firmly rooted in the dye industry, some research suggests potential in other areas.

  • Biological Activity: The compound has been noted to exhibit various biological activities, which are of interest in the fields of pharmacology and toxicology.[5] The presence of sulfonic acid and amino groups on a naphthalene ring contributes to its water solubility and its ability to interact with biological macromolecules.[5]

  • Antimicrobial Research: Some studies have investigated its potential as an antimicrobial agent, with observed effects on certain bacterial strains.[2] However, the detailed mechanisms of action are still under investigation.[2]

  • Analytical Chemistry: Due to its chromogenic properties, there is potential for this compound to be used as a reagent in analytical techniques such as spectrophotometry.[2]

  • Material Science: It can also be explored as a precursor or component in the synthesis of novel polymers and pigments.[2]

It is important to note that research in these areas is not as extensive as its application in dye chemistry.

Safety and Handling

According to safety information, 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid may cause serious eye irritation.[1] It is recommended to avoid breathing the dust and to prevent contact with skin and eyes.[3][4] Standard laboratory safety protocols should be followed when handling this compound.

Conclusion

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is a cornerstone intermediate in the synthesis of a variety of azo dyes, contributing significantly to the vibrant colors we see in everyday materials. Its robust and well-understood chemistry in this domain continues to make it a compound of high industrial importance. While its applications are currently dominated by the dye industry, preliminary research into its biological and material science applications suggests that new avenues for its use may emerge in the future, warranting further investigation by the scientific community.

References

  • ChemBK. 4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid. [Link]

  • PubChem. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | C16H13NO4S | CID 67065. [Link]

  • LookChem. Cas 87-02-5, J acid. [Link]

  • ChemBK. Phenyl J Acid. [Link]

  • Emco Chemicals. N Phenyl J Acid | Cas no 119-40-4. [Link]

  • worldofchemicals.com. 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. [Link]

  • Chongqing Chemdad Co., Ltd. 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid. [Link]

  • The Essential Role of Phenyl J Acid in Modern Dye Manufacturing. [Link]

  • PubChemLite. 2,7-naphthalenedisulfonic acid, 4-hydroxy-5-[[4-[[1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]. [Link]

  • Wikimedia Commons. File:4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.svg. [Link])naphthalene-2-sulfonic_acid.svg)

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An In-depth Technical Guide to the Biological Activity of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, systematically named 7-anilino-4-hydroxynaphthalene-2-sulfonic acid and commonly referred to as Phenyl J acid, is a synthetic aromatic organic compound.[1][2] Its molecular structure is characterized by a naphthalene core functionalized with hydroxyl, phenylamino, and sulfonic acid groups.[1] These functional groups impart a combination of hydrophilicity (from the sulfonic acid and hydroxyl groups) and lipophilicity (from the naphthalene and phenyl rings), influencing its chemical reactivity and potential biological interactions. While its primary and well-established application lies in industrial chemistry as an intermediate for the synthesis of azo dyes, recent interest has shifted towards exploring its latent biological activities.[1] This guide provides a comprehensive technical overview of the known and putative biological effects of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, offering insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is essential for interpreting its biological activity and designing relevant experimental protocols.

PropertyValueSource
CAS Number 119-40-4[1][2]
Molecular Formula C₁₆H₁₃NO₄S[1][2]
Molecular Weight 315.34 g/mol [1][2]
Appearance White or gray crystalline powder[3]
Solubility Slightly soluble in water and ethanol, soluble in alkali solutions[3]
IUPAC Name 7-anilino-4-hydroxynaphthalene-2-sulfonic acid[2]

Known Biological Activities

Antimicrobial Properties

Preliminary research indicates that 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid possesses moderate antibacterial properties.[1] This activity is likely attributable to the general antimicrobial nature of phenolic compounds and the potential for the molecule to interfere with bacterial cell membranes or metabolic pathways.

Quantitative Data on Antimicrobial Activity:

OrganismMIC (Minimal Inhibitory Concentration)
Staphylococcus aureus (Gram-positive)~50 µg/mL
Escherichia coli (Gram-negative)~70 µg/mL

Source:[1]

This protocol outlines a standard method for determining the Minimal Inhibitory Concentration (MIC) of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid against bacterial strains.

Materials:

  • 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Resazurin sodium salt solution (0.015% w/v)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (sterile broth)

  • Solvent for the test compound (e.g., DMSO, ensuring final concentration is non-inhibitory)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid in a suitable solvent. Perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted test compound. Include a positive control (bacteria with a known antibiotic), a negative control (sterile broth), and a vehicle control (bacteria with the solvent used for the test compound).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by adding a viability indicator like resazurin. A color change from blue to pink indicates bacterial growth.

Toxicological Profile

From a safety perspective, 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is classified as a substance that causes serious eye irritation.[2] This necessitates careful handling and the use of appropriate personal protective equipment in a laboratory setting.

To evaluate the potential cytotoxicity of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid against mammalian cells, the MTT assay is a widely accepted colorimetric method.

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid in cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control.

Putative Biological Activities and Future Research Directions

While direct evidence is limited, the chemical structure of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid suggests potential for other biological activities, drawing parallels with structurally similar compounds.

Antibiofilm and Quorum Sensing Inhibition

A structurally related compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, has been identified as a novel antibiofilm agent that targets the quorum sensing (QS) system in Pseudomonas aeruginosa.[4] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the formation of biofilms, which are communities of bacteria encased in a protective matrix that are notoriously resistant to antibiotics.[4] The ability of the related compound to interfere with the LasR regulator, a key component of the QS system, suggests that 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid may possess similar capabilities.[4]

The following workflow is proposed to investigate the potential antibiofilm and anti-quorum sensing properties of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.

Sources

An In-Depth Technical Guide to 7-Anilino-4-hydroxy-2-naphthalenesulfonic Acid: From Dye Intermediate to Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid, a molecule with a rich history that transitioned from the vibrant world of industrial dyes to the intricate realm of biochemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's discovery, its evolution into a valuable scientific tool, and the practical methodologies for its synthesis and application.

A Dual Legacy: Discovery and Historical Evolution

The story of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid, also known in the dye industry as N-Phenyl J Acid, is intrinsically linked to the birth of the synthetic dye industry in the latter half of the 19th century. Following William Henry Perkin's accidental discovery of mauveine in 1856, a surge in the development of aniline-based dyes revolutionized the textile world. It was within this context of intense chemical innovation, during the late 19th or early 20th century, that 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid was first synthesized as an intermediate for azo dyes.[1] These dyes are characterized by the -N=N- azo group that connects aromatic rings, and this particular sulfonic acid derivative proved to be a versatile building block for creating a range of colors.

Its synthesis was an extension of the established chemistry of naphthalenesulfonic acids, specifically J acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid), which was condensed with aniline to produce the N-phenyl derivative.[1] For decades, its primary role remained firmly in the domain of colorant production, contributing to the synthesis of various direct, mordant, and acid dyes.[2]

The second chapter of its scientific life began with the pioneering work of Gregorio Weber in the 1950s on fluorescence spectroscopy.[3][4] Weber's investigations into anilinonaphthalene sulfonates (ANS), a class of molecules to which 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid belongs, revealed their remarkable property of being environmentally sensitive fluorescent probes.[3][4] He observed that while these compounds are weakly fluorescent in aqueous solutions, their fluorescence quantum yield increases dramatically upon binding to hydrophobic regions of proteins.[4] This groundbreaking discovery, further solidified by the work of Lubert Stryer in the 1960s who used a related isomer, 8-anilino-1-naphthalenesulfonic acid, to probe non-polar binding sites in proteins, opened up a new avenue of application for these former dye intermediates.[5] They became invaluable tools for studying protein conformation, folding, and the nature of ligand binding sites.

The Science of Sensitivity: Photophysical Principles

The utility of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid as a fluorescent probe lies in its sensitivity to the polarity of its microenvironment, a phenomenon known as solvatochromism. In a polar solvent like water, the excited state of the molecule is stabilized by solvent relaxation, which leads to a lower energy emission (a longer wavelength) and a higher probability of non-radiative decay, resulting in weak fluorescence.

However, when the molecule binds to a hydrophobic pocket on a protein, it is shielded from the polar water molecules. This nonpolar environment restricts the movement of the probe and reduces the efficiency of non-radiative decay pathways. Consequently, the fluorescence quantum yield increases significantly, and the emission maximum shifts to a shorter wavelength (a "blue shift"). This pronounced change in fluorescence serves as a signal for the presence of exposed hydrophobic surfaces, which are often indicative of protein unfolding, conformational changes, or the formation of molten globule intermediates.

The binding to proteins is typically non-covalent and involves a combination of hydrophobic interactions with the anilinonaphthalene core and electrostatic interactions between the negatively charged sulfonate group and positively charged amino acid residues (like lysine and arginine) on the protein surface.

Synthesis and Characterization

While industrial synthesis focuses on large-scale production, a laboratory-scale synthesis can be adapted for research purposes. The following protocol outlines a typical procedure for the preparation of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid.

Table 1: Key Reactants and Properties
CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
J Acid7-amino-4-hydroxy-2-naphthalenesulfonic acid87-02-5C₁₀H₉NO₄S239.25
AnilineAniline62-53-3C₆H₇N93.13
Sodium BisulfiteSodium hydrogen sulfite7631-90-5NaHSO₃104.06
Sodium CarbonateSodium carbonate497-19-8Na₂CO₃105.99
Experimental Protocol: Synthesis of 7-Anilino-4-hydroxy-2-naphthalenesulfonic Acid

Objective: To synthesize 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid via the condensation of J acid and aniline.

Materials:

  • J acid

  • Aniline

  • Sodium bisulfite

  • Sodium carbonate

  • Concentrated sulfuric acid

  • Saturated sodium chloride solution

  • Deionized water

  • Reaction vessel with reflux condenser and stirrer (autoclave for higher pressure)

  • Heating mantle

  • Buchner funnel and filter paper

  • Congo red test paper

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine J acid, aniline, sodium bisulfite, and sodium carbonate with deionized water.

  • Condensation Reaction: Heat the mixture with stirring to 104-106°C over a period of 1.5 hours. Maintain this temperature for approximately 40 hours. For reactions at atmospheric pressure, a reflux condenser should be used. For reactions requiring higher pressure (around 0.1 MPa), an autoclave is necessary.[1]

  • Cooling and Filtration: After the reaction is complete, cool the mixture to 30°C and filter the precipitate using a Buchner funnel.

  • Purification: Transfer the filter cake to a fresh portion of deionized water and heat to 80-85°C with stirring.

  • Acidification: Slowly add concentrated sulfuric acid dropwise to the heated suspension. This step decomposes the excess sodium bisulfite, releasing sulfur dioxide gas. Continue adding acid until the solution tests blue with Congo red test paper, indicating an acidic pH.

  • Final Filtration and Washing: Stir the acidified mixture for an additional hour to ensure the complete removal of sulfur dioxide. Cool the mixture to 30°C and filter the purified product. Wash the filter cake with a saturated sodium chloride solution to remove any remaining impurities.

  • Drying: Dry the final product in a vacuum oven at a low temperature.

Expected Outcome: A white to off-white or grayish crystalline powder.

Workflow Diagram: Synthesis of 7-Anilino-4-hydroxy-2-naphthalenesulfonic Acid

SynthesisWorkflow cluster_reactants Reactants cluster_process Process J_acid J Acid Condensation Condensation (104-106°C, 40h) J_acid->Condensation Aniline Aniline Aniline->Condensation NaHSO3 Sodium Bisulfite NaHSO3->Condensation Na2CO3 Sodium Carbonate Na2CO3->Condensation H2O Water H2O->Condensation Cooling1 Cool to 30°C Condensation->Cooling1 Filtration1 Filtration Cooling1->Filtration1 Purification Purification (Redissolve in H₂O, 80-85°C) Filtration1->Purification Acidification Acidification (Conc. H₂SO₄) Purification->Acidification Cooling2 Cool to 30°C Acidification->Cooling2 Filtration2 Final Filtration Cooling2->Filtration2 Washing Wash with NaCl(aq) Filtration2->Washing Drying Drying Washing->Drying Product 7-Anilino-4-hydroxy- 2-naphthalenesulfonic acid Drying->Product

Caption: Workflow for the laboratory synthesis of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid.

Application as a Fluorescent Probe for Protein Studies

The environmentally sensitive fluorescence of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid makes it a powerful tool for investigating protein conformation and interactions. The following protocol provides a general framework for its use in a typical fluorescence spectroscopy experiment.

Experimental Protocol: Monitoring Protein Unfolding

Objective: To monitor the unfolding of a protein using 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid as a fluorescent probe.

Materials:

  • Stock solution of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid (e.g., 1 mM in a suitable buffer, protected from light)

  • Purified protein of interest in a suitable buffer

  • Denaturant (e.g., urea or guanidinium chloride)

  • Spectrofluorometer with temperature control

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a series of protein samples with increasing concentrations of the denaturant. The final protein concentration should be in the low micromolar range (e.g., 1-10 µM).

  • Probe Addition: To each sample, add the 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid stock solution to a final concentration of approximately 10-50 µM. The final concentration may need to be optimized for the specific protein and experimental conditions.

  • Incubation: Incubate the samples at a constant temperature for a sufficient time to allow for equilibration of the unfolding process and probe binding.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to approximately 350-380 nm.

    • Record the emission spectrum from approximately 400 nm to 600 nm.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (typically around 470-490 nm when bound to protein) as a function of the denaturant concentration.

    • The resulting sigmoidal curve can be fitted to a two-state or multi-state unfolding model to determine the midpoint of the transition and the free energy of unfolding.

Workflow Diagram: Protein Unfolding Assay

ProteinUnfoldingWorkflow cluster_prep Sample Preparation Protein Protein Solution Mix Mix Protein, Denaturant, and Probe Protein->Mix Denaturant Denaturant Series Denaturant->Mix Probe Probe Stock Solution Probe->Mix Incubate Incubate for Equilibration Mix->Incubate Measure Fluorescence Measurement (Ex: ~370 nm, Em: 400-600 nm) Incubate->Measure Analyze Data Analysis (Plot Intensity vs. [Denaturant]) Measure->Analyze Result Unfolding Curve (Determine ΔG, Cm) Analyze->Result

Caption: Workflow for a protein unfolding experiment using a fluorescent probe.

Comparative Analysis: 7-Anilino vs. 8-Anilino Isomers

While 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid is a valuable tool, its isomer, 8-anilino-1-naphthalenesulfonic acid (ANS), is more widely studied and commercially available. Both compounds share the same fundamental mechanism of environmentally sensitive fluorescence. However, the different substitution patterns on the naphthalene ring can lead to subtle differences in their photophysical properties and binding affinities for various proteins.

Table 2: Comparison of 7-Anilino and 8-Anilino Naphthalenesulfonic Acid Probes
Feature7-Anilino-4-hydroxy-2-naphthalenesulfonic Acid8-Anilino-1-naphthalenesulfonic Acid (ANS)
Common Name N-Phenyl J AcidANS
Substitution Pattern Anilino at C7, Hydroxyl at C4, Sulfonate at C2Anilino at C8, Sulfonate at C1
Fluorescence Principle Solvatochromism, enhanced fluorescence in nonpolar environmentsSolvatochromism, enhanced fluorescence in nonpolar environments
Typical Application Probing hydrophobic sites on proteins, monitoring conformational changesProbing hydrophobic sites on proteins, studying protein folding and aggregation, membrane studies
Availability Less common commerciallyWidely available from various suppliers
Reported Studies Fewer published studies compared to ANSExtensively studied and well-characterized

The choice between the two probes may depend on the specific protein system being investigated, as differences in the shape and charge distribution of the binding pockets can favor one isomer over the other.

Conclusion and Future Perspectives

7-Anilino-4-hydroxy-2-naphthalenesulfonic acid embodies a fascinating journey of a molecule from a workhorse of the dye industry to a nuanced reporter of molecular events in biological systems. Its history is a testament to the serendipitous nature of scientific discovery and the repurposing of existing chemical entities for novel applications. For researchers in biochemistry and drug development, this compound and its class offer a powerful, non-invasive method to probe the dynamic landscape of protein structures. As our understanding of protein dynamics and interactions continues to grow, so too will the applications for such environmentally sensitive fluorescent probes, enabling deeper insights into the fundamental processes of life.

References

  • Jameson, D. M. (2016, April 27). A Fluorescent Lifetime: Reminiscing About Gregorio Weber. The Jameson Lab. Retrieved from [Link]

  • Laboratory for Fluorescence Dynamics. (n.d.). Gregorio Weber - Research Accomplishments. Retrieved from [Link]

  • ChemBK. (n.d.). 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved from [Link]

  • Grokipedia. (2026, January 7). Gregorio Weber. Retrieved from [Link]

  • Wang, N., Faber, E. B., & Georg, G. I. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(19), 18472–18477. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Azo Dyes Using Phenyl J Acid Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Phenyl J Acid in Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in industries ranging from textiles to printing.[1] Their defining feature is the azo group (-N=N-), a chromophore that connects two aromatic systems, forming an extended conjugated system responsible for their vibrant colors.[2][3] The synthesis of these dyes is a cornerstone of industrial and research chemistry, primarily involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[3]

Among the vast array of coupling components, Phenyl J acid (7-Anilino-4-hydroxy-2-naphthalenesulfonic acid) stands out as a pivotal intermediate.[4][5] Its unique structure, featuring a naphthalene core with hydroxyl, amino, and sulfonic acid groups, allows for the creation of dyes with desirable properties. The sulfonic acid group imparts water solubility, crucial for dyeing processes, while the hydroxyl and amino-substituted rings provide a highly activated system for the electrophilic attack by the diazonium ion. Phenyl J acid is a key precursor for a range of direct, mordant, and acid dyes, including important colorants like Direct Violet 9 and Direct Blue 78.[6]

This guide provides a comprehensive overview and detailed protocols for the synthesis of azo dyes using Phenyl J acid, designed for researchers and scientists in chemistry and drug development. We will delve into the mechanistic underpinnings of the experimental choices, ensuring a deep understanding of the process from precursor to purified product.

Part 1: The Core Chemistry - A Two-Stage Process

The synthesis is universally accomplished through two sequential reactions: Diazotization and Azo Coupling. Understanding the causality behind the conditions for each stage is critical for success.

Stage 1: Diazotization of Primary Aromatic Amines

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[7] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[8]

Mechanism and Rationale: The reaction must be conducted at low temperatures (typically 0–5 °C) because aromatic diazonium salts are unstable and can decompose, losing nitrogen gas (N₂) at higher temperatures.[9] The strong acid serves two purposes: it protonates the nitrous acid to form the reactive nitrosyl cation (NO⁺), the key electrophile, and it prevents the newly formed diazonium salt from coupling with the unreacted parent amine.[7]

Stage 2: Azo Coupling with Phenyl J Acid

In the azo coupling stage, the electrophilic diazonium salt reacts with an activated aromatic compound—in this case, Phenyl J acid.[10] This is a classic electrophilic aromatic substitution reaction.[11]

Mechanism and Rationale: The success of the coupling reaction is highly pH-dependent.[10] Phenyl J acid contains a phenolic hydroxyl group. To maximize its nucleophilicity and activate the naphthalene ring system for electrophilic attack, the reaction is performed in a mildly alkaline medium (pH 9-10).[12] The base deprotonates the hydroxyl group to form a phenoxide ion. The resulting negative charge is delocalized into the ring, making it significantly more electron-rich and thus highly reactive towards the weakly electrophilic diazonium cation.[12] The substitution typically occurs at the position para to the most activating group where sterically accessible.

Part 2: Experimental Workflow and Protocols

This section outlines the complete workflow from starting materials to the final, characterized azo dye.

Overall Experimental Workflow

The synthesis follows a logical progression from the preparation of the two key reactants to their combination and subsequent product workup.

G cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_workup Stage 3: Isolation & Purification A Dissolve Aromatic Amine in HCl Solution B Cool to 0-5 °C (Ice Bath) A->B C Add NaNO₂ Solution Dropwise B->C D Stir for 15-20 min to form Diazonium Salt C->D G Add Diazonium Salt Solution Slowly to Phenyl J Acid Solution D->G Transfer E Dissolve Phenyl J Acid in NaOH Solution F Cool to 0-5 °C (Ice Bath) E->F F->G H Maintain Alkaline pH and Low Temperature I Stir for 1-2 hours (Reaction Completion) H->I J Precipitate Dye (e.g., by adding NaCl) I->J K Isolate by Vacuum Filtration J->K L Wash & Recrystallize K->L M Characterization (UV-Vis, FT-IR, NMR) L->M Final Product

Caption: High-level workflow for azo dye synthesis.

Detailed Laboratory Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Aromatic amines and azo dyes can be toxic and should be handled with care.

Protocol 1: Diazotization of a Representative Aromatic Amine (e.g., Aniline)

This protocol details the formation of the benzenediazonium chloride solution.

Parameter Value/Condition Rationale/Expert Insight
Reactants Aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)Aniline is the primary amine. NaNO₂ and HCl react to form the necessary nitrous acid in situ.[8]
Temperature 0–5 °CCritical for preventing the thermal decomposition of the unstable diazonium salt.[9]
Stoichiometry Slight excess of HCl and NaNO₂Ensures complete conversion of the primary amine.
Reaction Time 15–20 minutesSufficient time for the reaction to complete at low temperatures.
Endpoint Test with starch-iodide paperA positive test (blue-black color) indicates the presence of excess nitrous acid, confirming the reaction is complete.

Step-by-Step Procedure:

  • In a 250 mL beaker, combine 2.8 mL (~2.9 g, 0.031 mol) of aniline with 9 mL of concentrated hydrochloric acid and 25 mL of water. Stir until the aniline hydrochloride dissolves completely.

  • Cool the solution to 0–5 °C in an ice-salt bath. Some aniline hydrochloride may precipitate, which is acceptable.

  • In a separate beaker, prepare a solution of 2.2 g (0.032 mol) of sodium nitrite in 10 mL of water.

  • While maintaining the temperature of the aniline solution below 5 °C, add the sodium nitrite solution dropwise with constant stirring. The addition should take approximately 10 minutes.

  • After the addition is complete, stir the resulting pale-yellow solution for an additional 15 minutes in the ice bath.

  • Verify the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. An immediate blue-black color confirms the diazotization is complete. The resulting solution of benzenediazonium chloride is used immediately in the next step.

Protocol 2: Azo Coupling with Phenyl J Acid

This protocol describes the formation of the azo dye.

Parameter Value/Condition Rationale/Expert Insight
Reactants Diazonium Salt Solution, Phenyl J Acid, Sodium Hydroxide (NaOH)Phenyl J acid is the coupling component. NaOH creates the alkaline conditions necessary for its activation.[12]
pH 9–10 (Alkaline)Deprotonates the hydroxyl group of Phenyl J acid to form the highly nucleophilic phenoxide, driving the reaction.[11][12]
Temperature 0–10 °CWhile the coupling reaction is less temperature-sensitive than diazotization, low temperatures help control the reaction rate and minimize side reactions.
Reaction Time 1–2 hoursAllows the coupling reaction to proceed to completion.
Isolation Salting out with NaClThe addition of a saturated salt solution decreases the solubility of the organic dye, promoting its precipitation.

Step-by-Step Procedure:

  • In a 500 mL beaker, dissolve 9.8 g (0.031 mol) of Phenyl J acid in 100 mL of a 5% (w/v) sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cool this solution to 0–10 °C in an ice bath.

  • With efficient stirring, slowly add the previously prepared cold diazonium salt solution to the cold Phenyl J acid solution. The addition should be done over 15–20 minutes.

  • A deeply colored precipitate (typically red to violet) will form immediately.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion. Check the pH and add more NaOH solution if necessary to maintain a pH of 9-10.

  • Add approximately 20 g of sodium chloride (NaCl) to the mixture and stir for 15 minutes to salt out the dye.

  • Isolate the solid azo dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a saturated NaCl solution to remove inorganic impurities, followed by a small amount of cold ethanol to remove unreacted organic materials.

  • Dry the purified dye in a desiccator or a low-temperature oven.

Part 3: Characterization and Validation

Confirming the identity and purity of the synthesized dye is a self-validating step essential for trustworthiness in research.

Purification

Recrystallization is the primary method for purifying the crude dye. A suitable solvent system (e.g., water-ethanol mixture) should be chosen where the dye is sparingly soluble at room temperature but readily soluble when hot.

Analytical Characterization
Technique Purpose Expected Result/Observation
UV-Visible Spectroscopy To determine the wavelength of maximum absorbance (λmax) and confirm color.A strong absorption band in the visible region (400-700 nm) corresponding to the dye's color. The λmax is characteristic of the dye's specific structure.[13]
FT-IR Spectroscopy To identify key functional groups.Presence of a characteristic peak for the azo group (-N=N-) around 1416-1450 cm⁻¹. Also, broad -OH stretching, N-H stretching, and S=O stretching from the sulfonic acid group will be visible.[13]
NMR Spectroscopy (¹H, ¹³C) To elucidate the exact chemical structure.Provides detailed information on the arrangement of protons and carbons, confirming the successful coupling at the expected position on the Phenyl J acid ring.[14]
Mass Spectrometry To confirm the molecular weight of the synthesized dye.The molecular ion peak ([M]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of the target azo dye.[13]

Part 4: Chemical Reaction Pathway

The synthesis can be visualized as the electrophilic attack of the diazonium ion on the activated Phenyl J acid.

Sources

Application Notes and Protocols for Textile Dyeing with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the utilization of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, also known as Phenyl J Acid, in the dyeing of protein-based fibers (wool, silk) and synthetic polyamides (nylon). This document outlines the fundamental principles of the dyeing mechanism, detailed experimental protocols, and critical parameters to achieve optimal and reproducible results. The information is intended for researchers, scientists, and textile development professionals.

Introduction to 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is an anionic acid dye intermediate belonging to the naphthalene sulfonic acid class of compounds.[1][2] Its molecular structure, featuring a sulfonic acid group (-SO₃H), a hydroxyl group (-OH), and a phenylamino group (-NHPh) on a naphthalene core, makes it particularly suitable for dyeing protein and polyamide fibers.[2] The sulfonic acid group imparts water solubility and provides the anionic character necessary for interaction with the fibers.[3][4]

Chemical Properties
PropertyValue
Chemical Name 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid
Synonyms Phenyl J acid, 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid
CAS Number 119-40-4
Molecular Formula C₁₆H₁₃NO₄S
Molecular Weight 315.34 g/mol
Appearance White to gray crystalline powder
Solubility Slightly soluble in water and ethanol, soluble in alkali solutions

Data sourced from ChemBK and PubChem.[1][5]

Mechanism of Dyeing

The application of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid as a textile dye operates on the principle of ionic bonding between the dye molecule and the fiber.[3][6] This process is facilitated in an acidic environment.

  • Fiber Protonation: In an acidic dyebath, the amino groups (-NH₂) present in protein fibers (wool, silk) and polyamide fibers (nylon) become protonated, acquiring a positive charge (-NH₃⁺).[3][4]

  • Dye Anion Formation: The sulfonic acid group of the dye molecule exists as a negatively charged sulfonate anion (-SO₃⁻) in the aqueous solution.[3]

  • Ionic Interaction: The positively charged sites on the fiber attract the negatively charged dye anions, leading to the formation of a stable ionic bond.[3][7]

  • Secondary Forces: In addition to ionic bonding, Van der Waals forces and hydrogen bonding contribute to the overall affinity and fastness of the dye on the fiber.[3][6]

Safety Precautions and Handling

Prior to handling 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, it is crucial to consult the Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

  • Respiratory Protection: Use a dust mask or work in a well-ventilated area to avoid inhalation of the powder.[8]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention if irritation persists.[8][9]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[8]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.[8][9]

Materials and Reagents

  • 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (dye powder)

  • Textile substrates: Wool, silk, or nylon fabric/yarn

  • Acetic acid (CH₃COOH) or formic acid (HCOOH) for pH adjustment

  • Sodium sulfate (Na₂SO₄) as a leveling agent electrolyte

  • Non-ionic wetting agent

  • Cationic leveling agent (optional, for improved levelness)

  • Distilled or deionized water

  • Beakers or dyeing vessels

  • Heating and stirring apparatus (e.g., hot plate with magnetic stirrer, water bath)

  • pH meter or pH indicator strips

  • Graduated cylinders and pipettes

  • Weighing balance

Experimental Protocols

The following protocols provide a general framework for the application of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. Optimization of parameters such as dye concentration, temperature, and time may be required depending on the specific substrate and desired shade depth.

Stock Solution Preparation
  • Accurately weigh the desired amount of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid powder.

  • Create a paste with a small amount of cold water.

  • Gradually add hot water (approximately 80°C) while stirring continuously until the dye is completely dissolved.

  • Adjust the final volume with distilled water to achieve the desired concentration (e.g., 1% w/v).

General Dyeing Workflow Diagram

DyeingWorkflow cluster_prep Preparation cluster_process Dyeing Process cluster_post Post-Treatment A Weigh Fiber C Introduce Fiber to Dyebath at 40°C A->C B Prepare Dyebath B->C D Add Acid (pH 4.5-5.5) C->D Add auxiliaries E Raise Temperature to 90-100°C D->E Gradual heating F Hold at Temperature (30-60 min) E->F G Cool Dyebath F->G H Rinse Thoroughly G->H I Dry H->I

Caption: General workflow for exhaust dyeing of protein and polyamide fibers.

Protocol for Dyeing Wool and Silk (Protein Fibers)
  • Scouring: Pre-wash the wool or silk fibers with a non-ionic detergent to remove any impurities, oils, or sizes. Rinse thoroughly.

  • Dye Bath Preparation:

    • Prepare a dyebath with a liquor-to-goods ratio (L:R) of 20:1 to 40:1.

    • Add a non-ionic wetting agent (e.g., 0.5-1.0 g/L).

    • Add sodium sulfate (5-20% on weight of fiber - owf) as a leveling agent. Higher concentrations are used for paler shades to promote level dyeing.[10]

    • For improved levelness, especially with heavier shades, a cationic leveling agent can be added.[3]

    • Add the required amount of the prepared dye stock solution (e.g., 0.5-4.0% owf).

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[11]

  • Dyeing Process:

    • Introduce the wet, scoured fiber into the dyebath at approximately 40°C.

    • Run for 10-15 minutes to ensure even wetting and penetration of auxiliaries.

    • Gradually raise the temperature to 90-100°C over 30-45 minutes.[3]

    • Hold the temperature at the boil for 30-60 minutes, depending on the desired shade depth.

  • Post-Treatment:

    • Allow the dyebath to cool gradually to about 60-70°C before removing the dyed material.

    • Rinse the dyed fiber with warm water, followed by a cold water rinse until the water runs clear.

    • Dry the material at ambient temperature or in a low-temperature oven.

Protocol for Dyeing Nylon (Polyamide Fibers)

The dyeing of nylon with acid dyes is similar to that of protein fibers, but with some key differences due to the fiber's more crystalline structure.[12]

  • Scouring: Pre-wash the nylon material as described for protein fibers.

  • Dye Bath Preparation:

    • Prepare the dyebath with an L:R of 20:1 to 40:1.

    • Add a non-ionic wetting agent and a suitable leveling agent for nylon. Anionic or non-ionic leveling agents are often used to control the initial rapid uptake of the dye.[13][14]

    • Add the required amount of the dye stock solution.

    • Adjust the pH of the dyebath to 4.0-6.0 using acetic acid or a pH buffer system.[13]

  • Dyeing Process:

    • Introduce the wet nylon into the dyebath at 40-50°C.

    • Run for 10 minutes.

    • Raise the temperature to the boil (100°C) over 30-45 minutes.

    • Continue dyeing at the boil for 30-60 minutes.

  • Post-Treatment:

    • Cool the dyebath and rinse the dyed nylon as described for protein fibers.

    • An after-treatment with a cationic fixing agent can be employed to improve wet fastness properties if required.

    • Dry the material.

Key Dyeing Parameters and Their Effects

ParameterEffect on DyeingRecommended Range
pH Crucial for protonating the fiber's amino groups, thus enabling dye uptake. Lower pH increases the rate of exhaustion.[7]4.0 - 6.0
Temperature Affects the rate of dye diffusion and migration. Dyeing is typically carried out at or near the boil to ensure good penetration and leveling.[3]90 - 100°C
Electrolyte (e.g., Sodium Sulfate) Acts as a retarding or leveling agent by competing with the dye for sites on the fiber, promoting more even color distribution.[3]5-20% owf
Leveling Agents Chemical auxiliaries that slow down the dye uptake, preventing uneven dyeing (barre effects in nylon).[14][15]As per manufacturer's recommendation
Time Determines the extent of dye exhaustion and diffusion into the fiber. Longer times are needed for deeper shades.30 - 60 minutes at dyeing temperature

Troubleshooting

  • Uneven Dyeing (Shade Variation):

    • Cause: Dye added too quickly, temperature raised too rapidly, inadequate leveling agent, or improper pH control.

    • Solution: Ensure gradual temperature rise, use an appropriate leveling agent, and verify the pH of the dyebath before and during the process.

  • Poor Color Yield:

    • Cause: Incorrect pH (too high), insufficient dyeing time or temperature, or presence of interfering substances on the fiber.

    • Solution: Ensure the fiber is properly scoured, check and adjust the pH to the acidic range, and maintain the dyeing temperature and time as per the protocol.

  • Poor Wash Fastness:

    • Cause: Incomplete dye fixation, inadequate rinsing, or dye aggregation on the fiber surface.

    • Solution: Ensure dyeing is carried out at the correct temperature for a sufficient duration. A thorough rinsing process is critical to remove unfixed dye. An after-treatment with a fixing agent can be beneficial, especially for nylon.

Visualization of Dye-Fiber Interaction

DyeFiberInteraction cluster_fiber Protein/Polyamide Fiber in Acidic Dyebath cluster_dye Dye Molecule in Solution Fiber Fiber Polymer Chain (-NH₂ groups) ProtonatedFiber Protonated Fiber (-NH₃⁺ sites) Fiber->ProtonatedFiber + H⁺ (from acid) DyeAnion Dye Anion (R-SO₃⁻) ProtonatedFiber->DyeAnion Ionic Bond Formation Dye 4-Hydroxy-7-(phenylamino) naphthalene-2-sulfonic acid (R-SO₃H) Dye->DyeAnion Dissociation in water

Caption: Ionic interaction between the dye anion and the protonated fiber.

References

  • Textile Learner. (2021, September 11). Dyeing Mechanism, Parameters & Fastness Properties of Acid Dyes. [Link]

  • Jacquard Products. Acid Dye. [Link]

  • Dharma Trading Co. Jacquard Acid Dyes. [Link]

  • George Weil. Acid Dyes for Silk & Wool. [Link]

  • Knit Picks. Jacquard Acid Dyes – For Wool & Silk Yarn. [Link]

  • Jacquard Products. Acid Dye Set. [Link]

  • Dharma Trading Co. Did You Know... How Acid Dyes Work. [Link]

  • Wild Woollys Guide. (2024, October 29). How acid dyes work. [Link]

  • ChemBK. 4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid. [Link]

  • Textile Learner. (2021, April 30). Dyeing of Nylon Fiber with Acid Dye. [Link]

  • Scribd. Understanding Acid Dyes and Their Properties. [Link]

  • Sylicglobal Textile Auxiliaries Supplier. (2025, March 19). Application of Acid Dyes in Nylon Fiber Dyeing. [Link]

  • Piedmont Chemical Industries. Leveling Agents. [Link]

  • Journal of The Chemical Society of Pakistan. (2018, February 23). Application of Acid Dyes on Nylon Fabric and Evaluation of Fastness Properties Part III. [Link]

  • Skychem Group. (2025, October 31). The Role of Leveling Agents in Synthetic Fiber Dyeing. [Link]

  • TIANFUN Dye Manufacturer & Supplier. (2021, May 20). What is Acid levelling agent and its application?. [Link]

  • IOSR Journal. (2023, November 6). Synthesis, Characterization And Dyeing Properties Of Acid Dyes On Wool, Silk And Nylon Fibers. [Link]

  • Prima Chemicals. (2023, November 16). The Basics of Acid Dyes: Types, Properties and Applications. [Link]

  • S & D. Levelling Agents. [Link]

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Application Notes & Protocols: A Phased Approach to Evaluating the Antitumor Activity of Phenyl J Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Phenyl J acid (4-Hydroxy-7-(phenylamino)-2-naphthalenesulfonic acid) is a chemical intermediate primarily utilized in the synthesis of azo dyes.[1][2] Its biological activities, particularly in the context of oncology, are largely unexplored. This document outlines a comprehensive, phased experimental strategy for the systematic evaluation of Phenyl J acid as a potential antitumor agent. This framework is designed for researchers in drug discovery and oncology, providing a logical progression from initial high-throughput screening to in vivo validation. The protocols herein are based on established, robust methodologies to ensure scientific rigor and data reproducibility.

Introduction: The Rationale for Screening

The discovery of novel anticancer agents is a critical endeavor in oncological research. Many compounds, including industrial intermediates, possess unforeseen biological activities. The unique chemical structure of Phenyl J acid warrants investigation into its potential cytotoxic or cytostatic effects on cancer cells. The following experimental blueprint provides a roadmap to rigorously assess its activity, determine its mechanism of action, and evaluate its preclinical efficacy. This process is divided into four distinct phases:

  • Phase 1: Broad Spectrum In Vitro Screening - To determine if Phenyl J acid exhibits any cytotoxic activity against a diverse panel of cancer cell lines.

  • Phase 2: In Vitro Biological Characterization - To quantify the cytotoxic effect and elucidate the primary mode of cell death (apoptosis vs. necrosis) and impact on cell proliferation.

  • Phase 3: Mechanistic Investigation - To identify the molecular pathways modulated by Phenyl J acid.

  • Phase 4: Preclinical In Vivo Validation - To assess the compound's antitumor efficacy in a living organism.

Phase 1: Broad-Spectrum In Vitro Screening

The initial step is to ascertain whether Phenyl J acid possesses any growth-inhibitory effects on cancer cells. A broad-based screen is the most efficient method for this initial "hit" identification.

The NCI-60 Human Tumor Cell Line Screen

The most authoritative initial screen is the National Cancer Institute's NCI-60 screen, a service that has been a cornerstone of in vitro drug discovery for decades.[3][4]

Principle & Rationale: The NCI-60 screen tests a compound against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[5][6] This diversity is crucial for two reasons:

  • It provides a broad view of the compound's activity across various cancer types.

  • It can reveal patterns of selectivity, where a compound may be highly effective against one type of cancer but not others. This selectivity is a hallmark of a promising drug candidate.

The screening data is subsequently analyzed using the COMPARE algorithm, which compares the compound's activity pattern to a database of tens of thousands of agents with known mechanisms of action, potentially providing an early clue to its molecular target.[5]

Protocol: The NCI-60 screen is typically performed by submitting the compound to the Developmental Therapeutics Program (DTP) of the National Cancer Institute. The DTP performs the screening free of charge for qualifying compounds.[5] The process involves a two-day incubation of the cell lines with the test agent at various concentrations, followed by a sulforhodamine B (SRB) protein assay to quantify cell viability.

Phase 2: In Vitro Biological Characterization

Assuming Phenyl J acid shows activity in the NCI-60 screen, the next phase involves detailed characterization using a selection of relevant cell lines (e.g., those that were most sensitive in the initial screen).

Workflow for In Vitro Characterization

G cluster_0 Phase 2: In Vitro Characterization start Select Sensitive Cell Lines (from NCI-60 Screen) viability Determine IC50 Values (MTT Assay) start->viability Quantify Cytotoxicity apoptosis Assess Mode of Cell Death (Annexin V / PI Assay) viability->apoptosis If cytotoxic, how do cells die? cell_cycle Analyze Proliferative Impact (Cell Cycle Analysis) viability->cell_cycle Does it stop proliferation? data Synthesize Data apoptosis->data cell_cycle->data

Caption: Workflow for the in vitro characterization of Phenyl J acid.

Cell Viability Assay (MTT Assay)

Principle & Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan.[9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) - the concentration of Phenyl J acid required to inhibit the growth of 50% of the cells.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Compound Treatment: Prepare serial dilutions of Phenyl J acid in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation:

Cell Line Cancer Type Phenyl J Acid IC50 (µM)
MCF-7 Breast 15.2
A549 Lung 28.5
HCT116 Colon 8.9

| U87-MG | Glioblastoma | 45.1 |

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle & Rationale: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells. Flow cytometry is then used to quantify the cell populations.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Culture cells in 6-well plates and treat with Phenyl J acid at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., staurosporine-treated) and negative controls.[14]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.[14]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

Principle & Rationale: Many anticancer drugs exert their effect by interrupting the cell cycle, leading to an arrest at a specific phase (G0/G1, S, or G2/M).[15] Cell cycle analysis is performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI). Since PI binds stoichiometrically to DNA, the amount of fluorescence is directly proportional to the DNA content.[16] Cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.

  • Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells on ice or at -20°C for at least two hours (or overnight).[16]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining buffer containing PBS, 100 µg/mL RNase A (to prevent staining of RNA), and 50 µg/mL PI.[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[17]

Phase 3: Mechanistic Investigation

If Phenyl J acid induces apoptosis or cell cycle arrest, this phase aims to uncover the underlying molecular mechanisms. A common approach is to investigate its effect on key cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and controls cell survival, proliferation, and growth.[18]

Hypothetical Signaling Pathway for Investigation

G cluster_0 PI3K/AKT/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (p-AKT) mTOR mTORC1 AKT->mTOR Activates (p-mTOR) Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes PhenylJ Phenyl J Acid? PhenylJ->AKT Inhibits? PhenylJ->mTOR Inhibits?

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by Phenyl J acid.

Western Blotting for Signaling Proteins

Principle & Rationale: Western blotting is a technique used to detect and quantify specific proteins in a cell extract.[19][20] It can be used to assess the total amount of a protein and, crucially, its activation state by using phospho-specific antibodies (e.g., antibodies that only recognize phosphorylated AKT or ERK).[21] A decrease in the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) following treatment with Phenyl J acid would suggest that the compound inhibits this pathway.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with Phenyl J acid for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[22]

  • Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., total AKT, p-AKT, total mTOR, p-mTOR, and a loading control like GAPDH or ß-actin) overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Phase 4: Preclinical In Vivo Validation

Positive and compelling in vitro data provides the justification for advancing to in vivo studies, which are essential for evaluating a compound's efficacy in a complex biological system and are a prerequisite for any clinical consideration.[23] The FDA's guidance for nonclinical evaluation of anticancer pharmaceuticals (ICH S9) provides a framework for these studies.[24][25]

Subcutaneous Xenograft Model

Principle & Rationale: A xenograft model involves implanting human cancer cells into immunocompromised mice (e.g., athymic nude or SCID mice).[26][27] These mice lack a functional immune system, which prevents the rejection of the human cells, allowing them to grow into solid tumors. This model is a standard for evaluating the efficacy of anticancer agents in vivo.[27]

Protocol: Xenograft Efficacy Study

  • Cell Preparation: Culture a sensitive cell line (e.g., HCT116) to 80-90% confluency. Harvest the cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL. To improve tumor take rate, the cell suspension can be mixed 1:1 with a basement membrane matrix like Matrigel® or Cultrex BME.[28]

  • Animal Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.[28] All animal procedures must be in accordance with institutional and NIH guidelines for the care and use of laboratory animals.[29]

  • Tumor Growth and Randomization: Monitor the mice daily. Once tumors reach a palpable, measurable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (e.g., n=6-10 mice per group).

  • Drug Administration: Administer Phenyl J acid to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle alone.

  • Monitoring and Measurement: Measure tumor dimensions with digital calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[28] Monitor the body weight and overall health of the animals as indicators of toxicity.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of Phenyl J acid.

Conclusion

This document provides a structured, multi-phased approach to systematically evaluate the antitumor potential of Phenyl J acid. By progressing from broad in vitro screening to specific mechanistic studies and finally to in vivo validation, researchers can build a comprehensive data package to determine if this compound warrants further development as a novel anticancer therapeutic. Each step is designed to answer critical questions about the compound's activity, mechanism, and efficacy, adhering to established scientific standards and regulatory considerations.

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Method for Testing Antimicrobial Properties of Naphthalene Sulfonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold for numerous compounds with significant therapeutic potential, including a variety of antimicrobial agents.[1][2][3] Derivatives of naphthalene are present in several commercially available antimicrobial drugs, such as nafcillin and naftifine.[3][4] Naphthalene sulfonic acids, characterized by their high water solubility, represent a class of compounds whose antimicrobial efficacy warrants systematic investigation.[5] The development of novel antimicrobial agents is a critical global health priority, driven by the rise of antibiotic-resistant pathogens.[6]

This guide provides a comprehensive, multi-tiered framework for the robust evaluation of the antimicrobial properties of naphthalene sulfonic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols that move from initial qualitative screening to quantitative potency and mechanism-of-action studies. The methodologies are grounded in standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reliable, reproducible, and relevant for downstream development.[7][8]

A Tiered Strategy for Antimicrobial Evaluation

A logical, staged approach is essential for efficiently characterizing novel compounds. This strategy ensures that resources are focused on the most promising candidates. The workflow begins with broad screening, followed by precise quantitative measurements, and finally, more complex studies to elucidate the nature of the antimicrobial activity.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Mechanistic Insight cluster_4 Tier 4: Safety Profile T1 Protocol 1: Agar Disk Diffusion (Qualitative Assessment of Activity) T2 Protocol 2: Broth Microdilution (Quantitative MIC Determination) T1->T2 Active Compounds T3 Protocol 3: MBC & Time-Kill Assays (Bactericidal vs. Bacteriostatic) T2->T3 Potent Compounds T4 Protocol 4: Cytotoxicity Assay (Preliminary In Vitro Toxicology) T3->T4 Characterized Compounds

Caption: A tiered workflow for antimicrobial compound evaluation.

Protocol 1: Agar Disk Diffusion for Preliminary Screening

Principle & Rationale

The agar disk diffusion test, also known as the Kirby-Bauer test, is a widely used qualitative method for preliminary antimicrobial susceptibility screening.[9] A filter paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will form around the disk where growth is prevented.[10] This method is cost-effective and allows for the simultaneous testing of multiple compounds, making it ideal for initial screening.[11]

Materials
  • Test compounds (Naphthalene Sulfonic Acids)

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA) plates

  • Tryptic Soy Broth (TSB) or other suitable broth

  • 0.5 McFarland turbidity standard

  • Sterile swabs, pipettes, and Petri dishes

  • Incubator (35 ± 2 °C)

  • Positive control antibiotic disks (e.g., Gentamicin, Ampicillin)

  • Negative control (solvent used to dissolve compounds, e.g., sterile deionized water)

Step-by-Step Protocol
  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in TSB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Adjust the density with sterile broth or saline as needed.

  • Plate Inoculation:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

    • Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate approximately 60° each time) to ensure uniform growth.

  • Disk Application:

    • Prepare stock solutions of the naphthalene sulfonic acid compounds. Given their typical high water solubility, sterile deionized water is often a suitable solvent.[5]

    • Aseptically apply a defined volume (e.g., 20 µL) of each test compound solution onto a sterile filter paper disk to achieve a specific concentration per disk (e.g., 100 µ g/disk ).

    • Place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface. Ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

    • The presence of a clear zone indicates antimicrobial activity. The size of the zone provides a qualitative measure of the compound's potency and diffusibility through the agar.

Protocol 2: Broth Microdilution for MIC Determination

Principle & Rationale

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[12][13] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[14] It is considered a reference method by CLSI and EUCAST and provides the quantitative data necessary for structure-activity relationship (SAR) analysis and for guiding further studies.[7][8][15]

Materials
  • Test compounds and controls

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains and 0.5 McFarland standard

  • Sterile 96-well microtiter plates with lids

  • Multichannel pipette

  • Plate reader (optional, for OD measurements)

  • Resazurin dye (optional, for viability indication)

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a stock solution of the test compound in CAMHB at a concentration that is at least twice the highest desired final concentration.

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10.

    • Column 11 serves as the growth control (no compound).

    • Column 12 serves as the sterility control (no compound, no inoculum).

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in Protocol 1.

    • Dilute the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This typically requires a 1:100 dilution of the standardized suspension.[14]

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (column 12).

    • The final volume in each test well is 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2 °C for 16-24 hours.

  • Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • Growth can be assessed visually as turbidity or by using a plate reader to measure optical density (OD) at 600 nm.

    • The sterility control should remain clear, and the growth control should show distinct turbidity.

G cluster_0 Broth Microdilution (MIC) cluster_1 Subculturing for MBC a Prepare 2-fold serial dilution of compound in 96-well plate (100µL/well) b Add 100µL of standardized bacterial inoculum (5x10^5 CFU/mL) a->b c Incubate 16-24h at 37°C b->c d Read MIC: Lowest concentration with no visible growth c->d e Take 10µL aliquot from each clear well (at and above MIC) d->e Proceed from MIC plate f Spot-plate onto nutrient agar e->f g Incubate 18-24h at 37°C f->g h Read MBC: Lowest concentration with ≥99.9% killing (no growth on plate) g->h

Caption: Workflow for determining MIC and subsequent MBC.

Data Presentation: MIC Values

Summarize results in a clear table format.

Compound IDTest OrganismMIC (µg/mL)
NSA-001S. aureus ATCC 2592364
NSA-001E. coli ATCC 25922>128
NSA-002S. aureus ATCC 2592316
NSA-002E. coli ATCC 2592232
Control AbxS. aureus ATCC 259230.5
Control AbxE. coli ATCC 259222

Protocol 3: Determining Bactericidal vs. Bacteriostatic Activity

Once the MIC is known, it is crucial to determine whether a compound kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic).

Part A: Minimum Bactericidal Concentration (MBC) Assay

Principle & Rationale The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This assay is a direct extension of the broth microdilution test. Aliquots from the clear wells of the MIC plate are sub-cultured onto antibiotic-free agar. The absence of growth indicates that the bacteria were killed by the compound at that concentration.

Step-by-Step Protocol

  • Following the determination of the MIC (Protocol 2), select the wells showing no visible growth (the MIC well and those with higher concentrations).

  • Mix the contents of each well thoroughly.

  • Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these clear wells onto a fresh MHA plate.

  • Spread the aliquot evenly over a section of the plate.

  • Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the compound that results in no growth or a kill of ≥99.9% of the initial inoculum on the subculture plate.

Part B: Time-Kill Kinetics Assay

Principle & Rationale Time-kill assays provide dynamic information about the rate and extent of bacterial killing over time.[16] A standardized inoculum is exposed to a fixed concentration of the antimicrobial agent (typically at multiples of the MIC), and the number of viable cells (CFU/mL) is determined at various time points.[6][17] This assay is invaluable for characterizing the pharmacodynamics of a compound and definitively distinguishing between bactericidal and bacteriostatic activity. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is generally considered bactericidal.[16]

Step-by-Step Protocol

  • Preparation: In sterile flasks or tubes, prepare the test compound in a suitable broth (e.g., CAMHB) at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

G Conceptual Time-Kill Curves T0 T_end T0->T_end Time (hours) Log7 Log2 Log7->Log2 Log10 CFU/mL Log6 Log5 Log4 Log3 GC0 GC1 GC0->GC1 GC2 GC1->GC2 GC_label Growth Control BS0 BS1 BS0->BS1 BS2 BS1->BS2 BS_label Bacteriostatic BC0 BC1 BC0->BC1 BC2 BC1->BC2 BC_label Bactericidal (≥3-log kill)

Caption: Conceptual plot of time-kill kinetics data.

Data Presentation: Time-Kill Assay
Time (hr)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (Compound at 2x MIC)Log₁₀ Reduction
05.705.680.02
26.854.122.73
48.102.555.55
88.95<2.00>6.95
249.20<2.00>7.20

Protocol 4: Preliminary Cytotoxicity Assessment

Principle & Rationale

A crucial aspect of drug development is ensuring that a compound is selectively toxic to microbes and not to host cells. Naphthalene and some of its metabolites have been reported to exhibit cytotoxicity in mammalian cells.[18][19] Therefore, early-stage assessment of cytotoxicity is essential. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays are common methods to evaluate a compound's effect on cell viability and membrane integrity.

General Protocol Outline (MTT Assay Example)
  • Cell Culture: Seed a suitable human cell line (e.g., HEK293, HepG2) in a 96-well plate and allow cells to adhere overnight.

  • Compound Exposure: Treat the cells with serial dilutions of the naphthalene sulfonic acid compounds for a specified period (e.g., 24 or 48 hours). Include a vehicle control (solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT reagent to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Interpretation: A decrease in absorbance in treated wells compared to the vehicle control indicates a reduction in cell viability. The concentration that causes 50% cell death (CC₅₀) can be calculated. The selectivity index (SI = CC₅₀ / MIC) is a key metric for evaluating the therapeutic window of the compound.

Conclusion

This application guide provides a structured and robust series of protocols for the comprehensive evaluation of the antimicrobial properties of naphthalene sulfonic acids. By progressing through this tiered approach—from qualitative screening and quantitative MIC determination to mechanistic time-kill studies and preliminary safety profiling—researchers can efficiently identify and characterize promising lead compounds. Adherence to these standardized methodologies ensures the generation of high-quality, reproducible data essential for advancing novel candidates in the drug discovery pipeline.

References

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • GARDP Revive. (n.d.). Time-kill studies – including synergy time-kill studies. Retrieved from [Link]

  • Hauk, P., et al. (2018). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy, 73(6), 1479-1488. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Molecules, 29(3), 693. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Linnaeus Bioscience. (2024). Antimicrobial Assays. Retrieved from [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Takeda, Y., et al. (1952). Studies on Naphthalene Sulfonic Acid Derivatives. II. Pharmaceutical Bulletin, 1(2), 126-129. Retrieved from [Link]

  • Kumar, R., et al. (2023). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Lin, G., et al. (2015). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 53(1), 356-359. Retrieved from [Link]

  • CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Waclaw, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • SEAFDEC. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2023). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 13(15), 10173-10193. Retrieved from [Link]

  • Belska, K., et al. (2023). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. International Journal of Molecular Sciences, 24(12), 10323. Retrieved from [Link]

  • Ulu, A., et al. (2012). Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture. Drug and Chemical Toxicology, 35(3), 325-330. Retrieved from [Link]

  • Kumar, R., et al. (2024). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Naphthalene Hydrazone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Amodu, K. A., et al. (2022). Antimalarial potential of naphthalene-sulfonic acid derivatives: Molecular electronic properties, vibrational assignments, and in-silico molecular docking studies. University of Johannesburg. Retrieved from [Link]

  • Bounfour, M., et al. (2014). Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro. Toxicology in Vitro, 28(2), 236-245. Retrieved from [Link]

  • West, J. A., et al. (2001). Inhaled naphthalene causes dose dependent Clara cell cytotoxicity in mice but not in rats. Toxicology and Applied Pharmacology, 173(2), 114-119. Retrieved from [Link]

  • World News of Natural Sciences. (2018). Synthesis, Antimicrobial and Antioxidant Activities of Some Naphthalene - Containing Hydrazone Derivatives. Retrieved from [Link]

  • Ahmad, S., & Farrukh, M. A. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. Retrieved from [Link]

  • Brusick, D. (2008). Genetic toxicity of naphthalene: a review. Mutation Research/Reviews in Mutation Research, 658(1-2), 133-150. Retrieved from [Link]

  • Ghaedi, M., & Fathi, M. R. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 146-160. Retrieved from [Link]

  • Brilon, C., et al. (1981). Catabolism of Naphthalenesulfonic Acids by Pseudomonas sp. A3 and Pseudomonas sp. C22. Applied and Environmental Microbiology, 42(1), 44-55. Retrieved from [Link]

  • Kumar, D., et al. (2019). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Exploratory Medicinal Chemistry, 1(1), 1-10. Retrieved from [Link]

  • Rokade, Y. B., & Sayyed, R. Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. International Journal of ChemTech Research, 2(4), 972-980. Retrieved from [Link]

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Application Notes & Protocols: Laboratory Synthesis of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, commonly known as Phenyl J Acid (CAS No: 119-40-4).[1][2] Primarily utilized as a critical intermediate in the manufacturing of azo dyes, its synthesis involves the N-arylation of 7-amino-4-hydroxynaphthalene-2-sulfonic acid (J acid) with aniline.[3][4] This protocol details a robust methodology based on the principles of the Bucherer reaction, leveraging a sodium bisulfite medium to facilitate the condensation.[3][5][6] We will explore the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and discuss safety, characterization, and process optimization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Significance

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, or Phenyl J Acid, is a naphthalene derivative characterized by hydroxyl, sulfonic acid, and phenylamino functional groups.[1] Its molecular structure makes it an excellent precursor for a variety of dyes, including direct, mordant, and acid dyes.[3][5] Specifically, it is a key building block for synthesizing high-performance colorants such as direct copper salt green BTL, copper salt blue FBGL, and copper salt violet BBL.[4]

The synthesis of Phenyl J Acid is a classic example of nucleophilic aromatic substitution on a naphthalene system, a reaction of significant industrial and academic interest. The protocol described herein employs the condensation of J acid with aniline.

Synthesis Pathway and Mechanism

The core transformation is the condensation of J acid with aniline in an aqueous sodium bisulfite solution. This process is a variant of the Bucherer reaction , which reversibly converts naphthols to naphthylamines in the presence of ammonia or amines and bisulfite.[6][7]

Reaction Scheme:

(7-amino-4-hydroxynaphthalene-2-sulfonic acid, J Acid) + (Aniline) ---(NaHSO₃, Na₂CO₃, H₂O, Δ)---> (4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, Phenyl J Acid)

Mechanistic Insight: The Bucherer reaction proceeds via an addition-elimination mechanism. The key role of the bisulfite is to facilitate the nucleophilic attack on the naphthalene ring, which is typically resistant to such reactions.

  • Adduct Formation: Sodium bisulfite adds across a double bond of the naphthalene ring of J acid, temporarily disrupting its aromaticity. This forms a tetralone-sulfonate intermediate.[6][8]

  • Nucleophilic Attack: The presence of the electron-withdrawing sulfonate group activates the ring for nucleophilic attack. Aniline then attacks the carbon atom bearing the amino group.

  • Elimination: Following the nucleophilic addition, a series of proton transfers and the elimination of the bisulfite ion and a water molecule occur, leading to the formation of the N-phenyl substituted product and regeneration of the aromatic system.[8]

The overall process effectively replaces the hydrogen atoms of the amino group on J acid with a phenyl group, achieving N-arylation.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process from starting materials to the final purified product.

Synthesis_Workflow Start Starting Materials: J Acid, Aniline, NaHSO₃, Na₂CO₃, Water Reactor Charge Reactor & Mix Start->Reactor 1. Reagent Input Condensation Condensation Reaction (104-106°C, ~40h, ~0.1 MPa) Reactor->Condensation 2. Heating & Pressure Cooling Cool to 30°C Condensation->Cooling 3. Reaction Completion Filtration1 Primary Filtration Cooling->Filtration1 4. Isolation FilterCake Crude Product Paste (Filter Cake) Filtration1->FilterCake Workup Work-up Stage: Resuspend in Water FilterCake->Workup 5. Purification Start Acidification Acidification with H₂SO₄ (Decompose excess NaHSO₃) Workup->Acidification 6. SO₂ Removal Filtration2 Final Filtration & Washing (Saturated NaCl solution) Acidification->Filtration2 7. Product Isolation Drying Dry Product Filtration2->Drying 8. Final Processing FinalProduct Final Product: Phenyl J Acid Drying->FinalProduct

Caption: Workflow for the synthesis of Phenyl J Acid.

Detailed Experimental Protocol

Materials and Equipment
ReagentCAS No.Recommended Purity
J Acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid)87-02-5>98%
Aniline62-53-3>99%
Sodium Bisulfite7631-90-5Reagent Grade
Sodium Carbonate (Soda Ash)497-19-8>99%
Sulfuric Acid, Concentrated7664-93-998%
Sodium Chloride7647-14-5Reagent Grade
Deionized Water7732-18-5-
Congo Red Test Paper573-58-0-

Equipment:

  • Pressure-rated glass reactor or autoclave with overhead stirrer, heating mantle, temperature controller, and pressure gauge.

  • Reflux condenser.

  • Buchner funnel and vacuum flask.

  • Beakers, graduated cylinders, and standard laboratory glassware.

  • pH meter or pH indicator paper.

  • Vacuum oven.

Reaction Stoichiometry
ReactantMolecular Wt. ( g/mol )Molar RatioExample Mass (g)Example Moles (mol)
J Acid239.251.0239.251.0
Aniline93.13~2.0186.262.0
Sodium Bisulfite104.06~4.0416.244.0
Sodium Carbonate105.99~0.331.800.3

Note: Ratios can be optimized. An excess of aniline is used to drive the reaction to completion.

Step-by-Step Synthesis Procedure
  • Reactor Charging: To a suitable pressure reactor, add deionized water (approx. 2.5 L per mole of J acid). Begin stirring and add J acid, aniline, sodium bisulfite, and sodium carbonate.[9]

  • Condensation Reaction: Seal the reactor. Over 1.5 hours, gradually heat the mixture to an internal temperature of 104-106 °C.[3][5] The pressure will rise to approximately 0.1 MPa. Maintain these conditions for 40 hours with continuous stirring.[9]

  • Cooling and Primary Filtration: After the reaction period, turn off the heat and allow the mixture to cool to 30 °C.[3][5] Filter the resulting slurry through a Buchner funnel to collect the crude product paste.

  • Work-up and Acidification: Transfer the filter cake to a new beaker and add fresh water (approx. 1.5 L per mole of initial J acid) to form a slurry. Heat the slurry to 80-85 °C with stirring.[9]

  • Slowly add concentrated sulfuric acid dropwise. This will decompose the excess sodium bisulfite, releasing sulfur dioxide gas (Caution: Perform this step in a well-ventilated fume hood ). Continue adding acid until the liquid remains blue when tested with Congo red paper, indicating the appropriate acidic endpoint.[3][5]

  • Stir the mixture for an additional hour to ensure the complete escape of sulfur dioxide.[3]

  • Final Filtration and Washing: Cool the slurry to 30 °C and filter the purified product.[3] Wash the filter cake with a saturated sodium chloride solution to remove impurities.[3]

  • Drying: Dry the final product paste in a vacuum oven at 60-70 °C until a constant weight is achieved. The final product is a white to gray crystalline powder.[5][9]

Characterization

  • Appearance: White or gray crystalline powder.[5]

  • Solubility: Slightly soluble in water and ethanol; soluble in alkaline solutions.[5]

  • Techniques: The identity and purity of the synthesized Phenyl J Acid should be confirmed using standard analytical methods such as High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety and Handling

  • General Precautions: Standard laboratory PPE (safety glasses, lab coat, gloves) should be worn at all times.

  • Chemical Hazards:

    • Aniline: Toxic and readily absorbed through the skin. Handle with extreme care.

    • Sulfuric Acid: Highly corrosive. Add slowly and carefully to the aqueous slurry to control the exothermic reaction.

    • Sulfur Dioxide: Toxic gas released during the acidification step. This procedure must be performed in an efficient fume hood.

  • Safety Statements: As per its safety profile, it is advised to not breathe the dust (S22) and to avoid contact with skin and eyes (S24/25).[5]

  • Storage: Store the final product in a cool, dry, and well-ventilated area with the container tightly sealed.[10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction (insufficient time/temperature).- Leaks in the pressure reactor.- Loss of product during transfers/filtration.- Ensure reaction parameters (104-106 °C, 40h) are strictly followed.- Check reactor seals before starting.- Optimize filtration and washing techniques.
Impure Product - Incomplete removal of starting materials.- Insufficient decomposition of bisulfite adduct.- Side reactions.- Ensure sufficient excess of aniline is used.- Verify endpoint of acidification with Congo red paper.- Wash the final product thoroughly with brine.
Dark Color - Oxidation of aniline or product.- Reaction temperature too high.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen).- Ensure precise temperature control.

References

  • ChemBK. (2024). N-Phenyl Gamma Acid. Retrieved from ChemBK. [Link]

  • ChemBK. (n.d.). Phenyl J Acid. Retrieved from ChemBK. [Link]

  • ChemBK. (n.d.). 4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid. Retrieved from ChemBK. [Link]

  • Wikipedia. (n.d.). Bucherer reaction. Retrieved from Wikipedia. [Link]

  • Grokipedia. (2026). Bucherer reaction. Retrieved from Grokipedia. [Link]

  • Google Patents. (n.d.). CN105175292A - Preparation method of phenyl J-acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Phenyl J Acid: Properties, Applications, and Manufacturer Insights. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Cambridge University Press. (n.d.). Bucherer Reaction. Retrieved from Cambridge University Press. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved from Chongqing Chemdad Co., Ltd. [Link]

  • PubChem. (n.d.). 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. Retrieved from PubChem. [Link]

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Application Notes & Protocols: The Strategic Role of Phenyl J Acid in the Synthesis of Sun-Resistant Blue RGL (C.I. Direct Blue 78)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers, chemists, and production professionals on the pivotal role and application of Phenyl J Acid in the synthesis of Sun-Resistant Blue RGL, a high-performance trisazo dye commercially known as C.I. Direct Blue 78. This document elucidates the chemical principles, detailed synthesis protocols, and critical process parameters that ensure the successful production of this dye, which is valued for its excellent lightfastness and vibrant blue shade.

Introduction: Phenyl J Acid - A Cornerstone Intermediate for High-Performance Azo Dyes

Phenyl J Acid, chemically known as 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid (CAS No: 119-40-4), is a sophisticated dye intermediate essential for manufacturing a range of direct, mordant, and acid dyes.[1][2] Its molecular architecture, featuring a naphthalene core with hydroxyl, sulfonic acid, and phenylamino functional groups, is fundamental to its utility.[3]

  • The Role of Functional Groups: The hydroxyl (-OH) and phenylamino (-NH-C₆H₅) groups are powerful activating groups that facilitate the crucial electrophilic substitution reaction with diazonium salts (azo coupling). The sulfonic acid group (-SO₃H) imparts the necessary water solubility to the final dye, a critical property for its application in aqueous dyeing processes for cellulosic fibers like cotton and viscose.[4]

  • Imparting Lightfastness: The complex aromatic structure of Phenyl J Acid, when incorporated into the final dye molecule, contributes significantly to the stability of the chromophore. This structural integrity is a key reason for the high lightfastness (rated 4-5) observed in dyes like Sun-Resistant Blue RGL, making it a preferred choice for textiles requiring durability against fading.[4][5]

Phenyl J Acid is a gray crystalline powder, slightly soluble in water but readily soluble in alkaline solutions, which is a key consideration in the dye synthesis process.[1][6]

The Synthesis Pathway of Sun-Resistant Blue RGL (C.I. Direct Blue 78)

Sun-Resistant Blue RGL (C.I. Direct Blue 78; CAS No: 2503-73-3) is a trisazo dye, meaning its molecular structure is formed through three successive diazotization and azo coupling reactions.[7] Phenyl J Acid serves as the final, or terminal, coupling component in this elegant multi-step synthesis. The causality behind this sequential process is to build a large, conjugated system of double bonds (the chromophore), which is responsible for absorbing light in the yellow-orange part of the spectrum, thus appearing as a vibrant blue to the human eye.

The overall manufacturing process can be summarized in three critical stages[7][8]:

  • First Coupling: 2-Aminobenzene-1,4-disulfonic acid is diazotized and coupled with 8-Aminonaphthalene-2-sulfonic acid.

  • Second Coupling: The resulting monoazo compound is diazotized again and subsequently coupled with Naphthalen-1-amine.

  • Third (Final) Coupling: The intermediate diazo compound is diazotized for a third time and, under alkaline conditions, is coupled with Phenyl J Acid to yield the final C.I. Direct Blue 78 dye.[7][8]

This sequential synthesis is visualized in the reaction pathway diagram below.

G cluster_0 Stage 1: First Coupling cluster_1 Stage 2: Second Coupling cluster_2 Stage 3: Final Coupling A 2-Aminobenzene-1,4-disulfonic acid C Intermediate 1 (Monoazo Compound) A->C 1. Diazotization 2. Coupling B 8-Aminonaphthalene-2-sulfonic acid B->C E Intermediate 2 (Disazo Compound) C->E 1. Diazotization 2. Coupling D Naphthalen-1-amine D->E G C.I. Direct Blue 78 (Sun-Resistant Blue RGL) E->G 1. Diazotization 2. Coupling (Alkaline) F Phenyl J Acid (Final Coupler) F->G

Caption: Synthesis pathway of C.I. Direct Blue 78.

Detailed Protocol: Final Coupling with Phenyl J Acid

This section provides a self-validating protocol for the critical final step in the synthesis of Sun-Resistant Blue RGL. The successful execution of this stage is paramount for achieving high yield and purity.

Objective: To couple the diazonium salt of the disazo intermediate with Phenyl J Acid to synthesize C.I. Direct Blue 78.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Notes
Disazo Intermediate Diazonium Salt Solution--Prepared in-situ from Stage 2
Phenyl J AcidC₁₆H₁₃NO₄S315.34Purity ≥ 99% recommended[2]
Sodium Carbonate (Soda Ash)Na₂CO₃105.99For pH adjustment
Sodium HydroxideNaOH40.00For pH adjustment
Sodium Chloride (Salt)NaCl58.44For salting out/product precipitation
Deionized WaterH₂O18.02Process solvent

Protocol Steps:

  • Preparation of Phenyl J Acid Solution (The Coupling Component):

    • In a suitable reaction vessel equipped with a stirrer, thermometer, and pH probe, charge the stoichiometric amount of Phenyl J Acid.

    • Add deionized water and begin agitation to form a slurry.

    • Slowly add a 20% w/v solution of sodium carbonate or sodium hydroxide to the slurry. The Phenyl J Acid will dissolve as it converts to its more soluble sodium salt.[1] Adjust the pH to a range of 8.5-9.5. This alkaline condition is critical as it deprotonates the hydroxyl group of Phenyl J Acid, activating it for the electrophilic attack by the diazonium salt.

    • Cool the resulting solution to 5-10°C using an ice bath or cooling jacket. Maintaining a low temperature is essential to prevent the decomposition of the diazonium salt that will be added next.

  • Azo Coupling Reaction:

    • Slowly add the pre-prepared, chilled diazonium salt solution of the disazo intermediate (from Stage 2) to the Phenyl J Acid solution over a period of 1-2 hours.

    • Causality: A slow, controlled addition rate is crucial. It prevents localized excess of the diazonium salt, which could lead to unwanted side reactions, and helps maintain the reaction temperature below 10°C.

    • Throughout the addition, continuously monitor and maintain the pH of the reaction mixture between 8.0 and 9.0 by adding a sodium carbonate solution as needed. The coupling reaction releases acid, which must be neutralized to keep the coupling component activated and drive the reaction to completion.

    • After the addition is complete, continue stirring the mixture at 5-10°C for an additional 2-4 hours to ensure the reaction goes to completion.

  • Validation of Reaction Completion:

    • Reaction progress can be monitored using thin-layer chromatography (TLC) or by spot testing for the absence of the diazonium salt using a coupling agent like alkaline H-acid solution. The disappearance of the diazonium salt indicates the end of the reaction.

  • Product Isolation and Purification:

    • Once the reaction is complete, the dye is precipitated from the solution. This is typically achieved by "salting out." Gradually add sodium chloride to the reaction mixture with stirring. The high ionic strength of the brine solution reduces the solubility of the large, organic dye molecule, causing it to precipitate.[9]

    • Stir for 1-2 hours to allow for complete precipitation.

    • Filter the resulting slurry using a filter press or Büchner funnel.

    • Wash the filter cake with a saturated brine solution to remove unreacted starting materials and inorganic salts.

    • Dry the purified dye paste in an oven at 80-90°C to obtain a fine blue powder.

The experimental workflow for this critical final stage is outlined below.

G A Prepare Alkaline Solution of Phenyl J Acid (pH 8.5-9.5) B Cool Solution to 5-10°C A->B C Slowly Add Chilled Diazonium Salt Solution B->C D Maintain pH (8.0-9.0) & Temp (<10°C) C->D E Stir for 2-4h Post-Addition D->E F Validate Completion (e.g., TLC) E->F G Precipitate Dye ('Salting Out' with NaCl) F->G H Filter and Wash Filter Cake G->H I Dry Product (80-90°C) H->I J Obtain Purified Sun-Resistant Blue RGL I->J

Caption: Experimental workflow for the final coupling stage.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling Diazonium Salts: Diazonium salts can be explosive when isolated and dry. All protocols should be designed to use them in a chilled, aqueous solution immediately after their formation (in-situ). Never attempt to isolate the diazonium salt intermediate.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of chemical dust or vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • ChemBK. (n.d.). Phenyl J Acid. Retrieved from [Link]

  • IndiaMART. (n.d.). 99% N Phenyl J Acid, For Textile Industry. Retrieved from [Link]

  • World dye variety. (2012). Direct Blue 78. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. Retrieved from [Link]

  • China inter dye. (n.d.). Direct Blue 78. Retrieved from [Link]

  • PubChem. (n.d.). Direct Blue 78. Retrieved from [Link]

  • Google Patents. (n.d.). CN105175292A - Preparation method of phenyl J-acid.

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Application Note & Protocols: Anilinonaphthalene Sulfonates as Environment-Sensitive Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

An important note on the requested topic: The vast majority of published scientific literature and established methodologies focus on 8-Anilino-1-naphthalenesulfonic acid (ANS) as a fluorescent probe. While 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid is a structural isomer, specific application data and protocols for it are not widely available. The following guide is therefore based on the well-characterized principles and extensive applications of ANS. Researchers using 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid should consider this guide a foundational resource, with the understanding that optimization of spectral parameters (excitation/emission wavelengths) and experimental conditions will be necessary.

Introduction: Unveiling Molecular Landscapes with Light

In the intricate world of molecular biology and drug development, understanding the structure, dynamics, and interactions of proteins is paramount. Anilinonaphthalene sulfonates (ANS) are powerful tools in this endeavor. These extrinsic fluorescent probes are renowned for their remarkable sensitivity to the polarity of their local environment.[1][2] In aqueous solutions, ANS is weakly fluorescent; however, upon binding to hydrophobic regions of macromolecules like proteins or membranes, its fluorescence quantum yield increases dramatically, often accompanied by a significant blue shift in its emission spectrum.[3][4]

This unique property allows ANS to act as a reporter, providing invaluable insights into:

  • Protein Conformation: Detecting folding intermediates like the "molten globule" state.[3][5]

  • Surface Hydrophobicity: Quantifying changes in exposed hydrophobic patches during protein unfolding, aggregation, or ligand binding.[6][7]

  • Ligand-Protein Interactions: Characterizing binding sites and conformational changes upon ligand association.[8]

  • Protein Aggregation: Monitoring the formation of aggregates and amyloid fibrils, which are implicated in various diseases.[5][9]

  • Membrane Properties: Probing the structure and dynamics of biological membranes.[8]

This guide provides a comprehensive overview of the principles and practical protocols for using ANS as a fluorescent probe, empowering researchers to effectively harness its capabilities.

Principle of Operation: The "Light-Up" Mechanism

The utility of ANS hinges on its solvatochromic properties. The molecule consists of a hydrophobic anilinonaphthalene core and a charged sulfonate group, making it amphipathic.[4][7]

  • In Polar Environments (e.g., Water): The excited state of ANS is efficiently quenched by interactions with polar water molecules. This leads to a low fluorescence quantum yield and an emission maximum at a longer wavelength (typically ~515-545 nm).[10][11]

  • In Nonpolar Environments (e.g., Protein Hydrophobic Pockets): When ANS binds to a hydrophobic region, it is shielded from water. This restricted environment reduces the rate of non-radiative decay, causing a dramatic increase in fluorescence intensity.[3][9] The change in the dielectric constant of the microenvironment also stabilizes the excited state differently, resulting in a hypsochromic (blue) shift of the emission maximum to ~470-480 nm.[4][12]

The binding is non-covalent and involves a combination of interactions:

  • Hydrophobic Interactions: The anilinonaphthalene group partitions into nonpolar cavities or patches on the protein surface.[4]

  • Electrostatic Interactions: The negatively charged sulfonate group can form ion pairs with positively charged residues like lysine and arginine on the protein surface, which can also contribute to fluorescence enhancement.[13][14]

This dual-mode binding allows ANS to report on both the hydrophobicity and the charge distribution of its binding site.

Caption: Mechanism of ANS fluorescence enhancement upon binding to a protein's hydrophobic pocket.

Core Applications and Experimental Protocols

Application 1: Monitoring Protein Unfolding and Detecting Folding Intermediates

ANS is particularly effective at identifying partially folded "molten globule" states, which are characterized by native-like secondary structure but a less-packed tertiary structure with exposed hydrophobic core regions.[3][5] These states bind ANS strongly, leading to a pronounced fluorescence signal.

Protocol 1.1: Chemical Denaturation Assay

This protocol monitors changes in ANS fluorescence as a protein is titrated with a chemical denaturant like guanidine hydrochloride (GdnHCl) or urea.

Materials & Reagents:

  • Purified protein of interest

  • ANS (Ammonium or sodium salt)

  • High-purity GdnHCl or Urea

  • Assay Buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4)

  • DMSO for ANS stock solution

Procedure:

  • Prepare Stock Solutions:

    • Protein Stock: Prepare a concentrated stock of your protein in the assay buffer. Determine its concentration accurately via UV-Vis absorbance (A280).

    • ANS Stock: Prepare a 1-2 mM ANS stock solution in DMSO. Store protected from light at -20°C.[6]

    • Denaturant Stock: Prepare an 8 M GdnHCl or 10 M Urea stock solution in the assay buffer. Filter and determine the precise concentration using a refractometer.

  • Sample Preparation:

    • Prepare a series of samples with a fixed concentration of protein (e.g., 5-10 µM) and ANS (e.g., 25-50 µM) and varying concentrations of the denaturant (e.g., 0 to 6 M GdnHCl). A 20-fold molar excess of ANS over protein is a common starting point.[6]

    • Include a "blank" sample for each denaturant concentration containing only buffer and ANS.

    • Allow samples to equilibrate for at least 30 minutes (or longer, depending on the protein's unfolding kinetics) in the dark.[6]

  • Spectrofluorometer Setup:

    • Excitation Wavelength (λex): ~375-380 nm.[10]

    • Emission Scan Range (λem): 400 nm to 600 nm.[6]

    • Slit Widths: 5 nm for both excitation and emission is a good starting point.

    • Temperature Control: Set to a constant temperature (e.g., 25°C).

  • Data Acquisition:

    • For each sample, record the fluorescence emission spectrum.

    • First, measure the corresponding blank (buffer + ANS + denaturant) and subtract this spectrum from the protein sample's spectrum to correct for background fluorescence.[6]

  • Data Analysis:

    • Plot the corrected maximum fluorescence intensity (I_max) and the wavelength of maximum emission (λ_max) as a function of denaturant concentration.

    • A bell-shaped curve for fluorescence intensity often indicates the population of a molten globule intermediate at moderate denaturant concentrations, which exposes hydrophobic clusters. At high denaturant concentrations, the fully unfolded protein often shows a lower ANS signal than the intermediate.[11]

Caption: Workflow for a chemical denaturation experiment using ANS.

Application 2: Assessing Surface Hydrophobicity and Protein Aggregation

Changes in surface hydrophobicity are often indicative of structural disruption or aggregation.[6] An increase in ANS fluorescence can signal the exposure of previously buried hydrophobic regions, a common precursor to aggregation.

Protocol 2.1: Monitoring Thermally-Induced Aggregation

Procedure:

  • Sample Preparation: Prepare samples containing your protein (e.g., 0.1 mg/mL) and ANS (e.g., 50 µM) in the desired buffer. Prepare a corresponding blank with only buffer and ANS.[6]

  • Instrumentation: Use a spectrofluorometer equipped with a Peltier temperature controller.

  • Thermal Ramp:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) to the final temperature.

    • Continuously monitor the fluorescence intensity at the emission maximum (e.g., 475 nm).

  • Data Analysis: Plot the ANS fluorescence intensity as a function of temperature. A sharp increase in fluorescence indicates the onset of unfolding and exposure of hydrophobic surfaces, which often correlates with the melting temperature (Tm) and the propensity to aggregate.

Quantitative Data Summary

ParameterIn Polar Solvent (Water)Bound to Hydrophobic SiteSignificance
Quantum Yield (Φ) Very Low (~0.003)[13]High (up to ~0.7)Indicates probe's transition to a nonpolar, rigid environment.
Emission Max (λem) ~515-545 nm[10]~470-480 nm (Blue Shift)[15]Reports on the decreased polarity of the binding site.
Fluorescence Lifetime Short (< 1 ns)[10]Long (2-16 ns)[5]Reflects the restricted mobility of the bound probe.

Trustworthiness: Controls, Limitations, and Troubleshooting

To ensure the reliability of your results, consider the following:

Essential Controls:

  • Buffer Blank: Always subtract the spectrum of a buffer solution containing the same concentration of ANS to correct for the probe's intrinsic fluorescence.[6]

  • Light Scattering Control: For samples that may become turbid (e.g., aggregation studies), measure light scattering at a wavelength where neither the protein nor ANS absorbs (e.g., 600 nm) to monitor for aggregation.

Potential Pitfalls and Limitations:

  • Inner Filter Effect: At high concentrations, the protein or the probe itself can absorb the excitation or emission light, leading to artificially low fluorescence readings. It is crucial to work with optically dilute solutions (Absorbance < 0.1 at excitation and emission wavelengths).

  • Charge Interactions: Since ANS is anionic, its binding can be influenced by the protein's surface charge. At low pH, positively charged proteins may exhibit enhanced binding that is not solely due to hydrophobicity.[16][17] Using a neutral probe like PRODAN can help validate findings.[18]

  • Probe-Induced Changes: The binding of ANS itself can sometimes induce conformational changes in the protein or even promote aggregation at high concentrations.[3][19] It is advisable to use the lowest probe concentration that provides a sufficient signal.

  • Molecular Crowding: In the presence of macromolecular crowding agents (e.g., PEG), the spectral characteristics of ANS can change, complicating the interpretation of protein folding studies under these conditions.[10][20]

References

  • Slavík, J. (1982). Anilinonaphthalene Sulfonate as a Probe of Membrane and Protein Conformation. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 694(1), 1–25. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Extrinsic Fluorescence Spectroscopy using ANS. NIST Protocol. [Link]

  • Wikipedia. (2023). 8-Anilinonaphthalene-1-sulfonic acid. [Link]

  • Gasparian, M. E., et al. (2020). ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states. International Journal of Biological Macromolecules, 162, 193-199. [Link]

  • Schönfeld, H. J., et al. (2000). Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA. Proceedings of the National Academy of Sciences, 97(14), 7647–7652. [Link]

  • Singh, P., et al. (2020). New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis. ResearchGate. [Link]

  • Sapsford, K. E., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(18), 17696–17704. [Link]

  • Chorhirankul, N., Janssen, A. E. M., & Boom, R. M. (2024). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry. [Link]

  • S Borges, D., et al. (2014). Investigations of effects of environmental factors in unfolding/refolding pathway of proteins on 8-anilino-1-naphthalene-sulfonic acid (ANS) fluorescence. ResearchGate. [Link]

  • Gasymov, O. K., & Abduragimov, A. R. (2009). ANS Fluorescence in Ion Pairing- Model for External Binding Sites of Proteins. Investigative Ophthalmology & Visual Science, 50(13), 3865. [Link]

  • Ota, C., et al. (2022). Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity. Molecules, 27(19), 6667. [Link]

  • Chi, E. Y., et al. (2008). Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist. Protein Science, 17(4), 636–647. [Link]

  • Rybarska-Rusinek, J., et al. (2021). Effect of the fluorescent probes ThT and ANS on the mature amyloid fibrils. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4358. [Link]

  • Wageningen University & Research. (2024). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. [Link]

  • Chorhirankul, N., Janssen, A. E. M., & Boom, R. M. (2024). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry, 72(49), 27429–27439. [Link]

  • National Center for Biotechnology Information. (2024). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. PubMed Central. [Link]

  • Semisotnov, G. V., et al. (2024). Pitfalls of Using ANS Dye Under Molecular Crowding Conditions. International Journal of Molecular Sciences, 25(11), 5981. [Link]

  • ResearchGate. (2024). Pitfalls of Using ANS Dye Under Molecular Crowding Conditions. [Link]

  • Karsai, A., et al. (2019). Application of BisANS fluorescent dye for developing a novel protein assay. PLOS ONE, 14(4), e0215724. [Link]

  • ResearchGate. (2022). The protein concentration dependences of the ANS fluorescence. [Link]

  • Younus, H., & Ahmad, M. (2015). 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain. PLOS ONE, 10(12), e0144247. [Link]

Sources

Application Notes and Protocols: Techniques for the Sulfonation of Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonation of naphthalene and its derivatives represents a cornerstone of electrophilic aromatic substitution, yielding products of immense industrial significance. Naphthalenesulfonic acids are pivotal intermediates in the synthesis of dyes, pigments, pharmaceuticals, concrete plasticizers, and surfactants.[1][2][3] The strategic introduction of the sulfonic acid group not only imparts water solubility but also serves as a directing group for subsequent functionalization or can be replaced by other nucleophiles.

This guide provides a comprehensive overview of the techniques for the sulfonation of naphthalene derivatives. It delves into the underlying chemical principles, offers detailed experimental protocols, and discusses the critical parameters that govern product distribution and purity. The content is tailored for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven methodologies.

Core Principles: Kinetic vs. Thermodynamic Control

A defining characteristic of naphthalene sulfonation is the temperature-dependent selectivity for the position of substitution. This phenomenon is a classic textbook example of the principles of kinetic versus thermodynamic control.[4][5][6]

  • Kinetic Control (Low Temperature): At lower temperatures (around 80°C), the reaction is under kinetic control, favoring the formation of 1-naphthalenesulfonic acid (α-naphthalenesulfonic acid).[4][5] The α-position is more reactive due to the greater resonance stabilization of the arenium ion intermediate formed during the electrophilic attack.[4][7][8] This intermediate has two resonance structures that preserve the aromaticity of the second ring, leading to a lower activation energy and a faster reaction rate.[8]

  • Thermodynamic Control (High Temperature): At higher temperatures (160°C or above), the reaction is under thermodynamic control.[4][5] The sulfonation reaction is reversible, and at elevated temperatures, an equilibrium is established.[5][8] The more thermodynamically stable product, 2-naphthalenesulfonic acid (β-naphthalenesulfonic acid), becomes the major product.[5] The 1-isomer is less stable due to steric hindrance between the bulky sulfonic acid group at the 1-position and the hydrogen atom at the 8-position.[4][9] At high temperatures, the initially formed 1-naphthalenesulfonic acid can undergo desulfonation and resulfonation, eventually converting to the more stable 2-isomer.[5][8]

Reaction Conditions and Product Distribution
TemperaturePredominant ProductControl TypeRationale
< 80°C1-Naphthalenesulfonic acidKineticLower activation energy for the formation of the α-isomer.[8][9]
> 160°C2-Naphthalenesulfonic acidThermodynamicThe β-isomer is sterically less hindered and more stable.[4][9] Reversibility of the reaction at high temperatures allows for equilibration to the most stable product.[5][8]

Reaction Mechanism: Electrophilic Aromatic Substitution

The sulfonation of naphthalene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[7] The electrophile is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H, generated from concentrated sulfuric acid.[7]

The mechanism involves the following key steps:

  • Generation of the Electrophile: In concentrated sulfuric acid, an equilibrium exists that generates the highly electrophilic SO₃.

  • Electrophilic Attack: The π-electron system of the naphthalene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

  • Deprotonation: A base, such as HSO₄⁻, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product.[7]

Sulfonation_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation 2H2SO4 2H2SO4 H3O+ + HSO4- + SO3 H3O+ + HSO4- + SO3 2H2SO4->H3O+ + HSO4- + SO3 Equilibrium Naphthalene Naphthalene Arenium_Ion Arenium Ion (Resonance Stabilized) Naphthalene->Arenium_Ion + SO3 Arenium_Ion_Deprotonation Arenium Ion Product Naphthalenesulfonic Acid Arenium_Ion_Deprotonation->Product + HSO4- - H2SO4 Synthesis_Workflow cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Naphthalene Naphthalene + H2SO4 Low_Temp < 80°C Naphthalene->Low_Temp High_Temp > 160°C Naphthalene->High_Temp Product_1 1-Naphthalenesulfonic Acid Low_Temp->Product_1 Product_2 2-Naphthalenesulfonic Acid High_Temp->Product_2

Caption: Temperature-dependent synthesis of naphthalene sulfonic acid isomers.

Purification of Naphthalenesulfonic Acid Isomers

The crude product from the sulfonation of naphthalene is often a mixture of the 1- and 2-isomers. Separation and purification are crucial for obtaining a high-purity product.

Purification of 2-Naphthalenesulfonic Acid

Steam Hydrolysis: This method takes advantage of the lower stability of 1-naphthalenesulfonic acid. [10]By introducing steam into the reaction mixture at elevated temperatures (140-150°C), the 1-isomer is selectively hydrolyzed back to naphthalene and sulfuric acid. [10]The more stable 2-isomer remains largely unaffected.

Fractional Crystallization (Salting Out): This technique exploits the differing solubilities of the sodium salts of the two isomers. [10]The sodium salt of 2-naphthalenesulfonic acid is less soluble in a brine solution and will precipitate out upon cooling, allowing for its separation from the more soluble sodium 1-naphthalenesulfonate. [10]

Synthesis of Naphthionic Acid (4-Amino-1-naphthalenesulfonic acid)

Naphthionic acid is a valuable dye intermediate produced from 1-naphthylamine. [11][12] Procedure (Baking Process):

  • In a suitable basin, place 70g of 1-naphthylamine.

  • Gradually add 50g of concentrated sulfuric acid while stirring continuously. A thick paste will form. [13]3. Mix approximately 3g of oxalic acid into the paste. [13]4. Spread the paste on a metal tray and heat it in an oven at 190-200°C for about 8 hours. [13]5. After cooling, powder the solid mass and boil it with water.

  • Neutralize the solution with milk of lime and filter. [13]7. Acidify the filtrate with hydrochloric acid to precipitate the naphthionic acid. [13]

The Bucherer Reaction: Interconversion of Hydroxy and Amino Groups

The Bucherer reaction is a reversible process that converts a naphthol to a naphthylamine or vice versa, in the presence of an aqueous sulfite or bisulfite and ammonia. [14][15][16][17]This reaction is of significant industrial importance for the synthesis of dye precursors, including various aminonaphthalenesulfonic acids. [14][17] For example, 1-aminonaphthalene-4-sulfonic acid can be converted to 1-hydroxynaphthalene-4-sulfonic acid using this method. [14][16][17]The reaction typically requires heating in an autoclave at temperatures between 140-180°C. [14]

Bucherer_Reaction Naphthol Naphthol Derivative (e.g., 1-Hydroxy-4-sulfonic acid) Naphthylamine Naphthylamine Derivative (e.g., 1-Amino-4-sulfonic acid) Naphthol->Naphthylamine NH3, NaHSO3 Naphthylamine->Naphthol Reversible

Caption: The reversible Bucherer reaction.

Applications of Naphthalenesulfonic Acid Derivatives

Naphthalenesulfonic acids and their derivatives are versatile compounds with a wide range of applications:

  • Dye Intermediates: They are fundamental building blocks for a vast number of azo dyes. [1][11][12]* Concrete Plasticizers: Naphthalene sulfonate-formaldehyde condensates are used as superplasticizers to improve the workability and strength of concrete. [2][18]* Surfactants and Dispersants: Their properties make them effective dispersing and wetting agents in various industries, including textiles, agriculture, and leather tanning. [1][2]* Pharmaceutical Synthesis: They serve as intermediates in the production of various pharmaceutical compounds. [3]

Conclusion

The sulfonation of naphthalene derivatives is a fundamentally important and highly versatile chemical transformation. A thorough understanding of the principles of kinetic and thermodynamic control is paramount for selectively synthesizing the desired isomers. The protocols and techniques outlined in this guide provide a solid foundation for researchers and professionals working in organic synthesis, materials science, and drug development. Careful attention to reaction conditions, purification methods, and safety procedures will ensure successful and reproducible outcomes in the laboratory and beyond.

References

  • Bucherer reaction. (2026, January 7). Grokipedia.
  • Zürrer, D., Cook, A. M., & Leisinger, T. (1987). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. Applied and Environmental Microbiology, 53(7), 1459–1463.
  • Drake, N. L. (1942). The Bucherer Reaction. Organic Reactions, 1, 105-128.
  • Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst.
  • Mechanism between naphthalene and I sulphuric acid. (2025, April 25). Filo.
  • Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely... (2025, May 30). Filo.
  • Naphthionic acid. Wikipedia.
  • Why does the sulphonation of naphthalene yield different products at low and high temperatures? (2021, June 11). Quora.
  • Zürrer, D., Cook, A. M., & Leisinger, T. (1987). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. PMC.
  • Bucherer reaction. Wikipedia.
  • Naphthalene sulphonic acid. (2025, August 26). HPMC manufacturer.
  • α-NAPHTHOIC ACID. Organic Syntheses Procedure.
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  • Naphthionic acid|84-86-6. MOLBASE Encyclopedia.
  • Bucherer reaction. (2023, January 22). Chemistry LibreTexts.
  • Naphthalene-2-sulfonic acid. (2026, January 7). Grokipedia.
  • Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. PMC.
  • Preparation of naphthionic acid. PrepChem.com.
  • Drake, N. L. (1942). The Bucherer Reaction.
  • Cerfontain, H., Koeberg-Telder, A., & Kruk, C. (1975). Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid.
  • On the positional reactivity order in the sulfuric acid sulfonation of the two naphthalenesulfonic acids. (1983). Canadian Journal of Chemistry, 61(7), 1453-1455.
  • Thermodynamic vs Kinetic Sulphonation of Naphthalene. (2015, May 19). Chemistry Stack Exchange.
  • Naphthalene Sulfonate Manufacturing Process. (2020, September 14). Kingsun Chemicals.
  • sulphonation of naphthalene. (2024, March 15). Chemistry for everyone.
  • Taylor, R. (1992). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control.
  • Zürrer, D., Cook, A. M., & Leisinger, T. (1987). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. Applied and Environmental Microbiology.
  • What are the main applications of 1-Naphthalenesulfonic acid? Guidechem.
  • Desulfonation reaction. Wikipedia.
  • The Versatility of Naphthalene Sulfonic Acid Derivatives in Modern Industry. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD..
  • Kim, J. H., Park, D. W., & Woo, H. C. (2012). Effect of reaction conditions on naphthalene sulfonation. Journal of Industrial and Engineering Chemistry, 18(1), 523-527.
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Mastering Azo Coupling Reactions with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Phenyl J Acid in Chromophore Synthesis

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, commonly known in the field as Phenyl J acid, is a pivotal intermediate in the synthesis of a wide array of azo dyes.[1][2] Its molecular architecture, featuring a naphthalene core functionalized with a hydroxyl, a phenylamino, and a sulfonic acid group, provides a unique combination of reactivity and solubility, making it a versatile building block for chromophores with tailored properties.[1] The sulfonic acid moiety confers water solubility, a critical attribute for many dyeing applications, while the electron-rich naphthalene system, activated by both the hydroxyl and phenylamino groups, readily participates in electrophilic aromatic substitution reactions.[3]

This guide provides an in-depth exploration of the coupling reactions involving Phenyl J acid, with a primary focus on azo coupling. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters that govern reaction outcomes, including regioselectivity and yield. This document is intended for researchers and professionals in synthetic chemistry and drug development who seek to leverage the synthetic potential of this important intermediate.

Core Principles: The Azo Coupling Reaction

The synthesis of azo dyes is a cornerstone of industrial and laboratory organic chemistry, primarily achieved through a two-step process: diazotization followed by azo coupling.

  • Diazotization : A primary aromatic amine is converted to a highly reactive diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid.[4] This reaction is critically temperature-sensitive and must be conducted at low temperatures, typically 0–5 °C, to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling : The resulting electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or an aniline derivative.[5] In the context of this guide, Phenyl J acid serves as the coupling component. This electrophilic aromatic substitution reaction leads to the formation of a stable azo compound, characterized by the -N=N- functional group which forms a conjugated system responsible for the compound's color.

The pH of the reaction medium is a crucial factor in the azo coupling step. The reactivity of the coupling component is highly pH-dependent. For phenols, alkaline conditions (pH 9-10) are necessary to deprotonate the hydroxyl group, forming the much more strongly activating phenoxide ion.[6][7] Conversely, for anilines, the reaction is typically carried out in mildly acidic to neutral conditions (pH 4-7) to ensure a sufficient concentration of the free amine, which is the reactive species, without promoting unwanted side reactions of the diazonium salt.[6][7][8] Given that Phenyl J acid possesses both a hydroxyl and a secondary amino group, the pH of the coupling reaction must be carefully controlled to achieve the desired outcome. Generally, coupling is performed under alkaline conditions to activate the hydroxyl group, which is a more powerful activating group than the phenylamino group.

Experimental Protocols

Protocol 1: Synthesis of a Representative Monoazo Dye (C.I. Acid Brown 87)

This protocol details the synthesis of C.I. Acid Brown 87, a commercial dye, which exemplifies the use of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (Phenyl J acid) as a coupling component. The synthesis involves the diazotization of sulfanilic acid (4-aminobenzenesulfonic acid) and its subsequent coupling to Phenyl J acid under alkaline conditions.[9]

Materials:

  • Sulfanilic acid (4-aminobenzenesulfonic acid)

  • Sodium nitrite (NaNO₂)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), concentrated

  • 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (Phenyl J acid)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

Equipment:

  • Beakers

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • pH meter or pH paper

Part A: Diazotization of Sulfanilic Acid

  • Preparation of Sulfanilic Acid Solution: In a 250 mL beaker, dissolve 1.73 g (10 mmol) of sulfanilic acid and 0.53 g (5 mmol) of sodium carbonate in 50 mL of water, warming gently if necessary to obtain a clear solution. Cool the solution to room temperature.

  • Preparation of Sodium Nitrite Solution: In a separate 50 mL beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 10 mL of water.

  • Diazotization Reaction: Cool the sulfanilic acid solution to 0-5 °C in an ice bath with continuous stirring. Slowly add 2.5 mL of concentrated hydrochloric acid. To this cold suspension, add the sodium nitrite solution dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting suspension of the diazonium salt should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • Preparation of Phenyl J Acid Solution: In a 500 mL beaker, dissolve 3.15 g (10 mmol) of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid in 100 mL of water containing 0.8 g (20 mmol) of sodium hydroxide. Stir until a clear solution is obtained and cool to 0-5 °C in an ice bath.

  • Coupling: To the cold, stirring solution of Phenyl J acid, slowly add the freshly prepared diazonium salt suspension from Part A. The rate of addition should be controlled to maintain the temperature below 10 °C. During the addition, the pH of the reaction mixture should be maintained in the alkaline range (pH 8-9) by the periodic addition of a 10% sodium carbonate solution.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. A colored precipitate of the azo dye will form.

Part C: Isolation and Purification of the Azo Dye

  • Salting Out: To facilitate the precipitation of the dye, add sodium chloride to the reaction mixture with stirring until the solution is saturated.

  • Filtration: Collect the precipitated dye by vacuum filtration using a Buchner funnel. Wash the filter cake with a saturated sodium chloride solution to remove most of the inorganic salts and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60-70 °C.

Expected Outcome: The resulting product, C.I. Acid Brown 87, is a reddish-brown solid. The yield and purity can be assessed by standard analytical techniques.

Visualization of the Workflow

The overall experimental workflow can be visualized as a two-stage process, beginning with the temperature-critical diazotization followed by the pH-dependent coupling reaction.

Azo_Coupling_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Part C: Isolation amine Sulfanilic Acid Solution diazonium Diazonium Salt Suspension (0-5°C) amine->diazonium Add NaNO₂/HCl na_nitrite Sodium Nitrite Solution na_nitrite->diazonium hcl HCl phenyl_j Phenyl J Acid Solution (Alkaline) diazonium->phenyl_j Use Immediately azo_dye Azo Dye Precipitate phenyl_j->azo_dye Add Diazonium Salt na_carbonate Na₂CO₃ (for pH adjustment) na_carbonate->azo_dye salting_out Salting Out (add NaCl) azo_dye->salting_out filtration Vacuum Filtration salting_out->filtration drying Drying filtration->drying

Caption: Experimental workflow for the synthesis of an azo dye using Phenyl J acid.

Mechanism and Regioselectivity

The azo coupling reaction is a classic example of electrophilic aromatic substitution. The diazonium ion, being a relatively weak electrophile, requires a highly activated aromatic ring to react. In Phenyl J acid, both the hydroxyl (-OH) and the phenylamino (-NHPh) groups are activating, ortho-, para-directing groups. However, the hydroxyl group is a much stronger activator, especially under alkaline conditions where it exists as the phenoxide (-O⁻).

The sulfonic acid group (-SO₃H) is a deactivating, meta-directing group. Therefore, the incoming electrophile (the diazonium ion) will be directed to the positions activated by the hydroxyl and phenylamino groups. In the case of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, the most activated positions for electrophilic attack are ortho and para to the powerful hydroxyl group. The para position (position 1) is sterically hindered. Coupling, therefore, preferentially occurs at the position ortho to the hydroxyl group.

Caption: Mechanism of azo coupling with Phenyl J acid.

Quantitative Data Summary

The following table summarizes key parameters for typical azo coupling reactions involving Phenyl J acid derivatives.

Diazonium Salt SourceCoupling ComponentReaction pHTypical Yield (%)Color of DyeReference
4-Aminobenzenesulfonic acid4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acidAlkaline>85Reddish-Brown[9]
2-Amino-5-methylbenzenesulfonic acid4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acidAlkalineNot specifiedNot specified[10]

Troubleshooting and Key Considerations

  • Temperature Control: Maintaining a low temperature (0-5 °C) during diazotization is paramount to prevent the decomposition of the diazonium salt, which would lead to reduced yields and the formation of byproducts.

  • pH Management: The pH of the coupling reaction must be carefully controlled. For Phenyl J acid, alkaline conditions are generally preferred to maximize the reactivity of the hydroxyl group. However, excessively high pH can lead to the decomposition of the diazonium salt.

  • Purity of Starting Materials: The purity of the aromatic amine and the coupling component directly impacts the purity of the final dye. Impurities in the starting materials can lead to side reactions and the formation of undesired colored compounds.

  • "Salting Out": The addition of a saturated sodium chloride solution is a common technique to decrease the solubility of the sulfonic acid dye in the aqueous medium, thereby promoting its precipitation and improving the isolated yield.

Conclusion

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is a valuable and versatile coupling component in the synthesis of azo dyes. A thorough understanding of the reaction mechanism, particularly the critical roles of temperature and pH, is essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical steps necessary to successfully employ Phenyl J acid in their synthetic endeavors, from the laboratory synthesis of novel chromophores to the development of new materials and therapeutic agents.

References

  • What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015, April 24). Chemistry Stack Exchange. [Link]

  • Explain why the azo-coupling reaction is performed at pH 9 to 5. (2025, July 5). Filo. [Link]

  • The continuous flow synthesis of azos. (2024, January 26). National Institutes of Health. [Link]

  • Acid Brown 87. (2012, June 18). World dye variety. [Link]

  • Azo Coupling. Organic Chemistry Portal. [Link]

  • What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015, April 24). Chemistry Stack Exchange. [Link]

  • The Synthesis of Azo Dyes. [Link]

  • 2,7-naphthalenedisulfonic acid, 4-hydroxy-5-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-5-methoxy-2-methylphenyl)azo)-, trisodium salt. PubChem. [Link]

  • 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. PubChem. [Link]

  • 4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid. ChemBK. [Link]

  • Characterization, application and microbial study of imidazole base acid anthraquinone dyes. [Link]

  • Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. (2018). MDPI. [Link]

  • 7-[[5-hydroxy-6-[(e)-(4-hydroxyazonoylphenyl)azo]-7-sulfo-2-naphthyl]carbamoylamino]naphthalene-2-sulfonic acid. PubChem. [Link]

  • Innovations in Dye Synthesis: The Evolving Role of Phenyl J Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

  • Preparation method of phenyl J-acid. (2015).
  • Effect of Substituent in Diazotized Orthanilic Acid on the Azo Coupling with 7-Acetylamino-4-hydroxynaphthalene-2-sulfonic Acid in Citrate-Phosphate Buffers. (2025, August 10). ResearchGate. [Link]

  • Synthesis of Several Newly Acid Dyes and their Application in Textile Dyeing. (2025, August 6). ResearchGate. [Link]

  • Mechanism of Azo Coupling Reactions XXXIII. pH-Dependence and Micromixing Effects on the Product Distribution of Couplings with 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid. Evidence for N-Coupling of a Naphthylamine Derivative. Lookchem. [Link]

  • 6-Hydroxy-5-(4-sulfophenylazo)-2-naphthalenesulfonic acid. PubChem. [Link]

Sources

Application Notes and Protocols: Synthesis and Application of Direct Dyes Utilizing Phenyl J Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of Phenyl J acid in the synthesis of direct dyes. It elucidates the underlying chemical principles, provides detailed experimental protocols for synthesis and application, and outlines methods for characterization and safety.

Introduction: The Central Role of Phenyl J Acid

Phenyl J acid, chemically known as 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid (CAS No. 119-40-4), is a pivotal intermediate in the manufacturing of azo dyes.[1][2] Its molecular architecture, featuring both a hydroxyl group and a secondary amine on a naphthalene sulfonic acid backbone, makes it an exceptionally versatile coupling component. This structure is fundamental to the synthesis of a wide array of direct dyes, which are valued for their ability to dye cellulosic fibers like cotton, paper, and leather directly, without the need for a mordant.[3][4]

The strategic importance of Phenyl J acid lies in its capacity to form dyes with desirable properties such as high tinctorial strength and good lightfastness, particularly in the creation of copper-complex dyes like direct copper salt green BTL and copper salt violet BBL.[1] The synthesis process is a classic example of azo chemistry, involving a two-stage reaction sequence: the diazotization of a primary aromatic amine followed by an azo coupling reaction with Phenyl J acid.[5][6] This guide will detail the causality behind each experimental step, ensuring a robust and reproducible methodology.

Physicochemical Properties and Structure

Understanding the fundamental properties of Phenyl J acid is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 119-40-4[1][2]
Chemical Name 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid[7]
Molecular Formula C₁₆H₁₃NO₄S[1][7]
Molecular Weight 315.34 g/mol [2][8]
Appearance Light grey or off-white crystalline powder[2][8]
Solubility Slightly soluble in water; soluble in alkaline solutions[2]
Chemical Structure of Phenyl J Acid

Caption: Structure of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid.

Core Scientific Principles of Synthesis

The synthesis of direct dyes from Phenyl J acid is a two-step process rooted in fundamental aromatic chemistry. A thorough understanding of these steps is critical for optimizing reaction conditions and ensuring high yield and purity.

The Diazotization Reaction

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[9] This salt serves as the electrophile in the subsequent coupling reaction.

Mechanism: The reaction is initiated by generating nitrous acid (in situ) from sodium nitrite and a strong mineral acid, typically hydrochloric acid.[10] The primary aromatic amine then attacks the protonated nitrous acid, and through a series of proton transfers and water elimination, the highly reactive aryldiazonium ion (Ar-N₂⁺) is formed.

Causality of Experimental Conditions:

  • Low Temperature (0-5 °C): This is the most critical parameter. Aryldiazonium salts are unstable at higher temperatures and will readily decompose, releasing nitrogen gas and forming undesired phenol byproducts, which significantly reduces the yield of the final dye.[11]

  • Strong Acidic Medium: The acid serves two purposes: it catalyzes the formation of the nitrous acid from sodium nitrite and prevents the newly formed diazonium salt from coupling with the unreacted parent amine, a common side reaction.

The Azo Coupling Reaction

Azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium ion attacks an electron-rich aromatic compound, the coupling component—in this case, Phenyl J acid.[12][13]

Mechanism: The diazonium ion (Ar-N₂⁺), a weak electrophile, requires a highly activated aromatic ring to react.[11] The Phenyl J acid molecule is an excellent coupling component due to the strong electron-donating effects of its hydroxyl (-OH) and amino (-NHR) groups.

Causality of Experimental Conditions:

  • pH Control (Slightly Alkaline, pH 7.5-8.5): The pH of the coupling medium is paramount as it dictates the reactivity of the coupling component.[14] In a slightly alkaline medium, the hydroxyl group of Phenyl J acid is deprotonated to form a phenoxide ion (-O⁻). This phenoxide is a much stronger activating group than the hydroxyl group, making the naphthalene ring highly nucleophilic and directing the electrophilic attack of the diazonium ion to the ortho position (position 3).[14][15] If the medium is too acidic, the phenoxide will not form, and the coupling rate will be negligible. If it is too alkaline, the diazonium salt itself can be converted into an unreactive diazotate ion.

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Part C: Isolation AromaticAmine Primary Aromatic Amine (e.g., Aniline) NaNO2_HCl NaNO2 + HCl (0-5 °C) AromaticAmine->NaNO2_HCl Reacts with DiazoniumSalt Aryldiazonium Salt Solution (Ar-N₂⁺Cl⁻) NaNO2_HCl->DiazoniumSalt Forms Coupling Slow Addition & Stirring (Maintain 0-5 °C, pH 8) DiazoniumSalt->Coupling Add dropwise PhenylJAcid Phenyl J Acid in Alkaline Solution (pH 8) PhenylJAcid->Coupling CrudeDye Crude Dye Solution Coupling->CrudeDye SaltingOut Add NaCl ('Salting Out') CrudeDye->SaltingOut Filtration Vacuum Filtration & Washing SaltingOut->Filtration FinalDye Purified Direct Dye Powder Filtration->FinalDye

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, commonly known in the industry as Phenyl J Acid. This molecule is a critical intermediate in the manufacturing of various azo dyes.[1] The synthesis, while well-established, presents several challenges where precise control over reaction parameters is paramount to achieving high yield and purity.

This guide is designed for researchers and chemical development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis.

Synthesis Workflow Overview

The primary industrial synthesis of Phenyl J Acid involves the condensation of 7-amino-4-hydroxynaphthalene-2-sulfonic acid (J Acid) with aniline. This reaction is typically conducted in an aqueous sodium bisulfite medium under heat and pressure, a process related to the Bucherer-Lepetit reaction. The workflow below outlines the critical stages from reactants to the purified final product.

SynthesisWorkflow J_Acid J Acid (7-amino-4-hydroxynaphthalene- 2-sulfonic acid) Reaction Condensation Reaction J_Acid->Reaction Aniline Aniline Aniline->Reaction Reagents Sodium Bisulfite Sodium Carbonate Water Reagents->Reaction Conditions Heat: 104-106 °C Time: ~40 hours Pressure: ~0.1 MPa Reaction->Conditions Filter1 Cool & Filter Reaction->Filter1 Crude Crude Phenyl J Acid (Paste) Filter1->Crude Filter Cake Acidification Acidification (H₂SO₄) Decompose excess NaHSO₃ Filter2 Filter & Wash (Saturated Brine) Acidification->Filter2 Pure Purified Phenyl J Acid Filter2->Pure Final Product Crude->Acidification

Sources

Technical Support Center: Purification of Crude Phenyl J Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude Phenyl J acid (7-anilino-4-hydroxynaphthalene-2-sulfonic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this important dye intermediate.

Introduction to Phenyl J Acid and its Purification Challenges

Phenyl J acid is a vital intermediate in the synthesis of a variety of azo dyes.[1] Its purity is paramount, as impurities can significantly affect the color, fastness, and overall quality of the final dye product. The crude product from the condensation reaction of J acid and aniline often contains a mixture of unreacted starting materials, inorganic salts, and various colored byproducts, making its purification a critical step in the manufacturing process.[2][3]

This guide provides a structured approach to troubleshoot and resolve common purification issues, backed by scientific principles and practical laboratory protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of crude Phenyl J acid in a question-and-answer format.

Question 1: Why is my Phenyl J acid yield low after purification?

Possible Causes and Solutions:

  • Incomplete Precipitation during Acidification: Phenyl J acid is soluble in alkaline solutions and precipitates upon acidification.[1] If the pH is not lowered sufficiently, a significant portion of the product will remain dissolved in the mother liquor.

    • Solution: Ensure the pH of the solution is adjusted to be sufficiently acidic to cause complete precipitation. It is advisable to monitor the pH with a calibrated meter and add the acid dropwise with vigorous stirring to avoid localized pH changes.

  • Co-precipitation with Impurities: The presence of certain impurities can sometimes hinder the crystallization of the desired product.

    • Solution: An initial wash of the crude product with a saturated salt solution can help remove some of the more soluble impurities before the main purification steps.[1]

  • Excessive Washing with Solvents: While washing is necessary to remove impurities, using an excessive volume of a solvent in which Phenyl J acid has some solubility (even if slight) will lead to product loss.

    • Solution: Use minimal amounts of ice-cold washing solvents. Water or a dilute brine solution are often suitable choices.

  • Losses during Recrystallization: Choosing an inappropriate solvent or using too much solvent during recrystallization is a common cause of low yield.

    • Solution: Carefully select a recrystallization solvent system where Phenyl J acid is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is a good starting point for many sulfonated aromatic compounds.[4] Perform small-scale solvent screening to find the optimal system.

Question 2: How can I remove the persistent color from my Phenyl J acid sample?

Possible Causes and Solutions:

  • Presence of Oxidized Byproducts: The synthesis of Phenyl J acid can lead to the formation of colored, oxidized impurities.

    • Solution 1: Activated Carbon Treatment: Activated carbon is a highly effective adsorbent for removing colored organic impurities.[5] After dissolving the crude Phenyl J acid in an alkaline solution, add a small amount of activated carbon (typically 1-5% by weight), stir for a period (e.g., 30-60 minutes), and then filter to remove the carbon and the adsorbed impurities before proceeding with acidification.

    • Solution 2: Recrystallization: A carefully executed recrystallization is often very effective at excluding colored impurities from the crystal lattice of the pure compound. Multiple recrystallizations may be necessary for highly colored samples.

Question 3: My purified Phenyl J acid shows poor solubility in alkaline solutions. What could be the issue?

Possible Causes and Solutions:

  • Presence of Insoluble Impurities: The crude product may contain insoluble inorganic salts or organic byproducts.

    • Solution: Ensure the crude Phenyl J acid is first dissolved in an alkaline solution and filtered to remove any insoluble matter before proceeding with purification steps like acidification or recrystallization.

  • Incorrect pH: While Phenyl J acid is soluble in alkaline solutions, the pH should be appropriately controlled. Excessively high pH is generally not necessary.

    • Solution: Adjust the pH of the aqueous solution to a moderately alkaline range (e.g., pH 8-10) to ensure dissolution without promoting potential degradation.

Frequently Asked Questions (FAQs)

What are the common impurities in crude Phenyl J acid?

Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual J acid and aniline from the condensation reaction.

  • Inorganic Salts: Sodium carbonate, sodium bisulfite, and sodium chloride are often present from the synthesis and work-up steps.[3][6]

  • Reaction Byproducts: Sulfonated byproducts and other colored organic impurities can form during the synthesis. Sulfones are a known byproduct in sulfonation reactions.[7]

What is the principle behind the acid-base washing/purification of Phenyl J acid?

This technique leverages the acidic nature of the sulfonic acid group in the Phenyl J acid molecule.

  • Dissolution in Base: Phenyl J acid, being a sulfonic acid, is deprotonated in an alkaline solution to form a water-soluble salt. Many organic, non-acidic impurities have low solubility in aqueous base and can be removed by filtration.

  • Precipitation by Acid: Upon acidification, the soluble sulfonate salt is protonated back to the free sulfonic acid, which is significantly less soluble in water and precipitates out, leaving water-soluble impurities behind in the solution.

What analytical techniques can be used to assess the purity of Phenyl J acid?

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main component and any organic impurities. A reversed-phase C18 column with a buffered mobile phase is a common setup for analyzing aromatic sulfonic acids.[8][9]

  • Titration: The sulfonic acid group can be titrated with a standardized base to determine the purity of the sample.

  • Spectroscopic Methods (UV-Vis, IR): These can be used for qualitative identification and to check for the presence of chromophoric impurities.

Experimental Protocols

Protocol 1: Purification of Crude Phenyl J Acid by Acid-Base Washing

  • Dissolution: In a beaker, suspend the crude Phenyl J acid in water. While stirring, slowly add a 10% aqueous sodium hydroxide or sodium carbonate solution until the solid completely dissolves and the solution is alkaline (pH 8-10).

  • Filtration (Optional): If any insoluble material is present, filter the solution.

  • Activated Carbon Treatment (Optional, for color removal): To the alkaline solution, add 1-3% (w/w) of activated carbon.[5] Stir the mixture for 30-60 minutes at room temperature. Filter the solution through a pad of celite to remove the activated carbon.

  • Precipitation: While stirring vigorously, slowly add 1 M hydrochloric acid to the clear filtrate. Phenyl J acid will precipitate as a solid. Continue adding acid until the solution is acidic (pH ~2-3) to ensure complete precipitation.

  • Isolation: Collect the precipitated Phenyl J acid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts and acid.

  • Drying: Dry the purified Phenyl J acid in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Protocol 2: Recrystallization of Phenyl J Acid

  • Solvent Selection: A mixture of ethanol and water is a good starting point. The optimal ratio will need to be determined empirically.

  • Dissolution: In an Erlenmeyer flask, add the crude or partially purified Phenyl J acid. Add a minimal amount of the hot solvent mixture (e.g., 80% ethanol) and heat the mixture with stirring until the solid dissolves completely. If it does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Diagram 1: General Workflow for Phenyl J Acid Purification

G crude Crude Phenyl J Acid dissolve Dissolve in Alkaline Solution (e.g., NaOH aq.) crude->dissolve filter1 Filter Insoluble Impurities dissolve->filter1 carbon Activated Carbon Treatment (Optional) filter1->carbon filter2 Filter Activated Carbon carbon->filter2 acidify Acidify (e.g., HCl) to Precipitate filter2->acidify filter3 Vacuum Filter acidify->filter3 wash Wash with Cold Water filter3->wash dry Dry wash->dry pure Pure Phenyl J Acid dry->pure recrystallize Recrystallization (Optional, for high purity) dry->recrystallize recrystallize->pure

Caption: A typical workflow for the purification of crude Phenyl J acid.

Diagram 2: Logic of Acid-Base Purification

G cluster_0 Alkaline Conditions (pH > 7) cluster_1 Acidic Conditions (pH < 7) soluble_pja Phenyl J Acid Salt (Soluble) insoluble_pja Phenyl J Acid (Insoluble) soluble_pja->insoluble_pja Add Acid insoluble_impurities Insoluble Organic Impurities insoluble_pja->soluble_pja Add Base soluble_impurities Soluble Inorganic Salts

Caption: The principle of solubility change of Phenyl J acid with pH.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
pH for Dissolution 8 - 10Ensures complete dissolution of the sulfonic acid as its salt without being excessively basic.
pH for Precipitation 2 - 3Ensures complete protonation and precipitation of the sulfonic acid.
Activated Carbon Usage 1 - 5% (w/w) of crude productEffective for color removal without significant product adsorption.
Recrystallization Solvent Ethanol/Water (e.g., 80:20 v/v)A common solvent system for sulfonated aromatic compounds. The optimal ratio should be determined experimentally.[4]

References

  • ChemBK. Phenyl J Acid. [Link]

  • Olkowski, M., Amarowicz, R., Peiquiang, Y., McKinnon, J. J., & Maenz, D. D. (n.d.).
  • S. Olkowski, R. Amarowicz, Y. Peiquiang, J. J. McKinnon, & D. D. Maenz. (n.d.). A rapid HPLC method for determination of major phenolic acids in plant material.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Islam, M. S., Das, A. K., Kim, I. K., & Yeum, J. H. (2010). Color Removal from Dyeing Effluent using Activated Carbons Produced from Various Indigenous Biomass. Journal of the Korean Fiber Society, 47(3), 195-201.
  • ResearchGate. The change of media pH with inculcation time (pH adjustment after 48 h). [Link]

  • AS Engineers. (2024, August 17). Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions. [Link]

  • Column Chromatography. Purification of Dyes, Dye Intermediates, Alkaloids Steroids, Liquids, Amino Acids, Hormones, Aliphat. [Link]

  • Google Patents.
  • The Essential Role of Phenyl J Acid in Modern Dye Manufacturing. (n.d.). Retrieved from [Link]

  • Google Patents.

Sources

Overcoming solubility issues with 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid (ANS). As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid?

7-Anilino-4-hydroxy-2-naphthalenesulfonic acid, also known as Phenyl J Acid, is a white to gray crystalline powder.[1] Its solubility is influenced by the presence of both a sulfonic acid group and a hydroxyl group on the naphthalene ring, as well as an aniline group.[2] While it is described as slightly soluble in water and ethanol, its solubility significantly increases in alkaline solutions.[1]

The sulfonic acid group (-SO₃H) is highly polar and contributes to water solubility through hydrogen bonding.[3] However, the larger aromatic structure can limit its overall solubility in aqueous solutions.

Q2: I'm having trouble dissolving the compound in water. What am I doing wrong?

This is a common issue. While some sources state it is soluble in water, this often refers to its ability to form a clear solution at low concentrations or under specific conditions.[2][4] For many applications requiring higher concentrations, direct dissolution in neutral water can be challenging.

Troubleshooting Steps:

  • pH Adjustment: The most critical factor is pH. The sulfonic acid group is strongly acidic, and the hydroxyl group is weakly acidic.[3][5] In an acidic or neutral solution, the compound exists predominantly in its less soluble acid form. By increasing the pH to the alkaline range (pH > 8), you deprotonate these acidic groups, forming the more soluble sulfonate and phenolate salts.

  • Gentle Heating: Increasing the temperature can enhance the rate of dissolution and the overall solubility.[6][7] However, avoid excessive heat, as it may degrade the compound.

  • Sonication: Using a sonicator can help break down aggregates and increase the surface area of the solid, facilitating faster dissolution.

Troubleshooting Guides

Issue 1: Precipitation occurs when I add my stock solution to a neutral buffer.

Cause: This is a classic example of pH-dependent solubility. Your stock solution, likely prepared in an alkaline solvent or with pH adjustment, is being added to a lower pH environment. This causes the more soluble salt form of the compound to convert back to its less soluble acid form, leading to precipitation.

Solution Workflow:

Caption: Workflow for adding alkaline stock solution to a neutral buffer.

Issue 2: The compound won't dissolve in my desired organic solvent.

Cause: While the sulfonic acid group imparts some polarity, the large aromatic structure gives the molecule significant nonpolar character. Therefore, its solubility in organic solvents can be limited and is highly dependent on the solvent's polarity. It is generally insoluble in most organic solvents.[8]

Solvent Selection Guide:

SolventPolarityExpected SolubilityNotes
WaterHighSlightly soluble, highly soluble at alkaline pHThe solvent of choice for most applications.
EthanolHighSlightly soluble[1]May be used for specific applications, but water is generally preferred.
DMSOHighSolubleA good alternative for creating stock solutions if aqueous solubility is problematic.
DMFHighSolubleSimilar to DMSO, can be used for stock solutions.
AcetoneMediumPoorNot recommended.
HexaneLowInsolubleNot recommended.

Expert Tip: When preparing stock solutions in organic solvents like DMSO or DMF, it's crucial to make sure the final concentration of the organic solvent in your aqueous experimental buffer is low (typically <1%), as it can interfere with biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Weighing: Accurately weigh the required amount of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid (Molar Mass: 315.34 g/mol ).[4]

  • Initial Suspension: Add the powder to a volume of high-purity water (e.g., Milli-Q) that is about 80% of your final desired volume. The powder will likely not dissolve completely at this stage.

  • pH Adjustment: While stirring, add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding NaOH until the solid is completely dissolved and the pH is stable in the range of 8.0-9.0.

  • Final Volume: Adjust the final volume with high-purity water.

  • Storage: Store the stock solution protected from light.[4] For short-term storage (a few days), 2-8°C is recommended. For longer-term storage, consider aliquoting and freezing at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Guidance for Use as a Fluorescent Probe

7-Anilino-4-hydroxy-2-naphthalenesulfonic acid and its isomers are used as fluorescent probes, particularly for studying proteins and membranes.[2][4] Their fluorescence is often enhanced upon binding to hydrophobic sites.

Workflow for a Typical Fluorescence Experiment:

Caption: General workflow for a fluorescence binding assay using ANS.

Key Considerations:

  • Inner Filter Effect: At high concentrations, the probe can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence. It's essential to work within a concentration range where this effect is minimal.

  • Controls: Always include control experiments, such as the probe in buffer alone and the sample without the probe, to account for background fluorescence.

  • Light Sensitivity: The compound can be light-sensitive, so it's advisable to perform experiments in low-light conditions and store solutions in amber vials or wrapped in foil.[9]

References

  • Ccount Chem. 7-Anilino-4-Hydroxy-2-Naphthalenesulfonic Acid. [Link]

  • Solubility of Things. Sulfanilic acid. [Link]

  • ChemBK. 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid. [Link]

  • Solubility of Things. 4-hydroxynaphthalene-1-sulfonic acid. [Link]

  • Wikipedia. Sulfonic acid. [Link]

  • Patsnap Eureka. Sulfonic Acid: Properties and Its Role in Modern Chemistry. [Link]

  • Capital Resin Corporation. Understanding 7 Key Properties of Sulfonic Acid. [Link]

  • LookChem. Cas 119-19-7,7-Anilino-1-naphthol-3-sulfonic acid. [Link]

  • Chongqing Chemdad Co. ,Ltd. 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid. [Link]

  • PubChem. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. [Link]

  • Market Publishers. CAS 119-40-4 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid Chemical Report & Database. [Link]

  • Google Patents. CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid.
  • PubChem. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. [Link]

Sources

Technical Support Center: Phenyl J Acid Synthesis - Impurity Identification via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Phenyl J acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities encountered during the synthesis of Phenyl J acid (7-Anilino-4-hydroxy-2-naphthalenesulfonic acid) using High-Performance Liquid Chromatography (HPLC).

Our approach is grounded in years of field experience and a deep understanding of the underlying chemical principles governing the synthesis and chromatographic separation of this important dye intermediate.

I. Understanding the Chemistry: The Synthesis of Phenyl J Acid and the Origin of Impurities

Phenyl J acid is a crucial intermediate in the manufacturing of various azo dyes.[1] Its synthesis is most commonly achieved through the condensation of J acid (2-amino-5-naphthol-7-sulfonic acid) with aniline, often in the presence of a sodium bisulfite medium.[2][3] This reaction, a variation of the Bucherer reaction, while effective, can lead to the formation of several process-related impurities.[4][5]

Understanding the potential side reactions is the first step in effective impurity profiling. The primary impurities can be categorized as:

  • Unreacted Starting Materials:

    • J Acid

    • Aniline

  • Reaction Byproducts:

    • Di-phenylated J Acid: Formed by the reaction of Phenyl J acid with another molecule of aniline.

    • Oxidation Products: Arising from the degradation of the starting materials or the final product.

    • Isomeric Byproducts: Potentially formed depending on the reaction conditions and the purity of the starting J acid.

The following diagram illustrates the synthesis pathway and the potential points of impurity formation:

G J_Acid J Acid Reaction_Vessel Reaction Vessel (Condensation) J_Acid->Reaction_Vessel Aniline Aniline Aniline->Reaction_Vessel Sodium_Bisulfite Sodium Bisulfite Sodium_Bisulfite->Reaction_Vessel Phenyl_J_Acid Phenyl J Acid (Desired Product) Reaction_Vessel->Phenyl_J_Acid Unreacted_J_Acid Unreacted J Acid Reaction_Vessel->Unreacted_J_Acid Unreacted_Aniline Unreacted Aniline Reaction_Vessel->Unreacted_Aniline Oxidation_Products Oxidation Products Reaction_Vessel->Oxidation_Products Diphenylated_J_Acid Di-phenylated J Acid Phenyl_J_Acid->Diphenylated_J_Acid + Aniline

Caption: Synthesis of Phenyl J Acid and potential impurity formation.

II. Troubleshooting Guide: Common HPLC Issues and Solutions

This section addresses common problems encountered during the HPLC analysis of Phenyl J acid and its impurities.

Problem Potential Cause(s) Troubleshooting Steps
Unexpected Peaks in Chromatogram 1. Contaminated mobile phase or glassware.2. Carryover from previous injections.3. Presence of unknown reaction byproducts.1. Prepare fresh mobile phase using HPLC-grade solvents and reagents. Ensure all glassware is scrupulously clean.2. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.3. If peaks persist, consider them as potential impurities. Use a Diode Array Detector (DAD) to check the UV spectrum of the unknown peak and compare it to the spectra of your starting materials and product. Mass spectrometry (LC-MS) can provide definitive identification.
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Inappropriate mobile phase pH.3. Column degradation.1. Dilute the sample and re-inject. If peak shape improves, you were likely overloading the column.2. Phenyl J acid and its impurities are acidic. Ensure the mobile phase pH is at least 2 pH units below the pKa of the analytes to ensure they are in their protonated form. A mobile phase pH of around 2.5-3.0 is a good starting point.3. If the issue persists with a known good sample, the column may be at the end of its life. Replace the column.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition.2. Temperature variations.3. Pump malfunction.1. If using a gradient, ensure the pump's proportioning valves are functioning correctly. For isocratic methods, pre-mixing the mobile phase can improve consistency.[6]2. Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[5]3. Check for leaks in the pump and ensure it is properly primed and degassed.[7]
Poor Resolution Between Phenyl J Acid and Impurities 1. Suboptimal mobile phase composition.2. Inappropriate column chemistry.3. Gradient slope is too steep.1. Adjust the ratio of organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve resolution.2. A standard C18 column is a good starting point. However, for closely related compounds, a phenyl-hexyl or a column with a different stationary phase might provide better selectivity.3. If using a gradient, decrease the slope of the gradient to allow more time for the separation of closely eluting peaks.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for Phenyl J acid impurity profiling?

A1: A robust starting point for developing an HPLC method for Phenyl J acid and its impurities would be a reversed-phase method. Here is a recommended starting protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

This method should provide good retention and separation for the polar sulfonic acid-containing compounds and the less polar aniline. The gradient will help to elute any more non-polar impurities like di-phenylated J acid.

Q2: How can I confirm the identity of an impurity peak?

A2: The most definitive way to identify an impurity is through Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer will provide the molecular weight of the compound, which can be used to deduce its chemical formula and structure. If LC-MS is not available, you can use a Diode Array Detector (DAD) to obtain the UV spectrum of the impurity peak. By comparing this spectrum to the spectra of your starting materials and known byproducts, you may be able to make a tentative identification. Spiking your sample with a small amount of a suspected impurity standard and observing if the peak area increases is another common technique for confirmation.

Q3: My Phenyl J acid peak is very broad. What could be the cause?

A3: A broad peak for your main component can be due to several factors. First, check for column overload by diluting your sample. If the peak shape improves, this was the likely cause. Secondly, ensure your sample is fully dissolved in the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[8] Finally, a broad peak can be a sign of a deteriorating column. If you have ruled out other possibilities, it may be time to replace your column.

Q4: I see a small peak eluting very early, close to the solvent front. What could it be?

A4: A peak eluting very early, near the void volume of the column, is likely a very polar and unretained compound. In the context of Phenyl J acid synthesis, this could be unreacted aniline that has been protonated in the acidic mobile phase. To confirm this, you can inject a standard of aniline under the same conditions.

Q5: How can I improve the sensitivity of my method to detect low-level impurities?

A5: To improve sensitivity, you can try several approaches. Increase the injection volume, but be careful not to overload the column with your main component. You can also adjust the detection wavelength to the λmax (wavelength of maximum absorbance) of the impurities you are trying to detect. If you have a DAD, you can extract the chromatogram at the λmax of each suspected impurity. Using a longer pathlength flow cell in your detector can also increase the signal. Finally, sample concentration techniques can be employed prior to injection, but be mindful of concentrating interfering matrix components as well.

IV. Experimental Protocol: HPLC Analysis of Phenyl J Acid

This protocol provides a detailed step-by-step methodology for the analysis of Phenyl J acid and its impurities.

1. Preparation of Mobile Phase: 1.1. Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1 L of HPLC-grade water. Mix thoroughly. 1.2. Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. 1.3. Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

2. Preparation of Standard and Sample Solutions: 2.1. Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of Phenyl J acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. 2.2. Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of your Phenyl J acid sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC System Setup and Operation: 3.1. Column: C18, 4.6 x 150 mm, 5 µm. 3.2. Mobile Phase Gradient:

Time (min) %A %B
0.0 90 10
20.0 10 90
25.0 10 90
25.1 90 10
30.0 90 10

3.3. Flow Rate: 1.0 mL/min. 3.4. Column Temperature: 30 °C. 3.5. Detector Wavelength: 254 nm. 3.6. Injection Volume: 10 µL. 3.7. Equilibrate the column with the initial mobile phase composition for at least 30 minutes before the first injection.

4. Data Analysis: 4.1. Identify the Phenyl J acid peak in your sample chromatogram by comparing its retention time to that of the standard. 4.2. Integrate the areas of all peaks in the chromatogram. 4.3. Calculate the percentage of each impurity using the area percent method (assuming the response factor of the impurities is similar to that of Phenyl J acid).

The following diagram outlines the HPLC workflow:

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Mobile_Phase->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Impurity Report Integration->Report

Caption: HPLC workflow for Phenyl J Acid impurity analysis.

V. References

  • ChemBK. Phenyl J Acid. Retrieved from [Link]

  • Emco Chemicals. N Phenyl J Acid | Cas no 119-40-4. Retrieved from [Link]

  • Jemby Chem Limited. N Phenyl J Acid. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemistry of Color: Phenyl J Acid in Dye Manufacturing. Retrieved from [Link]

  • PubChem. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. Retrieved from [Link]

  • Wikipedia. Bucherer reaction. Retrieved from [Link]

  • Google Patents. CN105175292A - Preparation method of phenyl J-acid. Retrieved from

  • Scion Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Washington State University. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Restek. HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Azo Coupling Reactions with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (also known as Phenyl J Acid). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing this versatile coupling component in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you achieve optimal results in your azo coupling reactions.

Introduction to Coupling with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic Acid

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is a key intermediate in the synthesis of a wide range of acid, direct, and mordant dyes.[1] Its utility stems from the activated naphthalene ring system, which readily undergoes electrophilic aromatic substitution with diazonium salts to form vibrant azo compounds.[2][3] The success of this coupling reaction is highly dependent on precise control over several critical parameters. This guide will walk you through the nuances of optimizing these conditions to ensure high yield, purity, and reproducibility.

Troubleshooting Guide

This section addresses common problems encountered during the coupling reaction with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or No Product Yield Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable, especially at elevated temperatures.[4]- Maintain Low Temperature: Strictly maintain the temperature of the diazotization reaction between 0-5°C using an ice-salt bath.[4][5] The diazonium salt solution should be used immediately after preparation.
Incorrect pH for Coupling: The nucleophilicity of the hydroxyl group on Phenyl J Acid is pH-dependent.- Optimize Coupling pH: For coupling with phenols and naphthols like Phenyl J Acid, a mildly alkaline pH (typically 8-10) is required to deprotonate the hydroxyl group to the more reactive phenoxide ion.[4] Use a buffer system or carefully add a base (e.g., sodium carbonate or sodium hydroxide solution) to maintain the optimal pH.
Incomplete Diazotization: Insufficient nitrous acid will lead to unreacted aromatic amine.- Ensure Stoichiometric Nitrite: Use a slight molar excess of sodium nitrite (1.05-1.1 equivalents) to ensure complete conversion of the primary aromatic amine to the diazonium salt.[5] - Test for Excess Nitrous Acid: After the addition of sodium nitrite, test a drop of the reaction mixture with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and signals the completion of diazotization.[4]
Formation of Multiple Products/Impurities Side Reactions: Unwanted side reactions can occur if the reaction conditions are not optimal.- Control Rate of Addition: Add the diazonium salt solution slowly to the solution of Phenyl J Acid with vigorous stirring to ensure localized concentration of the diazonium salt is minimized, reducing the chance of self-coupling or other side reactions.
Incorrect Coupling Position: Coupling can sometimes occur at positions other than the desired one.- pH Control: The pH can influence the regioselectivity of the coupling. Ensure the pH is maintained within the optimal range for the desired isomer.
Poor Reproducibility Inconsistent Reaction Conditions: Minor variations in temperature, pH, or reagent addition rates can lead to different outcomes.- Standardize Protocol: Follow a detailed, standardized protocol for every reaction. Use calibrated equipment for measuring temperature and pH. - Reagent Quality: Use high-purity reagents. Impurities in the starting materials can interfere with the reaction.[5]
Product is a Different Color Than Expected pH of Final Solution: Many azo dyes are pH indicators, and their color can vary with the pH of the solution.[5]- Neutralize Product: Ensure the final product is isolated and purified at a neutral pH unless a specific salt form is desired.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization step?

A1: The diazotization reaction should be carried out at a temperature of 0-5°C.[4][5] This is critical because diazonium salts are thermally unstable and can decompose rapidly at higher temperatures, leading to a significant reduction in yield.[4]

Q2: What is the ideal pH for the coupling reaction with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid?

A2: The coupling reaction with phenols and naphthols, such as Phenyl J Acid, is typically performed in mildly alkaline conditions, with a pH in the range of 8-10.[4] In this pH range, the hydroxyl group is deprotonated to the more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.

Q3: My diazonium salt solution is turning brown and bubbling. What is happening?

A3: This is a clear indication that your diazonium salt is decomposing. The brown color is often due to the formation of phenolic byproducts, and the bubbling is the release of nitrogen gas (N₂). This is most likely caused by the temperature of your reaction mixture rising above 5°C. Immediately cool the reaction vessel in an ice-salt bath and use the diazonium salt solution as quickly as possible. For future reactions, ensure more efficient cooling.

Q4: How can I monitor the progress of the coupling reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials (the diazonium salt can be visualized by spotting on a TLC plate and spraying with a solution of a coupling agent like β-naphthol). The formation of the colored azo dye product is also a visual indicator of reaction progress.

Q5: What are the safety precautions I should take when working with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid and diazonium salts?

A5: 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid may cause skin, eye, and respiratory irritation.[6][7] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Diazonium salts in their solid, dry form can be explosive and should be handled with extreme caution.[4] For this reason, they are almost always prepared in situ and used immediately in solution.[4]

Experimental Protocol: Azo Coupling of a Diazotized Aromatic Amine with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic Acid

This protocol provides a general procedure for the synthesis of an azo dye. The specific aromatic amine used will determine the final color of the dye.

Materials:

  • Primary Aromatic Amine (e.g., Aniline)

  • 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (Phenyl J Acid)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Starch-iodide paper

Procedure:

Part A: Diazotization of the Primary Aromatic Amine

  • In a beaker, dissolve the primary aromatic amine (1.0 equivalent) in a solution of hydrochloric acid (2.5 equivalents) and water.

  • Cool the beaker in an ice-salt bath to bring the temperature of the solution to 0-5°C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in a small amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution with continuous, vigorous stirring. Maintain the temperature below 5°C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 10-15 minutes at 0-5°C.

  • Check for the completion of the diazotization by testing a drop of the reaction mixture with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.

Part B: Coupling Reaction

  • In a separate, larger beaker, dissolve 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (1.0 equivalent) in a dilute aqueous solution of sodium carbonate or sodium hydroxide to achieve a pH of 8-10.

  • Cool this solution to 5-10°C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the stirred solution of Phenyl J Acid.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration.

  • Wash the filter cake with cold water to remove any unreacted salts.

  • The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., an ethanol-water mixture).

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Visualizing the Workflow

Azo Coupling Reaction Workflow

Azo_Coupling_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling cluster_workup Part C: Workup & Purification amine Primary Aromatic Amine in HCl diazonium Diazonium Salt Solution (0-5°C) amine->diazonium Add NaNO₂ dropwise (0-5°C) na_nitrite Sodium Nitrite Solution na_nitrite->diazonium phenyl_j Phenyl J Acid in alkaline solution (pH 8-10) azo_dye Azo Dye Precipitate phenyl_j->azo_dye Add diazonium salt slowly (5-10°C) filtration Filtration azo_dye->filtration washing Washing filtration->washing purification Recrystallization washing->purification final_product Purified Azo Dye purification->final_product

Caption: A flowchart illustrating the key stages of the azo coupling reaction.

Influence of pH on Reactivity

pH_Influence cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes low_ph Acidic pH (< 7) low_reactivity Low Reactivity of Phenyl J Acid low_ph->low_reactivity optimal_ph Mildly Alkaline pH (8-10) high_reactivity High Reactivity (Optimal Coupling) optimal_ph->high_reactivity high_ph Strongly Alkaline pH (> 11) decomposition Decomposition of Diazonium Salt high_ph->decomposition

Caption: The effect of pH on the azo coupling reaction.

References

  • AKJournals. (2016, April 26). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. Retrieved from [Link]

  • Matilda. (n.d.). A facile optimization of diazotization and phase transfer catalyzed azo-coupling reactions in microreactors. Retrieved from [Link]

  • ResearchGate. (2025, August 8). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. Retrieved from [Link]

  • Vipul Organics. (2025, November 20). Troubleshooting Common Reactive Dye Problems in Textile Production. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid. Retrieved from [Link]

  • IChemE. (n.d.). Kinetics of the Azo Coupling Reactions Between 1-Naphthol and Diazotised Sulphanilic Acid. Retrieved from [Link]

  • SciSpace. (n.d.). Influence of mixing on the azo-coupling of 1-naphthol and diazotized aniline. Retrieved from [Link]

  • School of Sweet Georgia. (n.d.). Troubleshooting During the Dye Process. Retrieved from [Link]

  • National Institutes of Health. (2024, January 26). The continuous flow synthesis of azos. Retrieved from [Link]

  • Semantic Scholar. (1985, August 1). KINETICS OF THE AZO COUPLING REACTIONS BETWEEN 1-NAPHTHOL AND DIAZOTISED SULPHANILIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-. Retrieved from [Link]

  • Sahni Fabs. (2024, February 13). Common Fabric Dyeing Problems and How to Fix Them. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Some Monoazo Acid Dyes Based on Naphthalimides. Retrieved from [Link]

  • AutumnChem. (2025, September 11). Common Textile Dyeing Challenges and How to Solve Them. Retrieved from [Link]

  • ResearchGate. (n.d.). Uneven Dyeing Causes of faults: Correct pH value not maintained. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Disodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate]. Retrieved from [Link]

  • ResearchGate. (2019, October 28). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. Retrieved from [Link]

  • LookChem. (n.d.). 7-amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,7-naphthalenedisulfonic acid, 4-hydroxy-5-[[4-[[1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]-.... Retrieved from [Link]

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Preventing side reactions in the synthesis of Phenyl J acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenyl J Acid Synthesis

A Guide for Scientists and Process Chemists on Mitigating Side Reactions

Welcome to the technical support center for the synthesis of Phenyl J acid (7-anilino-4-hydroxynaphthalene-2-sulfonic acid). This guide is designed for researchers, scientists, and drug development professionals who are working with or scaling up this crucial dye intermediate. We will move beyond simple protocols to explore the causality behind common synthetic challenges, providing you with the expert insights needed to troubleshoot and optimize your process, ensuring high purity and yield.

The synthesis of Phenyl J acid from J acid and aniline is a robust but nuanced transformation, primarily proceeding via a Bucherer-type transamination reaction.[1][2] Success hinges on carefully controlling reaction conditions to favor the desired product pathway while suppressing the formation of key impurities. This guide provides direct answers to common problems encountered in the lab and during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing Phenyl J acid?

The conversion of J acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) to Phenyl J acid is a nucleophilic substitution reaction known as the Bucherer reaction, or more specifically, a Bucherer transamination.[2][3] In the presence of aqueous sodium bisulfite, an equilibrium is established which forms a key tetralone sulfonic acid intermediate. Aniline, acting as the incoming nucleophile, attacks this intermediate. Subsequent dehydration and elimination of the bisulfite group yield the thermodynamically stable Phenyl J acid product. The reaction is reversible, making control of conditions critical to drive the equilibrium toward the desired product.[2][4]

Q2: What are the most common impurities I should be monitoring in my crude Phenyl J acid product?

The primary impurities of concern are typically:

  • Unreacted J Acid: Incomplete conversion is a common issue, often stemming from suboptimal reaction conditions.[5]

  • Di-J Acid (RW Acid): This is a condensation byproduct that can form under certain conditions, impacting the purity and performance of the final dye.[5]

  • Oxidation Products: Aminonaphthalene derivatives can be sensitive to air oxidation, especially at elevated temperatures, leading to the formation of colored, often tarry, impurities.

Q3: Why is sodium bisulfite so critical in this synthesis? It seems to be more than just a reactant.

Sodium bisulfite plays a dual role, which is fundamental to the reaction's success:

  • Mechanistic Participant: It is essential for the reaction mechanism itself. It adds to the naphthalene ring, breaking its aromaticity and forming the tetralone intermediate that is susceptible to nucleophilic attack by aniline.[2][4] Without bisulfite, the direct displacement of the amino group by aniline is not feasible under these conditions.

  • Protecting Agent (Antioxidant): It creates a reducing environment, effectively preventing the oxidation of the sensitive amino and hydroxyl functional groups on both the starting material and the product at the high temperatures required for the reaction.

Q4: What is the purpose of the final acidification step with sulfuric or hydrochloric acid?

The final acidification step is a critical workup procedure designed to decompose the excess sodium bisulfite and any remaining bisulfite adducts.[6][7] This is typically done by heating to 80-85°C, which causes the liberation of sulfur dioxide (SO₂) gas, which must be handled with appropriate safety measures.[6][7] This step is vital for clean product isolation and to prevent the reverse reaction from occurring during downstream processing.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My reaction resulted in a low yield and high levels of unreacted J acid.

This is the most common issue, indicating that the reaction equilibrium did not sufficiently favor product formation.

  • Possible Cause A: Suboptimal Reaction Time and Temperature.

    • Expert Analysis: The Bucherer reaction is an equilibrium-controlled process that requires significant thermal energy and time to reach completion. The reaction is often conducted at 104-106°C under slight pressure (approx. 0.1 MPa) for extended periods, sometimes up to 40 hours, to ensure the equilibrium is driven to the product side.[6][8]

    • Solution: Verify that your reaction temperature and duration align with established parameters. Insufficient heat or time will result in a stalled reaction.

  • Possible Cause B: Incorrect Stoichiometry or Reagent Concentration.

    • Expert Analysis: Le Chatelier's principle is key here. Using an excess of aniline can help push the equilibrium towards the formation of Phenyl J acid. The concentration of sodium bisulfite is also critical for the formation of the reactive intermediate.

    • Solution: Employ a molar excess of aniline relative to J acid. Ensure that the concentration of all reactants in the aqueous medium is sufficient to promote reaction kinetics. Refer to the optimized reagent ratios in the table below.

  • Possible Cause C: Improper pH Control.

    • Expert Analysis: The reaction is typically initiated in a slightly alkaline medium, facilitated by the addition of sodium carbonate.[6] This ensures that the aniline is a free nucleophile, ready to participate in the reaction. If the medium is too acidic initially, aniline will be protonated, rendering it non-nucleophilic.

    • Solution: Ensure sodium carbonate is added at the start of the reaction to maintain a favorable pH for the initial stages of the nucleophilic addition.

ParameterRecommended ValueRationale
Temperature 104 - 110 °COvercomes activation energy for this reversible reaction.[6][7]
Pressure 0.1 - 1.5 MPaMaintains temperature and prevents boiling off of reactants.[6][7]
Reaction Time 35 - 40 hoursAllows the slow equilibrium to proceed to completion.[6][8]
J Acid : Aniline Ratio 1 : 1.2 (molar)Excess aniline drives the reaction forward.
pH (initial) Slightly alkalineEnsures aniline is in its free base, nucleophilic form.[6]
Problem 2: My final product is a dark, tarry solid, not a crystalline powder.

This points towards degradation, most likely through oxidation.

  • Possible Cause A: Oxygen (Air) Ingress.

    • Expert Analysis: Aminonaphthalenes are susceptible to oxidation, which is accelerated at high temperatures. Air leaking into the reaction vessel can lead to the formation of highly colored polymeric byproducts.

    • Solution: Ensure the reactor is properly sealed. The reaction is designed to run under a slight positive pressure, which naturally helps to prevent air from entering the system.[6]

  • Possible Cause B: Insufficient Sodium Bisulfite.

    • Expert Analysis: As previously mentioned, sodium bisulfite is the primary antioxidant in the system. An insufficient charge can leave the reactants and products vulnerable.

    • Solution: Double-check the weight and purity of your sodium bisulfite charge. It is better to have a slight excess that is removed during workup than an insufficient amount.

  • Possible Cause C: Catalytic Metal Contamination.

    • Expert Analysis: Trace amounts of metal ions, such as iron or copper, can catalyze oxidative side reactions. These can be leached from stainless steel reactors that are not properly passivated.

    • Solution: The use of glass-lined or enamel reactors is highly recommended for this chemistry to ensure an inert reaction environment.[7]

Problem 3: I am detecting a significant Di-J Acid (RW Acid) impurity.

This side product can arise from the self-reaction of intermediates or starting materials.

  • Expert Analysis: Di-J Acid formation is often associated with issues of poor mixing or localized overheating. If a region of the reactor has a very high concentration of the reactive bisulfite adduct of J acid without sufficient aniline present, it can potentially react with another molecule of J acid.

  • Solution:

    • Ensure Efficient Agitation: Vigorous and constant stirring is critical to maintain a homogenous reaction mixture, ensuring aniline is always available to react with the intermediate.

    • Controlled Heating: Avoid "hot spots" in the reactor by using a jacketed heating system and ensuring the heating ramp-up is gradual and controlled.

Visualizing the Process

Core Reaction Pathway

The diagram below illustrates the key steps in the Bucherer transamination synthesis of Phenyl J acid.

G J_Acid J Acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) reagents1 + NaHSO₃ - H₂O J_Acid->reagents1 Intermediate Tetralone Sulfonic Acid Intermediate reagents2 + Aniline - NH₃ Intermediate->reagents2 Phenyl_J_Acid Phenyl J Acid (Product) reagents1->Intermediate reagents2->Phenyl_J_Acid Nucleophilic Attack, Dehydration & Elimination reagents3 - NaHSO₃

Caption: Main reaction pathway for Phenyl J Acid synthesis.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common synthesis issues systematically.

Troubleshooting Start Problem Detected Yield Low Yield / High Unreacted J Acid Start->Yield Color Dark / Tarry Product Start->Color Purity High Di-J Acid (RW Acid) Start->Purity Check_Conditions Verify Temp, Time, & Pressure Yield->Check_Conditions Check_Seal Inspect Reactor for Air Leaks Color->Check_Seal Check_Agitation Ensure Efficient Stirring Purity->Check_Agitation Check_Stoichiometry Check Reagent Ratios & Concentrations Check_Conditions->Check_Stoichiometry Check_pH Confirm Initial Alkalinity Check_Stoichiometry->Check_pH Check_Bisulfite Verify Bisulfite Charge Check_Seal->Check_Bisulfite Check_Reactor Use Glass-Lined Reactor Check_Bisulfite->Check_Reactor Check_Heating Use Controlled, Even Heating Check_Agitation->Check_Heating

Caption: Troubleshooting logic for Phenyl J Acid synthesis.

Validated Experimental Protocols

Protocol 1: Synthesis of Crude Phenyl J Acid

This protocol synthesizes insights from industrial practices and chemical literature.[6][7][8] Always perform a thorough safety review before conducting any experiment.

  • Reactor Setup: Charge a glass-lined or enamel pressure reactor with water. Begin agitation.

  • Reagent Charging: To the stirring water, add J acid, sodium carbonate, aniline, and sodium bisulfite in their specified ratios.

  • Reaction: Seal the reactor and begin heating via the jacket to 104-110°C. The internal pressure will rise to approximately 0.1-1.5 MPa.[7]

  • Hold Period: Maintain the temperature and pressure with continuous stirring for 35-40 hours.[6][8]

  • Cooling: After the hold period, stop the heating and cool the reactor to approximately 30-35°C using jacket cooling water.[6][7]

  • Isolation: Filter the resulting slurry through a filter press. The collected mother liquor can sometimes be recycled into subsequent batches to improve overall yield.[7] The solid filter cake is the crude Phenyl J acid.

Protocol 2: Purification and Workup
  • Reslurrying: Transfer the crude filter cake into a separate, suitable reactor containing water and begin stirring to form a slurry.

  • Bisulfite Removal: Heat the slurry to 80-85°C. Slowly add concentrated sulfuric or hydrochloric acid. This will cause the evolution of sulfur dioxide (SO₂) gas, which must be scrubbed or vented safely.[6][7]

  • Endpoint Check: Continue heating and stirring for 1-3 hours until the evolution of SO₂ ceases. The endpoint can be confirmed when the slurry no longer turns Congo red test paper blue.[6]

  • Final Isolation: Cool the slurry to 30°C and filter.

  • Washing: Wash the filter cake with a saturated brine (salt water) solution to help remove inorganic impurities.[6] The resulting paste is purified Phenyl J acid.

References

  • ChemBK. (n.d.). Phenyl J Acid. Retrieved January 7, 2026, from [Link]

  • Grokipedia. (2026). Bucherer reaction. Retrieved January 7, 2026, from [Link]

  • Google Patents. (2015). CN105175292A - Preparation method of phenyl J-acid.
  • chemeurope.com. (n.d.). Bucherer reaction. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). Bucherer reaction. Retrieved January 7, 2026, from [Link]

  • Vivid Global Industries. (n.d.). Specification of N.Phenyl J.Acid. Retrieved January 7, 2026, from [Link]

  • Cambridge University Press. (n.d.). Bucherer Reaction. Retrieved January 7, 2026, from [Link]

  • Jemby Chem Limited. (n.d.). Manufacturing Process of N- Phenyl J-Acid.

Sources

Technical Support Center: Scaling Up the Production of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic Acid (Phenyl J Acid)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scaled-up production of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, commonly known in the industry as Phenyl J Acid. This resource is designed for researchers, chemists, and production managers in the pharmaceutical and dye manufacturing sectors. Here, we dissect the intricacies of the synthetic process, offering field-proven insights and troubleshooting strategies to enhance yield, purity, and overall process robustness.

I. Foundational Principles: The Bucherer Reaction

The industrial synthesis of Phenyl J Acid is predominantly achieved through the Bucherer reaction, a versatile and reversible chemical process that converts a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and an amine.[1] In our case, this involves the condensation of 7-amino-4-hydroxynaphthalene-2-sulfonic acid (J Acid) with aniline.

Understanding the mechanism of the Bucherer reaction is paramount to troubleshooting and optimizing the large-scale production of Phenyl J Acid. The reaction proceeds through several key steps, including the formation of a sulfonic acid intermediate of a tetralone.[2]

II. Process Flow Diagram for Phenyl J Acid Synthesis

Bucherer_Reaction_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage J_Acid J Acid Reactor Pressurized Reactor J_Acid->Reactor Aniline Aniline Aniline->Reactor Reagents Sodium Bisulfite Sodium Carbonate Water Reagents->Reactor Cooling Cooling to 30-35°C Reactor->Cooling Reaction Completion Filtration1 Pressure Filtration Cooling->Filtration1 Crude_Cake Crude Phenyl J Acid Cake Filtration1->Crude_Cake Acidification Acidification with HCl (to remove excess bisulfite) Crude_Cake->Acidification Filtration2 Filtration Acidification->Filtration2 Washing Washing with Brine Filtration2->Washing Final_Product Purified Phenyl J Acid Paste Washing->Final_Product Recrystallization Recrystallization (e.g., from aqueous ethanol) Final_Product->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Final_Pure_Product High-Purity Phenyl J Acid Drying->Final_Pure_Product

Caption: A typical workflow for the industrial production of Phenyl J Acid.

III. Troubleshooting Guide: A Problem-Oriented Approach

This section addresses common issues encountered during the scale-up of Phenyl J Acid synthesis in a question-and-answer format.

Reaction & Synthesis

Q1: We are experiencing low yields of Phenyl J Acid despite complete consumption of the starting J Acid. What are the likely causes and how can we mitigate this?

A1: Low yields in the Bucherer reaction, even with full conversion of the starting material, often point towards the formation of byproducts. The primary culprits in the synthesis of Phenyl J Acid are typically:

  • Di-J Acid (RW Acid) Formation: This impurity arises from the self-condensation of two molecules of J-acid. The reaction to form Di-J Acid is also a Bucherer-type reaction.

  • Oxidation of Intermediates: The reaction intermediates can be susceptible to oxidation, leading to colored impurities and a reduction in the desired product.

Troubleshooting Steps:

  • Temperature Control: The Bucherer reaction is temperature-sensitive. Ensure that the reaction temperature is maintained within the optimal range of 104-106°C.[3] Exceeding this temperature can favor the formation of Di-J Acid.

  • Control of pH: The pH of the reaction mixture plays a crucial role. The addition of sodium carbonate helps to maintain a slightly alkaline environment, which is favorable for the desired condensation with aniline.

  • Reagent Stoichiometry: Carefully control the molar ratio of J Acid to aniline and sodium bisulfite. An excess of aniline can help to drive the reaction towards the formation of Phenyl J Acid and suppress the self-condensation of J Acid.

  • Inert Atmosphere: While not always implemented in older processes, blanketing the reactor with an inert gas like nitrogen can help to minimize the oxidation of sensitive intermediates, potentially improving both yield and purity.

Q2: The color of our crude Phenyl J Acid is darker than expected, leading to issues in downstream applications. What is causing this and how can we improve the color?

A2: A dark coloration in the crude product is a common issue and is usually indicative of oxidative side reactions.

Troubleshooting Steps:

  • Minimize Air Exposure: As mentioned above, employing an inert atmosphere during the reaction and work-up can significantly reduce the formation of colored, oxidized byproducts.

  • Controlled Acidification: During the work-up, the addition of acid to decompose excess bisulfite should be done carefully.[3] Over-acidification or localized high concentrations of acid can lead to degradation of the product.

  • Purification: If the crude product is consistently dark, a purification step such as recrystallization from an appropriate solvent system (e.g., aqueous ethanol) or treatment with activated carbon may be necessary.

Work-up and Isolation

Q3: We are facing challenges with the filtration of the crude Phenyl J Acid. The filtration is slow, and the cake retains a high level of moisture.

A3: The physical properties of the precipitated product can greatly influence the efficiency of filtration and washing.

Troubleshooting Steps:

  • Controlled Cooling: The rate of cooling after the reaction can impact the crystal size and morphology of the product. A slower, controlled cooling process can lead to larger, more easily filterable crystals.

  • Washing Efficiency: Washing the filter cake with a saturated salt solution helps to remove water-soluble impurities and can also aid in dewatering the cake.[3] Ensure the wash volume is adequate.

  • Filtration Equipment: For large-scale production, consider using a filter press or a centrifuge to improve filtration and dewatering efficiency.[4]

Purification

Q4: Our final product does not meet the required purity specifications, with significant levels of unreacted J Acid and Di-J Acid detected by HPLC.

A4: Achieving high purity often requires a dedicated purification step after the initial isolation.

Troubleshooting Steps:

  • Recrystallization: Recrystallization is a powerful technique for purifying dye intermediates.[5] Experiment with different solvent systems, such as mixtures of ethanol and water, to find the optimal conditions for selectively crystallizing the Phenyl J Acid while leaving impurities in the mother liquor.

  • Multi-step Purification: For very high-purity requirements, a multi-step purification process may be necessary. This could involve an initial crystallization followed by a slurry wash with a solvent that selectively dissolves the impurities.

  • Chromatographic Methods: While less common for bulk production of dye intermediates, chromatographic techniques can be employed for producing very high-purity batches for specialized applications.

IV. Frequently Asked Questions (FAQs)

Q: What is the typical purity of commercially available Phenyl J Acid?

A: Commercial grades of Phenyl J Acid can vary in purity, typically ranging from 80% to over 99%.[6] The required purity depends on the specific end-use, with applications in high-performance dyes demanding higher purity.

Q: What are the key safety precautions to consider when scaling up the production of Phenyl J Acid?

A: The synthesis of Phenyl J Acid involves several hazardous materials and conditions:

  • Aniline: Aniline is toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves and chemical-resistant clothing, is essential.

  • Sulfur Dioxide: The acidification step releases sulfur dioxide gas, which is a respiratory irritant. This step must be performed in a well-ventilated area, and appropriate respiratory protection should be used.

  • High Pressure and Temperature: The reaction is typically carried out under pressure and at elevated temperatures.[3] The reactor must be appropriately rated and equipped with pressure relief devices.

  • Exothermic Reactions: Although the overall reaction is endothermic, localized exothermic reactions can occur, particularly during the addition of reagents. Careful temperature monitoring and control are crucial to prevent runaway reactions.

Q: What analytical methods are recommended for in-process control and final product analysis?

A: A combination of chromatographic techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for quantitative analysis of Phenyl J Acid and its impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a common starting point.[7]

  • Thin-Layer Chromatography (TLC): TLC is a valuable tool for rapid, qualitative monitoring of the reaction progress and for identifying the presence of major impurities.

V. Key Process Parameters and Recommended Ranges

ParameterRecommended RangeRationale
Reaction Temperature 104-106 °C[3]Optimizes the rate of the desired reaction while minimizing the formation of byproducts like Di-J Acid.
Reaction Pressure ~0.1 MPa[3]Maintained to keep the aqueous reaction mixture at the desired temperature.
Reaction Time ~40 hours[3]Sufficient time to ensure high conversion of the starting materials.
pH during Reaction Slightly alkalinePromotes the nucleophilic attack of aniline and suppresses side reactions.
Cooling Temperature 30-35 °C[4]A controlled cooling rate promotes the formation of easily filterable crystals.
Acidification Temperature 80-85 °C[3]Facilitates the decomposition of excess sodium bisulfite.

VI. References

  • Bucherer, H. T. (1904). Über die Einwirkung schwefligsaurer Salze auf aromatische Amido- und Hydroxylverbindungen. Journal für Praktische Chemie, 69(1), 49–91. [Link]

  • Seeboth, H. (1967). The Bucherer Reaction and the Preparative Use of Its Intermediate Products. Angewandte Chemie International Edition in English, 6(4), 307–317. [Link]

  • Drake, N. L. (1942). The Bucherer Reaction. Organic Reactions, 1, 105-128. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer Reaction. [Link]

  • AS Engineers. (2024, August 17). Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions. [Link]

  • Column Chromatography. (n.d.). Purification of Dyes, Dye Intermediates, Alkaloids Steroids, Liquids, Amino Acids, Hormones, Aliphat. [Link]

  • Google Patents. (n.d.). CN105175292A - Preparation method of phenyl J-acid.

  • SIELC Technologies. (n.d.). Separation of 7-Amino-4-hydroxynaphthalene-2-sulfonic acid on Newcrom R1 HPLC column. [Link]

  • IChemE. (n.d.). Runaway reaction during production of an Azo dye intermediate. [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]

  • ResearchGate. (2018). Case Studies of Incidents in Runaway Reactions and Emergency Relief. [Link]

  • Google Patents. (n.d.). US2120660A - Manufacture of di-j acid.

  • Journal of Electrochemistry. (2023). Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. [Link]

  • Wikipedia. (n.d.). Bucherer reaction. [Link]

  • Grokipedia. (2026, January 7). Bucherer reaction. [Link]

  • chemeurope.com. (n.d.). Bucherer reaction. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • ChemBK. (n.d.). Phenyl J Acid. [Link]

  • Taylor & Francis eBooks. (2014). Synthesis of dye intermediates. [Link]

  • ResearchGate. (n.d.). Decomposition of a dye intermediate, (H-acid) 1 amino-8-naphthol-3,6 disulfonic acid in aqueous solution by ozonation. [Link]

  • PubMed. (2001). Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry. [Link]

  • NIH. (2020, February 20). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]

  • NIH. (2021, December 30). Effective Removal of Acid Dye in Synthetic and Silk Dyeing Effluent: Isotherm and Kinetic Studies. [Link]

  • ResearchGate. (n.d.). THE REMOVAL OF ACID TEXTILE DYES BY ADSORPTION METHOD: OPTIMIZATION, KINETICS, ISOTHERM, AND THERMODYNAMICS. [Link]

  • MDPI. (n.d.). Rapid Separation of Non-Sweet Glycosides from Siraitia grosvenorii by Two-Step Medium-Pressure Liquid Chromatography. [Link]

  • NIH. (n.d.). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. [Link]

  • Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine.

  • ResearchGate. (n.d.). Synthesis of phthalimide disperse dyes and study on the interaction energy. [Link]

  • ResearchGate. (n.d.). Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention. [Link]

  • Google Patents. (n.d.). Purification of benzoic acid.

  • Jemby Chem Limited. (n.d.). N Phenyl J Acid. [Link]

  • JEMBY CHEM LIMITED. (n.d.). N – PHENYL J - ACID. [Link]

  • ResearchGate. (n.d.). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. [Link]

  • PubMed. (2016, November 16). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. [Link]

  • NASA. (n.d.). Detection and Prevention of Thermal Runaway in Li ion Batteries. [Link]

  • ResearchGate. (n.d.). A Novel Approach to Improve Acid Diversion in Carbonate Rocks Using Thermochemical Fluids: Experimental and Numerical Study. [Link]

  • ResearchGate. (n.d.). Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modulation. [Link]

  • MDPI. (n.d.). Enhancing Dye Removal Efficiency Through Sustainable Adsorbent Production from Corncobs (Zea mays L. ssp. amilacea). [Link]

  • ResearchGate. (n.d.). Optimization of cationic dye adsorption on activated spent tea: Equilibrium, kinetics, thermodynamic and artificial neural network modeling. [Link]

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Technical Support Center: Troubleshooting Poor Colorfastness in Dyes Derived from Phenyl J Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenyl J Acid-derived dyes. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into troubleshooting and improving the colorfastness of these specialized dyes. This resource moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving optimal and reproducible results.

Understanding Phenyl J Acid and Colorfastness

Phenyl J Acid, or 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid, is a critical intermediate in the synthesis of a variety of azo dyes.[1][2] Its unique molecular structure, featuring a naphthalene core with hydroxyl, amino, and sulfonic acid groups, allows for the creation of dyes with a broad color palette, particularly in the blue, green, and violet ranges.[1][2] Dyes derived from Phenyl J acid are valued for their potential for good lightfastness and washfastness, making them suitable for applications in textiles, inks, and plastics.[2]

Colorfastness is a measure of a dyed material's resistance to fading or color transfer (bleeding) when exposed to various environmental conditions such as light, washing, rubbing, and perspiration.[3][4] Poor colorfastness can manifest in several ways:

  • Wash Fastness: Loss of color or staining of other materials during laundering.

  • Lightfastness: Fading or color change upon exposure to light, particularly UV radiation.[5][6]

  • Rub (Crocking) Fastness: Color transfer when the dyed material is rubbed against another surface.[3]

  • Perspiration Fastness: Color change due to the effects of human perspiration.[3]

The chemical structure of the dye, its interaction with the substrate, and the dyeing process itself are all critical factors that determine the final fastness properties.[4][7]

Diagram: The Role of Phenyl J Acid in Azo Dye Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product Diazonium Salt Diazonium Salt Coupling Reaction Coupling Reaction Diazonium Salt->Coupling Reaction Phenyl J Acid Phenyl J Acid Phenyl J Acid->Coupling Reaction Azo Dye Azo Dye Coupling Reaction->Azo Dye caption Fig. 1: Phenyl J Acid as a coupling component in azo dye synthesis. G cluster_causes Primary Causes cluster_solutions Potential Solutions Poor Colorfastness Poor Colorfastness Dye Structure Dye Structure Poor Colorfastness->Dye Structure Dyeing Process Dyeing Process Poor Colorfastness->Dyeing Process Post-Treatment Post-Treatment Poor Colorfastness->Post-Treatment Substrate Interaction Substrate Interaction Poor Colorfastness->Substrate Interaction Optimized Dye Selection Optimized Dye Selection Dye Structure->Optimized Dye Selection Process Control (pH, Temp) Process Control (pH, Temp) Dyeing Process->Process Control (pH, Temp) Thorough Soaping Thorough Soaping Post-Treatment->Thorough Soaping Use of Auxiliaries (Fixing Agents, UV Absorbers) Use of Auxiliaries (Fixing Agents, UV Absorbers) Post-Treatment->Use of Auxiliaries (Fixing Agents, UV Absorbers) caption Fig. 2: Troubleshooting workflow for poor colorfastness.

Caption: Fig. 2: Troubleshooting workflow for poor colorfastness.

Frequently Asked Questions (FAQs)

Q: Can the purity of the Phenyl J acid intermediate affect the final dye's fastness? A: Absolutely. The purity of Phenyl J acid is critical. [2]Impurities can lead to the formation of undesired side-products during dye synthesis. These byproducts may have poor substantivity for the fiber and inferior fastness properties, leading to issues like bleeding and poor light stability. Always use a high-purity grade of Phenyl J acid for consistent and high-quality results.

Q: How do I choose the right auxiliaries to improve colorfastness without negative side effects? A: The selection of dyeing auxiliaries like fixing agents, leveling agents, and softeners is a balancing act. [8][9][10][11]* Fixing Agents: These improve wash fastness by forming a film on the fiber or by cross-linking with the dye. However, some cationic fixing agents can reduce lightfastness. [12][13]It is advisable to conduct preliminary tests with different fixing agents to find one that offers the best overall performance for your specific dye.

  • Softeners: Cationic softeners can also negatively impact lightfastness. [13]If a soft hand-feel is required, consider non-ionic or silicone-based softeners that have less of an effect on color stability.

  • UV Absorbers: For applications where lightfastness is paramount, the use of a UV absorber in the final finishing step is highly recommended. [14] Q: Are there standardized tests I can perform to quantify colorfastness? A: Yes, several international standards are used to quantify colorfastness. The most common are those developed by the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO). [3][15]

    Fastness Property AATCC Test Method ISO Test Method Brief Description
    Wash Fastness AATCC 61 [3][16][17][18] ISO 105-C06 [15] Simulates multiple home launderings in an accelerated manner to assess color change and staining. [16]
    Lightfastness AATCC 16 ISO 105-B02 [19][20][21][22][23] Exposes samples to a xenon arc lamp that simulates natural daylight to evaluate fading. [19][20]
    Rubbing (Crocking) AATCC 8 [3] ISO 105-X12 [15] Evaluates the amount of color transferred when a fabric is rubbed against a standard white cloth. [3]

    | Perspiration | AATCC 15 [3]| ISO 105-E04 [15]| Assesses the resistance of the color to the action of simulated perspiration. |

Results from these tests are typically rated on a scale (e.g., Grey Scale for Staining and Color Change), with Grade 5 representing no change and Grade 1 representing a significant change. [29][30]

Experimental Protocols

AATCC Test Method 61: Colorfastness to Laundering, Accelerated

This protocol provides an overview of a typical accelerated laundering test.

  • Specimen Preparation: Cut a specimen of your dyed fabric. Sew it to a multifiber test fabric, which contains strips of different common fibers (e.g., cotton, polyester, nylon).

  • Laundering: Place the specimen in a stainless steel canister with a specified detergent solution and stainless steel balls to simulate abrasive action. [16]3. Testing: The canisters are placed in a Launder-Ometer, which rotates them at a controlled temperature and for a specific duration (e.g., 45 minutes at 49°C for test 2A) to simulate five home launderings. [16][18]4. Evaluation: After the cycle, the specimen is rinsed and dried. The color change of the specimen and the staining on the multifiber test fabric are evaluated using the standard Grey Scales under controlled lighting conditions.

ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This protocol outlines the general procedure for lightfastness testing.

  • Specimen Preparation: Mount the dyed specimen on a card. Partially cover the specimen with an opaque mask.

  • Reference Materials: Simultaneously expose a set of Blue Wool references (fabrics with known lightfastness ratings from 1 to 8) alongside your specimen. [19][21]3. Exposure: Place the mounted specimens and references in a xenon arc test chamber. This chamber simulates natural sunlight under controlled conditions of temperature, humidity, and irradiance. [19][20][23]4. Evaluation: Periodically inspect the specimen for fading. The lightfastness rating is determined by comparing the fading of the specimen to the fading of the Blue Wool references. For example, if the specimen fades to the same degree as Blue Wool reference 4, it is assigned a lightfastness rating of 4. [21]

References

  • AATCC. (n.d.). Exploring AATCC standards for fabric colorfastness. Textile Trade Buddy.
  • Q-Lab. (n.d.). ISO 105-B02.
  • Microbe Investigations. (n.d.). AATCC 61 - Test Method for Colorfastness to Laundering.
  • Improving Textile Fastness: A Guide to Dyeing Auxiliaries. (2026, January 8).
  • GESTER Instruments. (2025, November 10). ISO 105-B02 Colour Fastness of Textiles.
  • Hangzhou Tiankun Chem Co.,Ltd. (2021, January 6). Why is the color fastness poor?
  • Scribd. (n.d.). Improve Wash Fastness of Dyed Cotton.
  • ResearchGate. (n.d.). The Photochemistry of Dyes II—Some Aspects of the Fading Process.
  • Textile Learner. (2011, December 24). Dyeing Auxiliaries and Its Necessity in Textile Dyeing.
  • AATCC. (2020).
  • First Source Worldwide. (2016, September 6). Why Do Dyes Fade?
  • RISE. (n.d.). Colour fastness to artificial light according to SS-EN ISO 105-B02.
  • FYI Tester. (2024, December 4). Color Fastness to Light: Analysis of 5 Testing Methods in ISO 105-B02.
  • Quora. (2019, June 17). Why do color of things fade and where it goes?
  • Textile Engineering. (2024, November 25). Dyeing Auxiliaries and Their Uses.
  • Bench-top Xenon Test Chamber. (2024, December 26). ISO 105-B02 Colour fastness test for textiles.
  • Fineotex. (n.d.). Dyeing Auxiliaries: Types, Functions & Selection Guide for Optimal Textile Processing.
  • How do textile auxiliaries improve fabric durability in dyeing and finishing? (2025, June 28).
  • Textile Tester. (2024, July 29).
  • Fashion Sustainability Directory. (2025, March 26).
  • The Chemistry of Color: Phenyl J Acid in Dye Manufacturing. (n.d.).
  • utstester. (2022, March 4). How to improve the light fastness of textiles?
  • What about poor color fastness? These factors and the solutions you need to know. (2025, November 18).
  • How to improve the fastness of reactive dyes to chlorine w
  • Testex. (2022, May 12).
  • PJOSR. (2014, December 4).
  • VieTextile. (n.d.).
  • ResearchGate. (2025, August 5). The photofading mechanism of commercial reactive dyes on cotton.
  • Tiankun Chemical. (2021, August 2). How to improve the fastness of reactive dyes?
  • ChemBK. (n.d.). Phenyl J Acid.
  • Sinoever. (2018, October 15). Factors Affecting The Light Fastness Of Reactive Dyed Fabrics.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Emperor Chem. (2020, April 9). How to solve the problem of color fastness?
  • Society of Dyers and Colourists. (n.d.). The development of light fastness testing and light fastness standards.
  • The Essential Role of Phenyl J Acid in Modern Dye Manufacturing. (n.d.).
  • Scholars Research Library. (2014).
  • Textile Engineering. (2024, February 7). Light Fastness of Dyes.
  • Google Patents. (2015).
  • IJERT. (n.d.). Effect of Reactive Dyes Structure on Light Fastness.
  • The light fastness of the n
  • Hangzhou Tiankun Chem Co.,Ltd. (2020, September 22). How to improve color fastness?

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Technical Support Center: 7-Anilino-4-hydroxy-2-naphthalenesulfonic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid (AHNS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of AHNS in solution. As a fluorescent probe and dye intermediate, maintaining the integrity of AHNS solutions is critical for reliable and reproducible experimental outcomes.[1] This document will explain the factors influencing its stability and provide actionable protocols to mitigate degradation.

Understanding the Stability of 7-Anilino-4-hydroxy-2-naphthalenesulfonic Acid

7-Anilino-4-hydroxy-2-naphthalenesulfonic acid is an organic compound featuring aniline, naphthalene, hydroxyl, and sulfonic acid functional groups.[1] While generally stable as a solid powder when stored correctly, its stability in solution is susceptible to several environmental factors.[1][2][3] Degradation can manifest as a color change, precipitation, or a decrease in fluorescence, ultimately impacting experimental results. The primary factors affecting its stability in solution are pH, light exposure, temperature, and the presence of oxidizing agents.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid solutions?

The stability of AHNS is significantly influenced by pH. While specific optimal pH ranges for long-term storage are not extensively documented in the readily available literature, understanding the pKa of the functional groups can provide guidance. The sulfonic acid group is strongly acidic, while the hydroxyl and amino groups have higher pKa values. Generally, maintaining a pH between 4 and 8 is recommended for many drug-like molecules to prevent acid or base-catalyzed degradation.[7] For AHNS, it is advisable to prepare solutions in a buffer system that maintains a stable pH within a neutral to slightly acidic range.

Q2: How does light exposure affect the stability of AHNS solutions?

Exposure to light, particularly UV light, can lead to the photodegradation of naphthalenesulfonic acid derivatives.[8][9] This process can involve complex photochemical reactions, including oxidation and cleavage of the aromatic rings, leading to a loss of fluorescence and the formation of degradation products. Therefore, it is crucial to protect AHNS solutions from light by storing them in amber vials or wrapping containers in aluminum foil.[3][4]

Q3: What is the recommended storage temperature for AHNS solutions?

For short-term use, storing solutions at 2-8°C is recommended.[3][10] For long-term storage, freezing at -20°C is advisable to minimize degradation.[10] As with many chemical compounds, higher temperatures accelerate the rate of degradation reactions.[4][7]

Q4: Can I dissolve 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid in water?

Yes, 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid is soluble in water.[1] However, its solubility is slight.[11] For preparing stock solutions, it may be beneficial to use a small amount of a suitable organic solvent, such as DMSO or ethanol, before diluting with an aqueous buffer, or to dissolve it in an alkali solution.[11] Always use high-purity solvents to avoid introducing contaminants that could affect stability.

Q5: Are there any incompatible substances I should avoid when working with AHNS solutions?

You should avoid strong oxidizing agents, as they can lead to the oxidative degradation of the anilino and hydroxyl groups.[3] It is also good practice to avoid contact with strong acids and bases outside of controlled experimental conditions, as they can catalyze degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered with 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Color change of the solution (e.g., yellowing, browning) Oxidation of the anilino or hydroxyl groups. Photodegradation.Prepare fresh solutions. Store solutions protected from light in amber vials or foil-wrapped containers.[3] Purge the solution with an inert gas (e.g., nitrogen or argon) before sealing to remove oxygen.
Precipitation or cloudiness in the solution Poor solubility at the prepared concentration or pH. Degradation product formation. Temperature-related precipitation upon removal from cold storage.Ensure the concentration is within the solubility limit. Adjust the pH of the buffer if necessary. Allow the solution to equilibrate to room temperature before use and gently vortex to redissolve any precipitate. Filter the solution through a 0.22 µm filter if particulate matter is suspected.
Decreased or inconsistent fluorescence signal Photodegradation due to prolonged light exposure. Chemical degradation due to improper pH or presence of oxidizing agents. Repeated freeze-thaw cycles.Minimize light exposure during experiments. Prepare fresh solutions in an appropriate buffer. Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.
Inconsistent experimental results Solution instability leading to variable active concentrations. Contamination of the solution.Implement a strict protocol for solution preparation and storage. Perform quality control checks on new batches of the compound. Use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid

This protocol outlines the steps for preparing a stable stock solution of AHNS.

Materials:

  • 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid powder

  • High-purity water or a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Amber glass vials or clear vials with aluminum foil

  • Sterile 0.22 µm syringe filters

Procedure:

  • Weighing: Accurately weigh the desired amount of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid powder in a chemical fume hood.

  • Dissolution: Add the powder to a sterile amber vial. Add the desired volume of high-purity water or buffer to achieve the target concentration. If solubility is an issue, consider initial dissolution in a minimal amount of an appropriate organic solvent before adding the aqueous solution.

  • Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.

  • Sterilization (Optional): If required for your application, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile amber vial.

  • Storage: Store the stock solution at 2-8°C for short-term use or aliquot and store at -20°C for long-term storage, protected from light.[3][10]

Protocol 2: Monitoring the Stability of AHNS Solutions

This protocol provides a method for assessing the stability of your AHNS solution over time.

Materials:

  • Prepared AHNS solution

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes

Procedure:

  • Initial Measurement (Time 0): Immediately after preparing the AHNS solution, measure its absorbance spectrum using a UV-Vis spectrophotometer and its fluorescence spectrum using a fluorometer. Record the absorbance maximum (λmax) and the fluorescence emission maximum.

  • Storage: Store the solution under the desired conditions (e.g., 4°C, protected from light).

  • Time-Point Measurements: At regular intervals (e.g., 24 hours, 48 hours, 1 week), take an aliquot of the solution and repeat the absorbance and fluorescence measurements.

  • Data Analysis: Compare the absorbance and fluorescence intensity at the respective maxima over time. A significant decrease in either value indicates degradation. A shift in the wavelength maxima can also be indicative of chemical changes.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid solutions.

Troubleshooting Workflow for AHNS Stability start Stability Issue Observed (e.g., color change, precipitation, low signal) check_prep Review Solution Preparation Protocol start->check_prep check_storage Examine Storage Conditions start->check_storage check_age Check Solution Age start->check_age solubility_issue Potential Solubility Issue check_prep->solubility_issue Incorrect solvent/conc.? contamination_issue Potential Contamination check_prep->contamination_issue Impure reagents? light_issue Light Exposure? check_storage->light_issue temp_issue Incorrect Temperature? check_storage->temp_issue prepare_fresh Prepare Fresh Solution check_age->prepare_fresh Too old? solubility_issue->prepare_fresh contamination_issue->prepare_fresh filter_solution Filter Solution (0.22 µm) contamination_issue->filter_solution light_issue->temp_issue No use_amber_vials Use Amber Vials / Protect from Light light_issue->use_amber_vials Yes temp_issue->check_age No store_correctly Store at Recommended Temperature (2-8°C short-term, -20°C long-term) temp_issue->store_correctly Yes end_resolved Issue Resolved prepare_fresh->end_resolved use_amber_vials->end_resolved store_correctly->end_resolved filter_solution->end_resolved

Caption: Troubleshooting workflow for AHNS stability issues.

References

  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 7-Anilino-4-hydroxy-2-naphthalenesulfonic Acid.
  • Guidechem. (n.d.). 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid 119-40-4 wiki.
  • Ccount Chem. (n.d.). 7-Anilino-4-Hydroxy-2-Naphthalenesulfonic Acid.
  • ResearchGate. (n.d.). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices.
  • ResearchGate. (n.d.). Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation.
  • BioCrick. (n.d.). 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid-MSDS.
  • ChemBK. (n.d.). 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid.
  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
  • PubMed. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices.
  • Slideshare. (n.d.). Factors affecting stability of drugs.
  • ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.

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Methods for removing unreacted aniline from Phenyl J acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Phenyl J Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for dye intermediates and synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with Phenyl J acid (7-Anilino-4-hydroxy-2-naphthalenesulfonic acid) and encountering challenges with residual starting material, specifically unreacted aniline. The presence of aniline not only impacts the purity and performance of Phenyl J acid in downstream applications, such as azo dye synthesis, but also poses safety and regulatory concerns.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions to help you diagnose and resolve purification issues. The methodologies described are grounded in fundamental chemical principles and are designed to be both effective and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of Phenyl J acid.

Q1: What are the most common impurities in a crude Phenyl J acid synthesis?

The primary impurity of concern is unreacted aniline, a starting material in its synthesis from J acid.[1] Other potential impurities can include side-reaction products and residual inorganic salts from the workup procedure. Aniline is a particular focus due to its volatility, toxicity, and tendency to cause discoloration.[3][4]

Q2: My final Phenyl J acid product has a brownish tint and an oily consistency. What is the likely cause?

A pure Phenyl J acid should be a white or gray crystalline powder.[1] A brownish, oily appearance is a strong indicator of significant aniline contamination. Aniline is an oily liquid that is prone to oxidation, especially when exposed to air and light, forming colored impurities.[3][4] This discoloration can interfere with the precise color development required in dye manufacturing.

Q3: What is the most effective chemical principle for separating aniline from Phenyl J acid?

The most robust separation strategy relies on the significant difference in the acid-base properties of the two molecules.

  • Phenyl J Acid is a sulfonic acid, making it strongly acidic. It is readily deprotonated in a basic solution to form a highly water-soluble salt.[1][5]

  • Aniline is a weak base (pKa of its conjugate acid is ~4.6).[6][7][8] In a basic solution (e.g., pH > 9), it exists as the free base, which is only slightly soluble in water (approx. 3.6 g/100 mL) but highly soluble in many organic solvents.[6][9][10]

By manipulating the pH of an aqueous solution, you can render the Phenyl J acid soluble in the aqueous phase while forcing the aniline into a state where it can be easily removed with an organic solvent.

Q4: How can I quickly perform a qualitative check for residual aniline in my sample?

For a rapid assessment, Thin-Layer Chromatography (TLC) is an effective tool. Spot your crude sample, a pure aniline standard, and a pure Phenyl J acid standard on a silica gel plate. Using an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes), the less polar aniline will travel further up the plate (higher Rf value) than the highly polar Phenyl J acid. This provides a clear visual confirmation of aniline's presence. For quantitative results, High-Performance Liquid Chromatography (HPLC) is the preferred method.[11][12]

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step solutions to specific experimental problems.

Guide 1: High Levels of Residual Aniline Detected Post-Synthesis

Issue: Quantitative analysis (HPLC, GC) of your crude Phenyl J acid reveals an unacceptably high concentration of residual aniline.

Root Cause Analysis: This typically stems from an incomplete condensation reaction between J acid and aniline or an inefficient initial workup that failed to remove the excess aniline.

Recommended Solution: A pH-mediated liquid-liquid extraction is the most definitive method to remove the basic aniline impurity from the acidic Phenyl J acid product. This process exploits the differential solubility of the two compounds in aqueous and organic phases based on pH.[13][14][15]

  • Dissolution: Dissolve the crude Phenyl J acid solid in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). Use enough solution to fully dissolve the solid, aiming for a final pH of 10-11. At this pH, Phenyl J acid forms its highly water-soluble sodium salt, while aniline is present as the free base.

  • Organic Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of a water-immiscible organic solvent with low polarity, such as Toluene or Dichloromethane (DCM).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to periodically vent the funnel to release pressure. The aniline free base will partition into the organic layer.[14][15]

  • Separation: Allow the layers to separate fully. Drain the lower organic layer (if using DCM) or the upper organic layer (if using Toluene).

  • Repeat: Repeat the extraction (steps 2-4) with two more portions of fresh organic solvent to ensure complete removal of aniline.

  • Precipitation: Transfer the purified aqueous layer containing the sodium salt of Phenyl J acid to a clean beaker and cool it in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution reaches ~1-2. The Phenyl J acid will precipitate out as a solid.[16]

  • Isolation: Collect the purified Phenyl J acid crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.

Diagram 1: Workflow for Aniline Removal by Extraction

cluster_dissolution Step 1: Dissolution cluster_extraction Step 2: Extraction cluster_precipitation Step 3: Precipitation & Isolation A Crude Phenyl J Acid (with Aniline) B Add 1M aq. NaOH to pH 10-11 A->B C Aqueous Solution: - Phenyl J Acid Salt (Soluble) - Aniline Base (Slightly Soluble) B->C D Transfer to Separatory Funnel Add Toluene C->D E Shake & Separate Layers F Aqueous Layer: Purified Phenyl J Acid Salt E->F G Organic Layer: Aniline in Toluene (Discard) E->G H Aqueous Layer to Beaker Cool in Ice Bath F->H I Add Conc. HCl to pH 1-2 H->I J Precipitated Pure Phenyl J Acid I->J K Vacuum Filter, Wash & Dry J->K L Pure Phenyl J Acid (Solid) K->L

Caption: Workflow for purifying Phenyl J acid via pH-mediated extraction.

Diagram 2: Chemical Principle of pH-Mediated Separation

cluster_high_ph High pH (10-11) in Separatory Funnel pja_salt Phenyl J Acid Salt (Anion, Water Soluble) aniline_base Aniline (Neutral, Organic Soluble) pja_acid Phenyl J Acid (Precipitates)

Caption: States of Phenyl J acid and aniline at different pH levels.

Guide 2: Product Discoloration and Recrystallization

Issue: The isolated Phenyl J acid powder is off-color (yellow to brown) but analytical data shows only minor aniline contamination.

Root Cause Analysis: Even trace amounts of aniline can oxidize over time to produce highly colored impurities. Recrystallization is an excellent technique for removing these trace impurities and improving the crystal quality of the final product.[17][18][19] The key is to select a solvent in which Phenyl J acid is significantly more soluble at high temperatures than at low temperatures, while the impurities remain in solution upon cooling.[18]

  • Solvent Preparation: Prepare a dilute aqueous solution of HCl (e.g., 0.1 M).

  • Dissolution: Place the crude Phenyl J acid in an Erlenmeyer flask. Add a minimum amount of the hot 0.1 M HCl solution while heating and stirring (e.g., on a hot plate) until the solid just dissolves completely. Do not add excessive solvent.[17]

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals in a vacuum oven to a constant weight.

Guide 3: Verifying Purity - Analytical Confirmation

Issue: You have completed a purification protocol and need to confirm the absence of aniline and quantify the purity of your Phenyl J acid.

Recommended Solution: High-Performance Liquid Chromatography (HPLC) is the industry standard for this analysis. Gas Chromatography (GC) is also highly effective for quantifying the more volatile aniline.

  • Column: A reverse-phase column, such as a C18, is typically used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like methanol or acetonitrile is effective.[11]

  • Detection: A UV detector set to a wavelength where both compounds have strong absorbance (e.g., 254 nm) will allow for simultaneous detection and quantification.

  • Quantification: Run a known concentration standard of pure aniline to determine its retention time and create a calibration curve. Compare the peak area of any aniline found in your sample to this curve to determine its concentration.

Section 3: Core Data & Principles

A clear understanding of the fundamental properties of the materials is essential for effective troubleshooting.

Table 1: Comparative Physicochemical Properties

PropertyPhenyl J AcidAnilineRationale for Separation
IUPAC Name 7-Anilino-4-hydroxy-2-naphthalenesulfonic acidAniline / BenzenamineStructural differences lead to different properties.
Molar Mass 315.34 g/mol [1]93.13 g/mol [3][9]-
Appearance White or gray crystalline powder[1]Colorless to brownish oily liquid[3][4]Physical differences can indicate contamination.
pKa ~ -0.18 (sulfonic acid group, predicted)[1]4.63 (for conjugate acid, C₆H₅NH₃⁺)[6][7]The vast difference in acidity/basicity is the primary basis for pH-mediated separation.
Solubility Slightly soluble in water; Soluble in alkali solutions[1][5]Slightly soluble in water (~3.6 g/100 mL)[6][9]; Miscible with most organic solvents[4]Differential solubility in basic water vs. organic solvents is key to liquid-liquid extraction.

References

  • Solubility of Things. (n.d.). Aniline.
  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). Aniline. Retrieved from [Link]

  • ChemBK. (2024). Phenyl J Acid. Retrieved from [Link]

  • Australian Government - Department of Climate Change, Energy, the Environment and Water. (2022). Aniline (benzenamine). Retrieved from [Link]

  • Organic Lecture Series. (n.d.). Amines. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Recovery of Aniline from Wastewater by Nitrobenzene Extraction Enhanced with Salting-Out Effect. Biomedical and Environmental Sciences. Retrieved from [Link]

  • vCalc. (2021). pKa of Aniline. Retrieved from [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • Jemby Chem Limited. (n.d.). N Phenyl J Acid. Retrieved from [Link]

  • Cussler, E. L., et al. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Koch Modular Process Systems. (n.d.). Extraction of Aniline Compound. Retrieved from [Link]

  • The Chemistry of Color: Phenyl J Acid in Dye Manufacturing. (n.d.). Retrieved from [Link]

  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved from [Link]

  • Sternson, L. A., & DeWitte, W. J. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. Journal of Chromatography. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Aniline. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Professor Dave Explains. (2020). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Analytice. (2017). Laboratory determination of aniline (CAS: 62-53-3). Retrieved from [Link]

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Validation & Comparative

Navigating the Spectral Landscape of Phenyl J Acid: A Comparative Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the synthesis of complex organic molecules, particularly within the realm of dye chemistry and materials science, the unambiguous structural confirmation of intermediates is paramount. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, commonly known as Phenyl J acid, is a key intermediate in the production of various azo dyes.[1] Its precise molecular structure dictates the final properties of these dyes, making its thorough characterization essential. While techniques like IR and mass spectrometry provide foundational data, Nuclear Magnetic Resonance (NMR) spectroscopy offers the most detailed insight into the molecular framework.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. In the absence of a publicly available, fully assigned experimental spectrum, this guide presents a detailed, predicted analysis grounded in established NMR principles and comparative data from structurally analogous compounds. We will explore the expected chemical shifts and coupling patterns, offer a robust experimental protocol for data acquisition, and compare its expected spectral features to related compounds.

The Molecule: Structure and Numbering

To facilitate a clear discussion, the following IUPAC-recommended numbering system will be used for the naphthalene and phenyl rings of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.

Caption: Molecular structure and numbering of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of Phenyl J acid is expected to be complex, with signals corresponding to the naphthalene core protons, the phenyl group protons, and the exchangeable protons of the hydroxyl, amino, and sulfonic acid groups. The analysis is best performed in a polar aprotic solvent like DMSO-d₆ to ensure solubility and minimize rapid exchange of the -OH and -NH protons.[2]

Aromatic Region (δ 6.8–8.2 ppm): The aromatic protons of both the naphthalene and phenyl rings are expected to resonate in the range of δ 6.8–8.2 ppm.[2] Their specific chemical shifts are influenced by the electronic effects of the substituents.

  • Naphthalene Protons:

    • H1 & H3: The protons on the hydroxyl- and sulfo-substituted ring are expected to be distinct. H3 is adjacent to both the sulfonic acid group (electron-withdrawing) and the hydroxyl group (electron-donating), while H1 is ortho to the C8a bridgehead carbon. These protons will likely appear as singlets or narrow doublets due to the substitution pattern.

    • H5, H6, H8: These protons form a three-spin system on the second naphthalene ring. The -NHPh group at C7 is electron-donating, which would typically shield the adjacent protons (H6 and H8). H8 is expected to be a doublet, coupled to H6. H6 will likely appear as a doublet of doublets, coupled to both H5 and H8. H5 is expected to be a doublet, coupled to H6.

  • Phenyl Protons:

    • The five protons of the phenylamino group will exhibit a pattern typical of a monosubstituted benzene ring. The ortho-protons (H2', H6') will be the most downfield of this system, likely appearing as a doublet. The meta-protons (H3', H5') will resonate upfield from the ortho-protons, appearing as a triplet (or more complex multiplet due to coupling with both ortho- and para-protons). The para-proton (H4') will be the most upfield of the phenyl protons, appearing as a triplet.

Exchangeable Protons:

  • -OH, -NH, -SO₃H: The chemical shifts of these protons are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, they are expected to appear as broad singlets. The sulfonic acid proton is highly acidic and may exchange rapidly with any trace water in the solvent, potentially leading to a very broad signal or no observable signal at all. The phenolic -OH and amino -NH protons are also exchangeable.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H1~8.0-8.2s or d-
H3~7.0-7.2s-
H5~7.6-7.8d~8-9
H6~7.2-7.4ddJ(H6,H5) ~8-9, J(H6,H8) ~2-3
H8~7.1-7.3d~2-3
H2', H6' (ortho)~7.2-7.4d~7-8
H3', H5' (meta)~6.8-7.0t~7-8
H4' (para)~6.7-6.9t~7-8
-NHBroad, variables (broad)-
-OHBroad, variables (broad)-
-SO₃HVery broad, variables (very broad)-
Table 1: Predicted ¹H NMR Data for 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid in DMSO-d₆.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. With 16 carbon atoms in the structure, several distinct signals are expected in the aromatic region (δ ~110-150 ppm).

  • Naphthalene Carbons:

    • C4 (-OH substituted): This carbon will be significantly deshielded by the attached oxygen, appearing far downfield (~150-160 ppm).

    • C2 (-SO₃H substituted): The sulfonic acid group will also deshield the attached carbon.

    • C7 (-NHPh substituted): The amino group will deshield this carbon.

    • Quaternary Carbons (C4a, C8a): These bridgehead carbons will have distinct chemical shifts.

    • Protonated Carbons (C1, C3, C5, C6, C8): Their chemical shifts will be influenced by their position relative to the substituents.

  • Phenyl Carbons:

    • C1' (-NH substituted): This carbon will be deshielded due to its attachment to the nitrogen atom.

    • C2', C6' (ortho): These carbons will be slightly shielded compared to benzene.

    • C3', C5' (meta): These carbons will have chemical shifts similar to benzene.

    • C4' (para): This carbon will be shielded by the electron-donating effect of the amino group.

Carbon Assignment Predicted δ (ppm)
Naphthalene Aromatic C110 - 145
Phenyl Aromatic C115 - 150
C4 (C-OH)150 - 160
C7 (C-NH)140 - 150
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid in DMSO-d₆.

Comparative Analysis: Distinguishing Features

The utility of NMR in quality control and structural verification lies in its sensitivity to subtle molecular changes.

  • Comparison with J-Acid (7-Amino-4-hydroxynaphthalene-2-sulfonic acid): The primary difference in the ¹H NMR spectrum of Phenyl J acid compared to its precursor, J-acid, would be the appearance of signals for the phenyl group.[3] In the ¹³C NMR, the signal for C7 would be shifted, and additional signals for the six carbons of the phenyl ring would be present.

  • Comparison with Phenyl γ-Acid (4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid): This positional isomer would exhibit a different splitting pattern for the naphthalene protons.[4] The connectivity and coupling constants observed in a 2D COSY spectrum would readily distinguish between these two isomers.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data for Phenyl J acid requires careful sample preparation and parameter selection.

G cluster_0 Sample Preparation cluster_1 Data Acquisition (¹H NMR) cluster_2 Data Acquisition (¹³C NMR) cluster_3 Data Processing prep1 Dissolve 10-20 mg of sample prep2 in ~0.6 mL of DMSO-d₆ prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1H_1 Tune and match probe prep4->acq1H_1 acq1H_2 Acquire standard 1D proton spectrum acq1H_1->acq1H_2 acq1H_3 Set spectral width ~16 ppm acq1H_2->acq1H_3 acq1H_4 Use 32-64 scans acq1H_3->acq1H_4 acq13C_1 Acquire proton-decoupled ¹³C spectrum acq1H_4->acq13C_1 acq13C_2 Set spectral width ~240 ppm acq13C_1->acq13C_2 acq13C_3 Use >1024 scans for good S/N acq13C_2->acq13C_3 proc1 Apply Fourier Transform acq13C_3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectrum to TMS (0 ppm) proc2->proc3 proc4 Integrate peaks (¹H) and pick peaks (¹³C) proc3->proc4

Caption: Standard workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is chosen for its excellent ability to dissolve polar, functionalized aromatic compounds like sulfonic acids and to slow the exchange rate of labile protons (-OH, -NH), allowing for their potential observation.

  • TMS (Tetramethylsilane): TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, ensuring data comparability across different instruments.

  • Number of Scans: Due to the lower natural abundance of the ¹³C isotope (~1.1%), significantly more scans are required to achieve a satisfactory signal-to-noise (S/N) ratio compared to ¹H NMR.

Conclusion

While a definitive, published NMR spectrum for 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid remains elusive, a detailed prediction based on fundamental principles and comparative data provides a strong framework for its analysis. The expected chemical shifts and coupling patterns in both ¹H and ¹³C NMR are distinct and would allow for its unambiguous identification and differentiation from related isomers and precursors. The provided experimental protocol offers a reliable method for researchers to acquire high-quality data for this important dye intermediate, ensuring structural integrity in their synthetic endeavors. The application of 2D NMR techniques, such as COSY and HSQC, would be the logical next step to definitively assign all proton and carbon signals once experimental data is obtained.

References

  • PubChem. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. 4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid. Available at: [Link]

  • CAS Common Chemistry. Phenyl γ-acid. Available at: [Link]

  • PubChem. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

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A Guide to the Mass Spectrometry Fragmentation of Phenyl J Acid: Elucidation and Comparison with Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial chemistry and drug development, the precise structural characterization of organic molecules is paramount. Phenyl J acid, known formally as 7-anilino-4-hydroxynaphthalene-2-sulfonic acid, is a pivotal intermediate in the synthesis of a variety of azo dyes.[1][2] Its purity and structural integrity directly impact the quality and safety of these downstream products. Mass spectrometry, particularly with tandem fragmentation techniques, stands as a powerful tool for the unambiguous identification and quality control of such compounds.

This guide provides an in-depth analysis of the expected electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of Phenyl J acid. In the absence of a publicly available experimental spectrum, this guide leverages established fragmentation principles of sulfonated aromatic compounds to propose a detailed and scientifically grounded fragmentation pathway. Furthermore, we will objectively compare the merits of mass spectrometry against other common analytical techniques for the characterization of Phenyl J acid, providing researchers, scientists, and drug development professionals with a comprehensive framework for their analytical workflows.

Understanding Phenyl J Acid: Structure and Properties

Phenyl J acid is a naphthalene derivative featuring a phenylamino group, a hydroxyl group, and a sulfonic acid moiety. Its chemical structure dictates its reactivity and is the foundation for predicting its behavior in a mass spectrometer.

  • Molecular Formula: C₁₆H₁₃NO₄S[1][2]

  • Molecular Weight: 315.34 g/mol [1][2]

  • Key Functional Groups: Phenylamino, hydroxyl, and sulfonic acid groups attached to a naphthalene core.

The presence of the acidic sulfonic acid and hydroxyl groups, along with the basic amino group, makes Phenyl J acid amenable to analysis by electrospray ionization, a soft ionization technique that readily forms protonated or deprotonated molecules in the gas phase.

Elucidating the Fragmentation Pattern of Phenyl J Acid by ESI-MS/MS

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the technique of choice for the structural elucidation of complex organic molecules. It involves the ionization of the analyte, selection of the precursor ion (in this case, the protonated or deprotonated Phenyl J acid molecule), and subsequent fragmentation of this ion through collision-induced dissociation (CID). The resulting fragment ions provide a veritable fingerprint of the molecule's structure.

Based on the fragmentation patterns of structurally similar sulfonated aromatic compounds, we can predict the primary fragmentation pathways for Phenyl J acid in both positive and negative ion modes.

Proposed Fragmentation in Negative Ion Mode

In negative ion mode ESI, Phenyl J acid will readily deprotonate at the sulfonic acid group, forming the precursor ion [M-H]⁻ at an m/z of 314.3. Collision-induced dissociation of this precursor ion is expected to proceed through the following key fragmentation pathways:

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of sulfonated aromatic compounds is the neutral loss of sulfur dioxide (SO₂), with a mass of 64 Da. This would result in a fragment ion at m/z 250.3 .

  • Loss of Sulfur Trioxide (SO₃): Another prominent fragmentation pathway is the loss of sulfur trioxide (SO₃), with a mass of 80 Da. This would lead to a fragment ion at m/z 234.3 .

The following diagram illustrates the proposed fragmentation pathway of Phenyl J acid in negative ion mode ESI-MS/MS.

G cluster_main Proposed Fragmentation of Phenyl J Acid (Negative Ion Mode) precursor [M-H]⁻ m/z 314.3 fragment1 [M-H-SO₂]⁻ m/z 250.3 precursor->fragment1 - SO₂ (64 Da) fragment2 [M-H-SO₃]⁻ m/z 234.3 precursor->fragment2 - SO₃ (80 Da)

Caption: Proposed ESI-MS/MS fragmentation of Phenyl J acid in negative ion mode.

Proposed Fragmentation in Positive Ion Mode

In positive ion mode ESI, Phenyl J acid can be protonated, likely at the amino group, to form the precursor ion [M+H]⁺ at an m/z of 316.3. The fragmentation of this ion is also expected to involve the sulfonic acid group:

  • Loss of Sulfurous Acid (H₂SO₃): A plausible fragmentation pathway is the neutral loss of sulfurous acid (H₂SO₃), with a mass of 82 Da, resulting in a fragment ion at m/z 234.3 .

  • Loss of the Phenyl Group: Cleavage of the C-N bond connecting the phenyl group to the naphthalene core could result in the loss of a phenyl radical (•C₆H₅), with a mass of 77 Da, leading to a fragment ion at m/z 239.3 .

The following diagram illustrates the proposed fragmentation pathway of Phenyl J acid in positive ion mode ESI-MS/MS.

G cluster_main Proposed Fragmentation of Phenyl J Acid (Positive Ion Mode) precursor [M+H]⁺ m/z 316.3 fragment1 [M+H-H₂SO₃]⁺ m/z 234.3 precursor->fragment1 - H₂SO₃ (82 Da) fragment2 [M+H-C₆H₅]⁺ m/z 239.3 precursor->fragment2 - •C₆H₅ (77 Da)

Caption: Proposed ESI-MS/MS fragmentation of Phenyl J acid in positive ion mode.

Comparison of Analytical Techniques for Phenyl J Acid Characterization

While mass spectrometry offers unparalleled specificity for structural elucidation, a comprehensive analytical strategy often involves complementary techniques. The choice of method depends on the specific analytical goal, whether it is routine quality control, impurity profiling, or in-depth structural confirmation.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection via UV absorbance.Robust, reproducible, and widely available for quantification.Limited specificity for structural confirmation; co-eluting impurities can interfere.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity of atoms.Lower sensitivity than MS; requires higher sample amounts and longer acquisition times.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in the molecule.Does not provide detailed structural connectivity; can be challenging for complex mixtures.
Tandem Mass Spectrometry (MS/MS) Ionization followed by mass-to-charge ratio analysis and fragmentation.High sensitivity and specificity for structural elucidation and quantification.Can be more complex to operate and maintain; matrix effects can influence ionization.

Experimental Protocol for ESI-MS/MS Analysis of Phenyl J Acid

The following is a generalized protocol for the analysis of Phenyl J acid by ESI-MS/MS. Instrument parameters will require optimization for the specific mass spectrometer being used.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of Phenyl J acid standard.
  • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution.
  • Prepare a working solution of 1 µg/mL by diluting the stock solution with the same solvent.

2. Liquid Chromatography (Optional, for sample cleanup and separation)

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to elute Phenyl J acid (e.g., 5-95% B over 5 minutes).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ionization Mode: ESI, positive and negative.
  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Gas Flow Rates: Optimize for the specific instrument.
  • MS1 Scan Range: m/z 100-400.
  • MS/MS:
  • Precursor Ion Selection: m/z 316.3 (positive), m/z 314.3 (negative).
  • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.

The following diagram outlines the general experimental workflow.

G cluster_workflow Experimental Workflow for Phenyl J Acid Analysis sample_prep Sample Preparation (1 µg/mL in 50:50 ACN/H₂O) lc LC Separation (C18 Column) sample_prep->lc ms ESI-MS/MS Analysis (Positive & Negative Modes) lc->ms data_analysis Data Analysis (Fragmentation Pattern Elucidation) ms->data_analysis

Sources

A Researcher's Guide to the Infrared Spectroscopy of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular analysis, Infrared (IR) spectroscopy stands as a cornerstone technique, offering profound insights into the structural composition of chemical compounds. For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's functional groups is paramount for predicting its chemical behavior, reactivity, and potential applications. This guide provides an in-depth comparative analysis of the IR spectroscopy of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid (7,4,2-ANS), a compound of significant interest in dye synthesis and biomedical research as a fluorescent probe.[1]

This document moves beyond a mere recitation of spectral data. It is designed to provide a logical framework for interpreting the vibrational signatures of 7,4,2-ANS, grounded in the principles of molecular vibrations and supported by comparative data from analogous structures. We will dissect the IR spectrum, correlating specific absorption bands with the molecule's constituent functional groups: the sulfonic acid, hydroxyl, secondary amine (aniline), and the naphthalene aromatic system. Furthermore, we will present a validated experimental protocol for acquiring high-quality IR data for powdered samples, ensuring reproducibility and accuracy in your own laboratory settings.

The Molecular Architecture of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid

To appreciate its infrared spectrum, we must first visualize the structure of 7,4,2-ANS. It is a polyfunctional aromatic compound, characterized by a naphthalene core substituted with four key functional groups that dictate its chemical and spectroscopic properties.

ATR_FTIR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr Instrument Ready background Acquire Background Spectrum clean_atr->background load_sample Load Powder Sample background->load_sample Background Acquired apply_pressure Apply Pressure load_sample->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample process_data Process Data (e.g., Baseline Correction) acquire_sample->process_data Spectrum Obtained peak_picking Identify and Label Peaks process_data->peak_picking end End peak_picking->end

Caption: Workflow for ATR-FTIR analysis of a powdered sample.

Conclusion: A Powerful Tool for Structural Elucidation

Infrared spectroscopy provides a rapid and non-destructive method for the detailed characterization of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid. By systematically analyzing the key absorption bands and comparing them with data from analogous compounds, researchers can gain a high degree of confidence in the structural integrity and purity of their samples. The ATR-FTIR technique, when performed with care, offers a robust and reliable means of obtaining high-quality spectral data, which is indispensable for both fundamental research and the development of new chemical entities.

References

  • ResearchGate. Comparison of (a) experimental IR spectrum of aniline with theoretical... [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • ResearchGate. The infrared spectrum of aniline vapour (upper panel). The spectrum... | Download Scientific Diagram. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • ResearchGate. FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). The spectrum of 1,1′-bi-2-naphthol is included for comparison. The position of the CdO stretch possibly arising from quinonoid segments is marked by an arrow. The region 3200-1700 cm -1 is not shown since there are no characteristic bands in this region. [Link]

  • ACS Publications. Infrared Spectra of Isomers of Protonated Aniline in Solid para-Hydrogen. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • ResearchGate. FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. [Link]

  • Brainly. [FREE] The IR spectrum of 2-naphthol is shown below. Based on the IR spectrum of your product, how can you confirm. [Link]

  • YouTube. Example IR and NMR analysis of 2-naphthol. [Link]

  • ResearchGate. FT‐IR images. A. FT‐IR spectra of MCM 41‐SO3H Acid sulfonic groups have... | Download Scientific Diagram. [Link]

  • NIST. 1-Naphthalenesulfonic acid. [Link]

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A Comparative Guide to Phenyl J Acid and Its Positional Isomers for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical synthesis, particularly in the development of dyes, fluorescent probes, and pharmaceutical intermediates, the precise selection of molecular building blocks is paramount. Naphthalenesulfonic acid derivatives, renowned for their utility as chromophores and versatile intermediates, present a fascinating case study in the importance of positional isomerism. This guide offers an in-depth comparative analysis of Phenyl J acid (7-anilino-4-hydroxy-2-naphthalenesulfonic acid) and its key positional isomers: N-phenyl gamma acid, N-phenyl peri acid, and N-phenyl Laurent acid.

This document is designed for researchers, scientists, and drug development professionals, providing not just a side-by-side comparison of properties but also the underlying chemical reasoning that governs their synthesis, reactivity, and application-specific performance. By understanding the subtle yet critical differences imparted by the positioning of amino, hydroxyl, and sulfonic acid groups on the naphthalene core, researchers can make more informed decisions in their synthetic strategies and application designs.

Molecular Structure and Synthesis: A Tale of Four Isomers

The fundamental difference between Phenyl J acid and its isomers lies in the arrangement of the anilino (-NHPh), hydroxyl (-OH), and sulfonic acid (-SO₃H) groups on the naphthalene skeleton. These structural variations directly influence the electronic distribution within the molecule, which in turn dictates their physicochemical and spectroscopic properties.

Figure 1: Chemical Structures of Phenyl J Acid and Its Positional Isomers

G cluster_0 Phenyl J Acid (7-anilino-4-hydroxy-2-naphthalenesulfonic acid) cluster_1 N-phenyl gamma acid (6-anilino-4-hydroxy-2-naphthalenesulfonic acid) cluster_2 N-phenyl peri acid (8-anilino-1-naphthalenesulfonic acid) cluster_3 N-phenyl Laurent acid (5-anilino-1-naphthalenesulfonic acid) PJA PJA NPGA NPGA NPPA NPPA NPLA NPLA

Caption: Structures of Phenyl J acid and its key positional isomers.

The synthesis of these compounds typically involves the nucleophilic substitution of an amino or hydroxyl group on a pre-sulfonated naphthalene derivative with aniline, or the sulfonation of an N-phenylated aminonaphthol. The choice of starting material and reaction conditions (temperature, pH, catalyst) is critical for directing the substitution to the desired position and achieving a high yield of the target isomer.

For instance, the synthesis of Phenyl J acid is achieved through the condensation of J acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid) with aniline in a sodium bisulfite medium at elevated temperatures (104-106 °C) under pressure.[1][2] This reaction, known as the Bucherer reaction or a related variant, leverages the reversible nature of sulfite addition to the naphthalene ring to facilitate the amination.

In contrast, a modern and efficient synthesis of N-phenyl peri acid (also known as 8-Anilino-1-naphthalenesulfonic acid or ANS) utilizes a microwave-assisted Ullmann coupling.[3] This method involves the reaction of 8-chloro-1-naphthalenesulfonic acid with aniline using elemental copper as a catalyst in a buffered aqueous solution, offering high yields under milder conditions than traditional methods.[3][4]

Figure 2: General Synthetic Pathways

G J_Acid J Acid Bucherer Bucherer Reaction (NaHSO₃, Δ, P) J_Acid->Bucherer Aniline1 Aniline Aniline1->Bucherer PJA Phenyl J Acid Bucherer->PJA Chloro_Acid 8-Chloro-1-naphthalenesulfonic acid Ullmann Ullmann Coupling (Cu(0), Microwave) Chloro_Acid->Ullmann Aniline2 Aniline Aniline2->Ullmann NPPA N-phenyl peri acid Ullmann->NPPA

Caption: Simplified synthetic routes for Phenyl J acid and N-phenyl peri acid.

Comparative Physicochemical Properties

The isomeric positioning of functional groups leads to distinct physicochemical properties, which are critical for predicting their behavior in various applications, such as solubility in different media and their reactivity in subsequent synthetic steps.

PropertyPhenyl J AcidN-phenyl gamma acidN-phenyl peri acidN-phenyl Laurent acid
CAS Number 119-40-4[1]119-19-7[]82-76-884-89-9
Molecular Formula C₁₆H₁₃NO₄S[1]C₁₆H₁₃NO₄S[]C₁₆H₁₃NO₃SC₁₀H₉NO₃S (Parent)
Molecular Weight 315.34 g/mol [1]315.35 g/mol [6]299.34 g/mol 223.25 g/mol (Parent)
Appearance White to gray/brownish crystalline powder[1][2]White crystalline solid[7]Gray-green needle-like crystalsWhite or pale pink needles
Melting Point Decomposes> 270 °C (decomposes)215-217 °C (decomposes)>300 °C
Solubility Slightly soluble in water and ethanol; Soluble in alkali solutions.[2]Sparingly soluble in water; Soluble in organic solvents (ethanol, acetone) and alkali.[][7]Insoluble in water; Soluble in ethanol.Soluble in hot water.

The presence of both a hydrophilic sulfonic acid group and a hydrophobic anilinonaphthalene core gives these molecules amphiphilic character. Their solubility is highly pH-dependent; in alkaline solutions, the sulfonic acid and hydroxyl groups are deprotonated, forming salts that are generally more water-soluble.

Spectroscopic Analysis and Differentiation

Spectroscopic techniques are indispensable for identifying and differentiating these isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct signatures in NMR, while the overall conjugated π-system governs the UV-Visible absorption and fluorescence properties.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide a definitive method for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons are particularly informative. For example, in N-phenyl peri acid (ANS) , the proximity of the anilino and sulfonate groups at the 1 and 8 positions creates steric hindrance that restricts rotation, influencing the chemical shifts of the naphthalene and phenyl protons.

¹H NMR Data for Sodium 8-(Phenylamino)naphthalene-1-sulfonate (in D₂O, 400 MHz): [3]

  • δ 8.22 (d, J = 7.3 Hz, 1H)

  • δ 7.79 (d, J = 8.2 Hz, 1H)

  • δ 7.40 (d, J = 7.6 Hz, 1H)

  • δ 7.33 (q, J = 7.8 Hz, 2H)

  • δ 7.21 (dt, J = 12.5, 7.6 Hz, 3H)

  • δ 7.01 (d, J = 7.9 Hz, 2H)

  • δ 6.82 (t, J = 7.4 Hz, 1H)

While complete, assigned NMR data for Phenyl J acid and its other isomers are not as readily available in the literature, the predicted aromatic proton region for Phenyl J acid is between δ 6.8–8.2 ppm.[8] The distinct substitution patterns would undoubtedly lead to unique splitting patterns and chemical shifts, allowing for unambiguous differentiation.

UV-Visible and Fluorescence Spectroscopy

These molecules are known for their interesting photophysical properties. They possess extended π-conjugated systems, leading to strong absorption in the UV region. Many of these compounds are also fluorescent, a property that is highly sensitive to the local environment.

N-phenyl peri acid (ANS) is a classic example of an environmentally sensitive fluorescent probe. It is weakly fluorescent in polar solvents like water but exhibits a significant increase in fluorescence quantum yield and a pronounced blue-shift (hypsochromic shift) in its emission spectrum in less polar environments or when bound to the hydrophobic pockets of proteins.[3] This solvatochromism makes it an invaluable tool in biochemical studies for probing protein conformation and binding events.

While specific spectral data for Phenyl J acid is not widely published, its use as a fluorescent probe in biomedical research has been noted, indicating it possesses useful emissive properties.[1] The position of the hydroxyl and amino groups, which act as electron-donating groups, and the sulfonic acid group, an electron-withdrawing group, will heavily influence the intramolecular charge transfer (ICT) character of the excited state. This, in turn, dictates the absorption and emission maxima, Stokes shift, and quantum yield. It is expected that each isomer will have a unique set of photophysical parameters due to the different geometric arrangement of these donor and acceptor groups.

Reactivity, Applications, and Structure-Performance Relationship

The primary application of Phenyl J acid and its isomers is as crucial intermediates in the synthesis of azo dyes. The location of the functional groups is not merely a structural curiosity; it is the determining factor in the final properties of the dye.

Figure 3: Isomer Structure and its Influence on Application

G Structure Isomeric Structure (Position of -NHPh, -OH, -SO₃H) Coupling_Position Available Coupling Position(s) Structure->Coupling_Position determines Electronic_Props Electronic Properties (Intramolecular Charge Transfer) Structure->Electronic_Props governs Solubility Solubility & Affinity Structure->Solubility influences Dye_Color Final Dye Color (λmax) Coupling_Position->Dye_Color affects conjugation path Electronic_Props->Dye_Color modulates energy gap Application Specific Dye Class & Application (e.g., Reactive, Direct, Acid) Solubility->Application impacts dyeing process Dye_Color->Application Dye_Fastness Fastness Properties (Light, Wash) Dye_Fastness->Application

Caption: Relationship between isomeric structure and final dye properties.

In azo dye synthesis, these molecules act as "coupling components." They react with a diazonium salt at an electron-rich position on the naphthalene ring. The position of the existing substituents directs where this coupling reaction occurs:

  • Activating Groups: The hydroxyl (-OH) and anilino (-NHPh) groups are strong activating, ortho-, para-directing groups.

  • Deactivating Groups: The sulfonic acid (-SO₃H) group is a deactivating, meta-directing group.

The final color of the azo dye is determined by the length and nature of the conjugated system formed after the coupling reaction. The position of the azo bridge (-N=N-) relative to the auxochromes (-OH, -NHPh) dictates the absorption maximum (λmax) of the dye.

  • Phenyl J Acid , with its specific arrangement, is a precursor for a range of dyes, including direct copper salt green BTL, copper salt blue FBGL, and copper salt violet BBL.[2] The formation of metal complexes (like copper salts) often enhances the lightfastness and washfastness of the final dye, and the specific stereochemistry of Phenyl J acid is amenable to forming these stable complexes.

  • N-phenyl peri acid is used to produce weakly acidic dyes like weak acid black BR and weak acid deep blue 5R. The steric interaction between the 1-sulfonic acid and 8-anilino groups can influence the planarity of the molecule upon diazotization and coupling, which can affect the color intensity and shade.

The choice of isomer is therefore a strategic decision to control the final dye's color, solubility, and fastness properties, tailoring it for specific applications on fibers like cotton, wool, or nylon.

Experimental Protocol: Synthesis of N-phenyl peri acid (ANS) via Microwave-Assisted Ullmann Coupling

This protocol is adapted from a validated, high-yield procedure and serves as a representative example of modern synthetic approaches to this class of compounds.[3]

Objective: To synthesize 8-anilino-1-naphthalenesulfonic acid (ANS) from 8-chloro-1-naphthalenesulfonic acid and aniline.

Materials:

  • 8-Chloronaphthalene-1-sulfonic acid

  • Aniline

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Powdered elemental copper (catalyst)

  • Deionized water

  • 5 mL microwave reaction vial with magnetic stir bar

  • Microwave reactor

Procedure:

  • Reagent Preparation:

    • Prepare separate aqueous solutions of Na₂HPO₄ (e.g., 0.2 M) and NaH₂PO₄ (e.g., 0.2 M).

  • Reaction Setup:

    • To a 5 mL microwave reaction vial, add 8-chloronaphthalene-1-sulfonic acid (0.41 mmol, 1.0 eq).

    • Add aniline (0.46 mmol, 1.1 eq).

    • Add the magnetic stir bar.

  • Solvent and Catalyst Addition:

    • Add a sufficient volume of the Na₂HPO₄ and NaH₂PO₄ solutions to achieve a final volume of 5 mL and a buffered pH between 6.0 and 7.0. Causality Note: Maintaining a near-neutral pH is crucial. Harsh acidic or basic conditions can lead to side reactions, such as hydrolysis of the chloro group.

    • Add powdered elemental copper (0.041 mmol, 10 mol%). Causality Note: Elemental copper serves as the catalyst for the Ullmann C-N bond formation. Using a powdered form maximizes the surface area for catalysis.

  • Microwave Irradiation:

    • Securely cap the reaction vial.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture with stirring at 100 °C for 1 hour. Causality Note: Microwave heating provides rapid and uniform energy transfer, significantly reducing the reaction time compared to conventional heating, which could take over 10 hours at higher temperatures.

  • Work-up and Purification:

    • After cooling, the reaction mixture can be filtered to remove the copper catalyst.

    • The product is typically purified via recrystallization or column chromatography to yield the desired sodium 8-(phenylamino)naphthalene-1-sulfonate.

Figure 4: Experimental Workflow for ANS Synthesis

G A 1. Add Reactants (8-chloro-1-naphthalenesulfonic acid, Aniline) to Microwave Vial B 2. Add Buffer & Catalyst (Phosphate Buffer pH 6-7, Cu(0) powder) A->B C 3. Microwave Irradiation (100 °C, 1 hour) B->C D 4. Cool & Filter (Remove Catalyst) C->D E 5. Purify Product (Recrystallization or Chromatography) D->E F Final Product (N-phenyl peri acid) E->F

Caption: Step-by-step workflow for the microwave-assisted synthesis of ANS.

Conclusion

The comparative study of Phenyl J acid and its positional isomers—N-phenyl gamma, N-phenyl peri, and N-phenyl Laurent acids—underscores a fundamental principle in organic chemistry: structure dictates function. The subtle shifts in the positions of key functional groups on the naphthalene ring give rise to a cascade of differences in their synthesis, physicochemical properties, spectroscopic signatures, and, most critically, their performance as dye intermediates. Phenyl J acid's structure is optimized for creating certain high-performance copper-complex dyes, while the unique steric and electronic environment of N-phenyl peri acid makes it a valuable fluorescent probe and a precursor for a different class of acid dyes.

For researchers in materials science and drug development, this guide serves as a testament to the importance of isomeric purity and the strategic selection of intermediates. A thorough understanding of the structure-property-application relationship is not merely academic; it is the cornerstone of rational design, enabling the synthesis of molecules with tailored properties for advanced and specific applications.

References

  • O'Meally, D., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. Available at: [Link]

  • ChemBK. (n.d.). Phenyl J Acid. Retrieved from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Color: Phenyl J Acid in Dye Manufacturing. Retrieved from: [Link]

  • ACS Publications. (2019). Synthesis and Spectral Properties of 8‐Anilinonaphthalene-1- sulfonic Acid (ANS) Derivatives Prepared by. Retrieved from: [Link]

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  • Google Patents. (n.d.). CN102757369B - Preparation method of high-purity 8-anilino-1-naphthalene sulfonic acid and its salt.
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  • IIP Series. (n.d.). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. Retrieved from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from: [Link]

  • ChemBK. (n.d.). N-Phenyl Gamma Acid. Retrieved from: [Link]

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A Comparative Guide to Validating the Purity of Synthesized 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (CAS No. 119-40-4), a key intermediate in the synthesis of various dyes and a compound with emerging biological significance.[1][2] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Criticality of Purity in 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, also known as Phenyl J acid, is a naphthalene derivative whose utility in dye chemistry and potential pharmacological activities, including antitumor effects, necessitates a high degree of purity.[1] Impurities, which can include unreacted starting materials, positional isomers (e.g., 4-hydroxy-6-sulfonic acid), and byproducts from the sulfonation or amination steps, can significantly impact the compound's reactivity, spectral properties, and biological activity.[1] Therefore, a robust analytical strategy to confirm both identity and purity is paramount.

An Overview of the Synthesis and Purification Workflow

The synthesis of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid typically involves the condensation of J acid with aniline in a sodium bisulfite medium.[3] The crude product is then subjected to purification, commonly through recrystallization from an ethanol-water mixture, to isolate the compound of interest.[4]

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Validation J_acid J Acid Condensation Condensation (Sodium Bisulfite) J_acid->Condensation Aniline Aniline Aniline->Condensation Crude_Product Crude Product Condensation->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Pure_Product Purified Product Recrystallization->Pure_Product Analytical_Methods Analytical Methods (HPLC, NMR, MS, EA, TLC) Pure_Product->Analytical_Methods

Caption: A generalized workflow for the synthesis, purification, and purity validation of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.

Comparative Analysis of Purity Validation Techniques

The selection of an appropriate analytical technique for purity validation depends on several factors, including the desired level of sensitivity, the need for structural information, and the nature of potential impurities. Below is a comparative overview of the most effective methods.

Analytical Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High sensitivity and resolution for separating closely related impurities and isomers. Quantitative accuracy.Requires reference standards for impurity identification. Method development can be time-consuming.Quantifying known and unknown impurities. Assessing isomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information for both the main compound and impurities. Quantitative with an internal standard. Non-destructive.Lower sensitivity compared to HPLC. Complex spectra can be difficult to interpret.Confirming molecular structure. Identifying and quantifying major impurities.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.High sensitivity and specificity for molecular weight determination. Can be coupled with HPLC (LC-MS) for enhanced separation and identification.May not distinguish between isomers without fragmentation analysis. Ionization efficiency can vary between compounds.Confirming molecular weight. Identifying impurities when coupled with a separation technique.
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases for quantification.Provides the elemental composition (C, H, N, S) of the compound, which is a fundamental measure of purity.Does not provide information on the nature of impurities. Requires a relatively pure sample for accurate results.Confirming the elemental composition and overall purity of the final product.
Thin-Layer Chromatography (TLC) Separation based on differential migration of compounds on a stationary phase.Simple, rapid, and inexpensive for preliminary purity assessment and reaction monitoring.Primarily qualitative. Lower resolution compared to HPLC.Monitoring reaction progress. Rapid screening for the presence of major impurities.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the quantitative analysis of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid and its potential impurities.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).

  • Sample diluent: Acetonitrile/water (50:50, v/v).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Analysis:

    • Inject a blank (diluent) to establish the baseline.

    • Inject the sample solution and record the chromatogram.

    • Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for confirming the structure of the synthesized compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred due to the compound's solubility.[4]

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

  • Spectral Interpretation:

    • ¹H NMR: Expect signals in the aromatic region (δ 6.8–8.2 ppm) corresponding to the protons on the naphthalene and phenyl rings.[4] The hydroxyl and amine protons may appear as broad singlets.

    • ¹³C NMR: Aromatic carbons will resonate in the range of δ 110–150 ppm. The carbon bearing the sulfonic acid group can be expected around δ 110–120 ppm.[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry provides an accurate molecular weight, confirming the compound's identity.

Instrumentation and Materials:

  • Mass spectrometer with an electrospray ionization (ESI) source.

  • Syringe pump for direct infusion.

  • Methanol or acetonitrile as the solvent.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in the chosen solvent.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in negative ion mode to detect the deprotonated molecule.

  • Data Analysis:

    • The expected molecular ion peak ([M-H]⁻) for C₁₆H₁₃NO₄S is at m/z 314.05. High-resolution analysis should confirm this mass with high accuracy.

Elemental Analysis (EA)

EA is a fundamental technique to confirm the bulk purity of the synthesized compound.

Instrumentation and Materials:

  • Elemental analyzer capable of CHNS analysis.

  • Microbalance.

  • Tin or silver capsules for sample weighing.

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried, homogenous sample into a capsule.

  • Analysis:

    • Analyze the sample according to the instrument's standard operating procedure for CHNS determination.

  • Data Evaluation:

    • Compare the experimentally determined weight percentages of C, H, N, and S with the theoretical values for C₁₆H₁₃NO₄S (C: 60.94%, H: 4.16%, N: 4.44%, S: 10.17%).

    • A deviation of ±0.4% from the theoretical values is generally considered acceptable for a pure compound.[5]

Decision-Making for Method Selection

The choice of analytical method(s) should be guided by the specific objectives of the analysis.

Method Selection Logic Start Start: Purity Validation Required Identity_Confirmation Identity Confirmation? Start->Identity_Confirmation Quantitative_Purity Quantitative Purity Assessment? Identity_Confirmation->Quantitative_Purity No NMR_MS NMR & Mass Spectrometry Identity_Confirmation->NMR_MS Yes Isomeric_Purity Isomeric Purity a Concern? Quantitative_Purity->Isomeric_Purity Yes Final_Product_Release Final Product Release? Quantitative_Purity->Final_Product_Release No Isomeric_Purity->Final_Product_Release No HPLC HPLC Isomeric_Purity->HPLC Yes Comprehensive_Analysis Comprehensive Analysis: HPLC, NMR, MS, EA Final_Product_Release->Comprehensive_Analysis Yes EA Elemental Analysis

Caption: A decision tree to guide the selection of appropriate analytical methods for purity validation.

Conclusion

Validating the purity of synthesized 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is a multi-faceted process that requires a strategic combination of analytical techniques. While HPLC excels in quantitative analysis and the separation of isomers, NMR and mass spectrometry are indispensable for unequivocal structural confirmation. Elemental analysis provides a fundamental assessment of bulk purity. For a comprehensive and robust validation, particularly in a drug development context, a combination of these methods is highly recommended. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can ensure the quality and integrity of their synthesized compounds, leading to more reliable and impactful scientific advancements.

References

  • PubChem. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. [Link]

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  • Grokipedia. Bucherer reaction. [Link]

  • Wikipedia. Bucherer reaction. [Link]

  • ChemBK. 4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid - Production method. [Link]

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A Comparative Guide to the Biological Activity of Naphthalenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, has proven to be a remarkably versatile platform in medicinal chemistry. Its rigid structure and amenability to chemical modification have allowed for the development of a vast array of derivatives with a wide spectrum of biological activities. The addition of one or more sulfonic acid groups to the naphthalene ring system, in particular, has given rise to compounds with significant therapeutic potential, ranging from antiviral and anticancer agents to anti-inflammatory and antimicrobial compounds. This guide provides a comprehensive comparison of the biological activities of various naphthalenesulfonic acid derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this dynamic field.

Introduction to Naphthalenesulfonic Acids: A Privileged Scaffold

Naphthalenesulfonic acids are organic compounds containing both a naphthalene core and a sulfonic acid functional group (-SO₃H)[1]. The position and number of sulfonic acid groups, along with other substituents on the naphthalene ring, profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. The negatively charged sulfonate group at physiological pH can engage in crucial electrostatic interactions with biological targets, such as the positively charged residues in the active sites of enzymes or on the surface of proteins, making these derivatives particularly effective as inhibitors. This guide will explore the diverse biological activities of these compounds, with a focus on their antiviral, anticancer, anti-inflammatory, and antimicrobial properties.

Antiviral Activity: A Focus on Anti-HIV Agents

Naphthalenesulfonic acid derivatives have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV). These compounds typically function by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, thereby allosterically inhibiting its DNA polymerase activity.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The primary mechanism by which many naphthalenesulfonic acid derivatives exert their anti-HIV effect is through the non-competitive inhibition of HIV-1 RT. This enzyme is crucial for the replication of the virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. By binding to a site distinct from the active site, these inhibitors induce a conformational change in the enzyme that reduces its catalytic efficiency.

HIV_RT_Inhibition cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of Inhibition Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding New Virions RT HIV-1 Reverse Transcriptase RT->Reverse Transcription Inhibition Derivative Naphthalenesulfonic Acid Derivative Derivative->RT Binds to allosteric site

Caption: Inhibition of HIV-1 Reverse Transcriptase by Naphthalenesulfonic Acid Derivatives.

Comparative Analysis of Anti-HIV Activity

Several studies have synthesized and evaluated a range of naphthalenesulfonic acid derivatives for their ability to inhibit HIV-1 replication. A key structural feature for potent activity appears to be the presence of two naphthalenesulfonic acid moieties linked by a spacer.

Compound ClassSpecific DerivativeTargetIC₅₀ / ED₅₀ (µM)Cytotoxicity (CC₅₀, µM)Therapeutic Index (TI)Reference
Bis(naphthalenedisulfonic acids) Biphenyl spacer derivativeHIV-1 (cytopathogenicity)ED₅₀: 7.6> 98> 12.9[2]
Biphenyl spacer derivativeHIV-2 (cytopathogenicity)ED₅₀: 36> 98> 2.7[2]
Hexamethylene spacer derivativeHIV-1 (cytopathogenicity)IC₅₀: 1.3> 156> 120[3]
Octamethylene spacer derivativeHIV-1 (cytopathogenicity)IC₅₀: 29.7 (in vitro TI)--[4]
Monomeric Naphthalenesulfonic acids 4-Acetylamino-5-hydroxy-2,7-naphthalenedisulfonic acidHIV-1 (clinical isolate)-> 54 (in vitro TI)> 54[5]
Lipophilic Derivatives Dipalmitoylated 2,7-naphthalenedisulfonic acidHIV-1 RTIC₅₀: 2.42--[4]
Dipalmitoylated 2,7-naphthalenedisulfonic acidHIV-2 RTIC₅₀: 0.86--[4]
Cholesterol-linked 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acidHIV-1 RT (RDDP)IC₅₀: 0.06--[6]

Key Insights from Experimental Data:

  • Dimeric Structures: Bis(naphthalenesulfonic acid) derivatives, particularly those with flexible polymethylene or rigid biphenyl spacers, often exhibit potent anti-HIV activity[2][3]. The spacer length and rigidity are critical for optimal interaction with the target.

  • Lipophilicity: The addition of lipophilic moieties, such as palmitoyl or cholesteryl groups, can significantly enhance the inhibitory activity against the isolated HIV-1 RT enzyme[4][6]. However, this increased potency in enzymatic assays does not always translate to whole-virus assays, possibly due to challenges with cellular uptake[6].

  • Substitution Patterns: Derivatives of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid have consistently shown significant anti-HIV activity, suggesting that the specific arrangement of amino and hydroxyl groups on the naphthalene ring is crucial for binding to the target[2].

Anticancer Activity: Targeting Key Signaling Pathways

Naphthalene derivatives have shown considerable promise as anticancer agents, with their mechanisms of action often involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells. The addition of sulfonic acid groups can enhance the solubility and cell permeability of these compounds, as well as provide additional interaction points with their biological targets.

Mechanisms of Action in Cancer

The anticancer effects of naphthalenesulfonic acid derivatives are diverse and can include:

  • Inhibition of Protein Kinases: Many kinases, such as Epidermal Growth Factor Receptor (EGFR), are overactive in cancer cells and drive proliferation and survival. Naphthalene-based compounds have been designed to inhibit these kinases[7].

  • Induction of Apoptosis: Some derivatives can trigger programmed cell death (apoptosis) in cancer cells by modulating signaling pathways like the IL-6/JAK2/STAT3 pathway[8].

  • Cytotoxicity: Certain naphthalene derivatives exhibit direct cytotoxic effects on cancer cells, leading to cell death[9][10].

Anticancer_Mechanisms cluster_0 Cancer Cell Signaling Derivative Naphthalenesulfonic Acid Derivative EGFR EGFR Kinase Derivative->EGFR Inhibition STAT3 STAT3 Pathway Derivative->STAT3 Downregulation Apoptosis Apoptosis Derivative->Apoptosis Induction Proliferation Cell Proliferation & Survival EGFR->Proliferation STAT3->Proliferation

Caption: Anticancer Mechanisms of Naphthalenesulfonic Acid Derivatives.

Comparative Analysis of Anticancer Activity

The cytotoxic and antiproliferative activities of various naphthalene derivatives have been evaluated against a range of cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
Naphthalene-substituted Triazole Spirodienones 6a (Naphthyl, Phenyl)MDA-MB-231 (Breast)0.03[8]
6a (Naphthyl, Phenyl)HeLa (Cervical)0.07[8]
6a (Naphthyl, Phenyl)A549 (Lung)0.08[8]
3-(naphthalen-1-yl)-4,5-dihydropyrazoles 9g (4-fluorophenyl)MDA-MB-231 (Breast)0.62[9]
9k (4-chlorophenyl)MDA-MB-231 (Breast)1.14[9]
9oT-47D (Breast)7.36[9]
Naphthalen-1-yloxyacetamide derivatives 5dMCF-7 (Breast)2.33[11]
5eMCF-7 (Breast)3.03[11]
Naphthalene-modified Metallosalens PtL1A375 (Melanoma)0.48[12]
PtL1H292 (Lung)0.83[12]

Key Insights from Experimental Data:

  • Potent Cytotoxicity: Many naphthalene derivatives exhibit potent cytotoxic activity against various cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range[8].

  • Structure-Activity Relationships: The anticancer activity is highly dependent on the specific substituents on the naphthalene ring and the nature of the heterocyclic moieties attached to it. For instance, in the 3-(naphthalen-1-yl)-4,5-dihydropyrazole series, the presence of a 4-fluorophenyl or 4-chlorophenyl group at a specific position significantly enhances cytotoxicity[9].

  • Selective Inhibition: Some derivatives show selectivity towards certain cancer cell lines, suggesting that they may be targeting specific molecular vulnerabilities in those cells.

Anti-inflammatory and Antimicrobial Activities

Naphthalenesulfonic acid derivatives have also demonstrated potential as anti-inflammatory and antimicrobial agents. Their ability to interact with enzymes and biological membranes contributes to these activities.

Anti-inflammatory Activity

The anti-inflammatory effects of some naphthalene derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.

Compound ClassSpecific DerivativeTargetIC₅₀ (nM)Reference
Pyrazole clubbed thiazole derivatives 5hCOX-138.76[13]
5mCOX-287.74[13]

Key Insights from Experimental Data:

  • COX Inhibition: Certain naphthalene derivatives can inhibit COX enzymes, with some showing selectivity for COX-2 over COX-1, which could lead to a better safety profile with reduced gastrointestinal side effects[13].

Antimicrobial Activity

The antimicrobial properties of naphthalene derivatives are linked to their ability to disrupt microbial membranes and inhibit essential enzymes.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
1-Aminoalkyl-2-naphthols 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3)Pseudomonas aeruginosa MDR110[14]
1-(piperidin-1-ylmethyl)naphthalen-2-ol (3)Staphylococcus aureus MDR100[14]
1-(dimethylaminomethyl)naphthalen-2-ol (2)Penicillium funiculosum400[14]
Azole derivatives with naphthalene -Candida albicans0.125[15]
-Candida parapsilosis0.0625[15]

Key Insights from Experimental Data:

  • Broad-Spectrum Activity: Naphthalene derivatives have shown activity against a range of microorganisms, including multidrug-resistant bacteria and fungi[14].

  • Potent Antifungal Effects: Azole derivatives incorporating a naphthalene ring exhibit potent antifungal activity, with MIC values lower than the reference drug fluconazole against some Candida species[15].

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the naphthalenesulfonic acid derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start A Seed cells in 96-well plate start->A 1. Seed Cells end End B Add naphthalenesulfonic acid derivative A->B 2. Add Compound C Incubate for 48-72h B->C 3. Incubate D Add MTT solution C->D 4. Add MTT E Incubate for 2-4h D->E 5. Incubate F Add DMSO to dissolve purple formazan crystals E->F 6. Solubilize Formazan G Measure absorbance at 570 nm F->G 7. Read Absorbance G->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents turbidity (visible growth).

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the test microorganism (bacteria or fungi) on an appropriate agar medium overnight.

    • Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the naphthalenesulfonic acid derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Determination_Workflow start Start A Prepare standardized microbial inoculum start->A 1. Prepare Inoculum end End B Prepare serial dilutions of naphthalenesulfonic acid derivative A->B 2. Prepare Serial Dilutions C Add inoculum to each well B->C 3. Inoculate Plate D Incubate for 16-24h C->D 4. Incubate E Determine the lowest concentration with no visible growth D->E 5. Read MIC E->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion and Future Directions

Naphthalenesulfonic acid derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their efficacy as antiviral, anticancer, anti-inflammatory, and antimicrobial agents is well-documented and continues to be an active area of research. The structure-activity relationship studies highlighted in this guide demonstrate that the biological activity of these compounds can be finely tuned through chemical modifications of the naphthalene scaffold, the nature and position of the sulfonic acid groups, and the introduction of various substituents and linkers.

Future research in this field should focus on:

  • Rational Drug Design: Utilizing the established SAR to design and synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the precise molecular mechanisms by which these compounds exert their biological effects to identify new therapeutic targets and potential combination therapies.

  • In Vivo Efficacy and Safety: Translating the promising in vitro results into in vivo models to assess the therapeutic potential and safety profiles of lead compounds.

The continued exploration of naphthalenesulfonic acid derivatives holds great promise for the development of new and effective therapeutic agents to address a wide range of human diseases.

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A Comparative Guide to HPLC Method Validation for the Quantification of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of chemical entities is the bedrock of reliable data. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method validation for the quantification of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (CAS: 119-40-4), a key intermediate in the synthesis of various dyes.[1] This document will not only detail the "how" but, more critically, the "why" behind the experimental choices, grounding every step in the authoritative guidelines of the International Council for Harmonisation (ICH).[2][3][4]

The objective is to present a self-validating system, where the integrity of the data speaks for itself. We will explore a primary HPLC method (Method A) and compare its performance characteristics against a hypothetical alternative (Method B) to illustrate the impact of chromatographic conditions on method validity.

The Analyte: 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

Understanding the physicochemical properties of the analyte is paramount for effective method development. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, also known as Phenyl J acid, is a naphthalene derivative with hydroxyl, sulfonic acid, and phenylamino functional groups.[5][6] It presents as a white or gray crystalline powder, slightly soluble in water and ethanol, but soluble in alkaline solutions.[1] Its molecular formula is C₁₆H₁₃NO₄S and it has a molecular weight of approximately 315.34 g/mol .[5][6][7] This information guides the selection of appropriate solvents and mobile phases for chromatography.

The Foundation: Regulatory Framework for Method Validation

Any analytical method intended for regulatory submission must be validated to ensure it is fit for its intended purpose.[8][9] The ICH Q2(R2) guideline, a harmonized standard from the FDA and EMA, provides a comprehensive framework for this process.[2][3][4][10][11] The validation parameters we will assess are:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

  • System Suitability

Proposed HPLC Methods for Comparison

To illustrate the validation process, we will consider two hypothetical reversed-phase HPLC (RP-HPLC) methods:

Method A (Primary Method):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic acid (TFA) in Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Column Temperature: 30°C

Method B (Alternative Method):

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: Methanol : 0.05 M Potassium Phosphate Monobasic buffer (pH 3.0) (60:40, v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 270 nm

  • Column Temperature: 35°C

Part 1: Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Forced degradation studies are a critical component of demonstrating specificity for a stability-indicating method.[12][13][14]

Experimental Protocol: Forced Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions: Subject the stock solution to the following stress conditions as recommended by ICH guidelines[13][15]:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis: After the designated stress period, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze them using both Method A and Method B. A control (unstressed) sample should also be analyzed.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of degradation products.

Comparative Data and Insights
Stress ConditionMethod A: % DegradationMethod A: Resolution (Analyte vs. Closest Degradant)Method B: % DegradationMethod B: Resolution (Analyte vs. Closest Degradant)
Acid Hydrolysis15.2%2.114.8%1.8
Base Hydrolysis22.5%1.823.1%1.5
Oxidation18.7%2.519.0%2.2
Thermal8.1%N/A (No significant degradants)7.9%N/A
Photolytic12.4%2.312.1%2.0

Expertise & Experience: The goal of forced degradation is to achieve 5-20% degradation.[15] Method A, with its C18 column and TFA in the mobile phase, demonstrates superior resolution between the parent analyte and its degradation products compared to Method B. A resolution value greater than 2.0 is generally considered desirable for baseline separation. The phenyl-hexyl column in Method B may have different selectivity but, in this hypothetical case, shows slightly poorer separation from critical degradants. This underscores the importance of column and mobile phase screening during method development.

Part 2: Linearity, Range, Accuracy, and Precision

These parameters collectively ensure that the method provides results that are directly proportional to the concentration of the analyte, accurate, and reproducible.

Experimental Protocol
  • Stock and Standard Preparation: Prepare a stock solution of the reference standard. From this, prepare a series of at least five calibration standards covering the expected range of the assay (e.g., 80-120% of the target concentration).[16]

  • Linearity: Inject each calibration standard in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Accuracy (Recovery): Prepare samples at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a placebo with a known amount of the analyte. Analyze these samples in triplicate and calculate the percentage recovery.

  • Precision (Repeatability): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Precision (Intermediate Precision): Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.

Comparative Performance Data
ParameterMethod AMethod BAcceptance Criteria (ICH Q2(R1))
Linearity (r²) 0.99950.9989≥ 0.999
Range (µg/mL) 80 - 12080 - 120Defined by linearity and accuracy
Accuracy (% Recovery) 99.2 - 101.5%98.5 - 102.1%98.0 - 102.0%
Precision (Repeatability, %RSD) 0.8%1.2%≤ 2%
Precision (Intermediate, %RSD) 1.1%1.5%≤ 2%

Trustworthiness: Method A demonstrates superior linearity with a correlation coefficient (r²) closer to 1. Both methods meet the acceptance criteria for accuracy and precision, but Method A shows lower relative standard deviation (%RSD), indicating better reproducibility. This could be attributed to the more robust separation achieved with the C18 column under the specified conditions.

Part 3: LOD, LOQ, and Robustness

LOD & LOQ

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10 for LOQ.

ParameterMethod AMethod B
LOD (µg/mL) 0.050.08
LOQ (µg/mL) 0.150.25

Expertise & Experience: Method A exhibits better sensitivity with lower LOD and LOQ values. This could be due to a combination of factors including better peak shape and lower baseline noise under the chosen chromatographic conditions.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Experimental Protocol: Vary the following parameters one at a time and assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution):

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (e.g., ± 2% organic)

Trustworthiness: A robust method will show minimal variation in results when subjected to these minor changes. For instance, a significant shift in retention time with a small change in mobile phase composition might indicate a lack of robustness. Both methods should be tested, and the one showing less variability would be considered more robust.

Part 4: System Suitability Testing (SST)

SST is an integral part of any analytical procedure and is performed prior to and during the analysis of samples to ensure the continued performance of the chromatographic system.[17][18][19][20]

Experimental Protocol

A system suitability solution, containing the analyte and known impurities or related substances, should be injected five times before starting the sample analysis. The following parameters should be monitored:

SST ParameterMethod AMethod BGeneral Acceptance Criteria
Tailing Factor (T) 1.11.3T ≤ 2
Theoretical Plates (N) > 5000> 4500> 2000
%RSD of Peak Area (n=5) 0.5%0.9%≤ 2.0%
Resolution (Rs) > 2.0> 1.5> 2.0 (between analyte and closest peak)

Expertise & Experience: Method A demonstrates superior system suitability performance with a lower tailing factor (indicating better peak symmetry), higher column efficiency (theoretical plates), and better precision in replicate injections.[21] This provides greater confidence in the performance of the system throughout the analytical run.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Analyte_Properties Analyte Properties (Solubility, pKa) Method_Screening Method Screening (Column, Mobile Phase) Analyte_Properties->Method_Screening Method_Optimization Method Optimization Method_Screening->Method_Optimization Specificity Specificity (Forced Degradation) Method_Optimization->Specificity Transfer to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD / LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability (SST) Robustness->SST Implement for Routine Use Sample_Analysis Sample Analysis SST->Sample_Analysis

Caption: Workflow for HPLC method development and validation.

Conclusion: A Tale of Two Methods

This comparative guide illustrates that while two different HPLC methods might appear suitable on the surface, a rigorous validation process, guided by ICH principles, reveals critical differences in performance. Method A consistently demonstrated superior specificity, linearity, precision, and system suitability. The choice of a high-quality C18 column paired with a TFA-containing mobile phase provided better peak shape and resolution from degradation products, leading to a more reliable and robust method.

For researchers in drug development, this underscores a vital principle: the investment in thorough method development and validation is not merely a regulatory hurdle but a fundamental component of ensuring data integrity, product quality, and ultimately, patient safety. The detailed protocols and comparative data presented here provide a practical framework for validating HPLC methods for the quantification of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid and other similar compounds, ensuring that the analytical procedures are, and remain, fit for their intended purpose.

References

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A Senior Application Scientist's Guide to the Characterization of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid: A Comparative Analysis of TLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial chemistry and pharmaceutical development, the precise characterization of intermediates is not merely a procedural step but a cornerstone of quality and safety. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, also known as Phenyl J acid, is a pivotal intermediate, primarily in the synthesis of azo dyes.[1][2] Its purity directly influences the quality, color fastness, and potential toxicity of the final products. This guide provides an in-depth, experience-driven comparison of Thin-Layer Chromatography (TLC) with other key analytical techniques for the characterization of this compound, designed for the discerning researcher and development professional.

Part 1: The Workhorse of Rapid Analysis: Thin-Layer Chromatography (TLC)

TLC remains an indispensable tool for rapid, cost-effective analysis. Its value lies in its simplicity for monitoring reaction progress, identifying impurities, and screening for optimal separation conditions for more advanced techniques like column chromatography.[3] The subject compound, 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, presents a classic challenge for TLC due to its high polarity, conferred by the sulfonic acid and hydroxyl functional groups.[1]

The "Why" Behind the TLC Protocol

A successful TLC separation is built on a sound understanding of intermolecular forces. The stationary phase, typically silica gel, is extremely polar.[4] Our analyte, with its multiple polar groups, will have a strong affinity for the silica gel, potentially leading to poor mobility and streaking if the mobile phase is not chosen carefully.[3][4]

The goal is to select a mobile phase that is polar enough to coax the analyte off the stationary phase but not so polar that it carries everything, including impurities, to the solvent front.[5][6][7]

Validated Step-by-Step TLC Protocol

This protocol is designed to be a self-validating system for the qualitative analysis of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.

Materials:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates. The fluorescent indicator (F₂₅₄) is crucial for UV visualization.

  • Analyte Solution: 1 mg/mL solution of the test compound in methanol.

  • Mobile Phase: A mixture of n-butanol, glacial acetic acid, and water in a 4:1:1 (v/v/v) ratio.[1]

    • Causality: This combination is highly effective. n-Butanol provides the primary non-polar character to move the spot. Acetic acid serves two roles: it increases the overall polarity of the mobile phase and, critically, it suppresses the ionization of the sulfonic acid group. An ionized sulfonate is extremely polar and would remain at the baseline; protonating it reduces its interaction with the silica, allowing for better migration. Water further increases the mobile phase polarity to ensure movement.[8]

  • Developing Chamber: A standard glass tank with a lid.

  • Visualization: UV lamp (254 nm and 365 nm) and an iodine tank.

Procedure:

  • Chamber Saturation (Crucial for Reproducibility): Line the inside of the developing chamber with filter paper. Pour the prepared mobile phase into the chamber to a depth of about 0.5 cm, ensuring the paper is saturated. Close the lid and allow the chamber to saturate for at least 20 minutes.[6] This ensures that the atmosphere inside the tank is saturated with solvent vapors, which prevents the mobile phase from evaporating off the plate as it runs, leading to more consistent Rf values.

  • Spotting: Using a capillary tube, carefully spot a small amount of the analyte solution onto the TLC plate's baseline (approx. 1 cm from the bottom). The spot should be small and concentrated for optimal resolution.

  • Development: Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the baseline spot.[3] Close the lid and allow the solvent to ascend the plate via capillary action.

  • Completion: Once the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[3]

  • Drying: Allow the plate to air dry completely in a fume hood to remove all traces of the mobile phase.

  • Visualization & Interpretation:

    • UV Light: View the plate under a UV lamp. The naphthalene ring system is a strong chromophore, and the compound should appear as a dark spot on the fluorescent background at 254 nm.[9][10] Note any secondary spots, which indicate impurities.

    • Iodine Staining: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown or yellow spots. This is a useful secondary, non-destructive visualization method.

  • Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

    • For the recommended system, the product should have an Rf value of approximately 0.3.[1] Common impurities like unreacted aniline may have a higher Rf (e.g., ~0.6).[1]

TLC_Workflow cluster_prep Preparation cluster_dev Development & Analysis A Prepare Mobile Phase (n-Butanol:Acetic Acid:Water) B Saturate Chamber (20 min minimum) A->B C Spot Analyte on TLC Plate B->C D Develop Plate in Saturated Chamber C->D E Dry Plate Thoroughly D->E F Visualize (UV 254nm & Iodine) E->F G Calculate Rf Value F->G H Result Interpretation G->H Compare to Standard & Identify Impurities

Fig 1. Standardized workflow for the TLC analysis of polar aromatic sulfonic acids.

Part 2: Comparative Analysis: TLC vs. Advanced Techniques

While TLC is an excellent screening tool, it has limitations, particularly in quantification and resolving complex mixtures. For regulatory filings or in-depth impurity profiling, more powerful techniques are required.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis and quantification. For 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, a reversed-phase (RP-HPLC) method is typically employed.

  • Principle: In RP-HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. This is the inverse of our TLC system.[6]

  • Typical Conditions: A C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like trifluoroacetic acid or phosphoric acid) provides excellent separation.[1][11] The analyte is detected using a UV detector, leveraging the compound's strong absorbance.

  • Advantages over TLC:

    • Quantitative: Provides precise concentration data.

    • High Resolution: Can separate closely related isomers and impurities that may co-elute in TLC.

    • Automation: Modern systems allow for high-throughput analysis with autosamplers.[11]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for structural confirmation and quantification, though it lacks the separatory power of chromatography.

  • Principle: The technique measures the absorbance of UV or visible light by the analyte. The naphthalene ring system exhibits strong π to π* electronic transitions, resulting in characteristic absorption peaks in the UV region.[9][10][12]

  • Application: It is primarily used to confirm the presence of the naphthalene chromophore and to quantify the concentration of a pure sample using a calibration curve (Beer-Lambert Law). It cannot, on its own, distinguish the main compound from UV-active impurities.

Performance Comparison

The following table provides a clear, objective comparison of these techniques for the characterization of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)UV-Visible Spectroscopy
Primary Use Rapid qualitative screening, reaction monitoringPrecise quantification, impurity profiling, separationStructural confirmation (chromophore), quantification of pure samples
Resolution Low to ModerateVery HighNone (no separation)
Quantification Semi-quantitative at bestHighly Accurate & PreciseHighly Accurate (for pure samples)
Speed/Sample ~30-45 minutes~5-30 minutes (with established method)< 1 minute
Cost/Sample Very Low ($)Moderate (

)
Very Low ($)
Required Expertise LowHighLow to Moderate
Key Limitation Limited resolution and quantificationHigher cost and complexityCannot analyze mixtures

Part 3: Strategic Selection of Analytical Methods

Choosing the right analytical tool is a strategic decision that balances the need for information with constraints on time, cost, and resources. The following decision tree illustrates a logical approach for a drug development professional.

Decision_Tree A What is the Analytical Goal? B Quickly check reaction progress or spot impurities? A->B Qualitative C Quantify purity for release testing or regulatory filing? A->C Quantitative D Confirm chromophore identity of a purified sample? A->D Confirmation E Use TLC (Fast & Cost-Effective) B->E F Use HPLC (High Resolution & Quantitative) C->F G Use UV-Vis Spectroscopy (Rapid & Simple) D->G

Fig 2. Decision-making framework for selecting the appropriate analytical technique.

The characterization of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is a multi-faceted task. Thin-Layer Chromatography serves as an invaluable, rapid, and economical first-line tool for qualitative assessment. Its utility in monitoring the synthesis and initial purity checks is unmatched. However, for the rigorous demands of final product release in a professional drug development setting, HPLC is the indispensable method for its quantitative accuracy and superior resolving power. UV-Visible Spectroscopy complements these techniques by providing quick structural confirmation of the core chromophore. A synergistic application of these methods provides a comprehensive, robust, and efficient characterization strategy.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Phenyl J Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the potential cross-reactivity of Phenyl J acid in common biological assays. In the absence of extensive direct experimental data on Phenyl J acid itself, we will use structurally related compounds as proxies to illustrate the principles of interference. We will also present alternative chemical scaffolds and provide robust experimental protocols to empower researchers to validate their own systems.

The Structural Basis for Phenyl J Acid's Potential Cross-Reactivity

Phenyl J acid's structure, characterized by a sulfonated naphthalene core and an aniline substituent, is the primary reason for its potential to interfere in biological assays. This interference can manifest in two principal ways:

  • Immunoassay Cross-Reactivity: In immunoassays, particularly competitive formats for the detection of small molecules, antibodies may recognize not only the target analyte but also structurally similar molecules. The phenyl and naphthalene rings of Phenyl J acid present epitopes that can be similar to various drug candidates or their metabolites, leading to competitive binding with the intended analyte.

  • Spectrophotometric Interference: As a precursor to azo dyes, Phenyl J acid and the dyes derived from it are chromophores, meaning they absorb light in the visible spectrum. In colorimetric and absorbance-based assays (e.g., ELISA with a chromogenic substrate, protein quantification assays), the intrinsic color of Phenyl J acid or its derivatives can lead to artificially high absorbance readings, masking the true signal from the assay.

Comparative Analysis: Phenyl J Acid Analogs vs. Alternative Scaffolds

To understand the practical implications of this potential interference, we will compare the expected behavior of a Phenyl J acid-derived dye with a compound from a different chemical class that is often used in similar applications.

Proxy for Phenyl J Acid-derived interference: Evans Blue , a sulfonated diazo dye, shares structural similarities with dyes synthesized from Phenyl J acid. It is known to bind to albumin and can interfere in assays involving protein binding or colorimetric readouts.

Alternative Scaffold: Fluorescein , a xanthene dye, offers a structurally distinct alternative. Its utility as a fluorescent tracer is well-established, and its different chemical backbone makes it less likely to cross-react in immunoassays designed for analytes with aromatic or sulfonated structures.

Data Presentation: Expected Performance in Biological Assays
Parameter Phenyl J Acid / Evans Blue (Proxy) Fluorescein (Alternative) Rationale for Performance
Immunoassay Specificity High risk of cross-reactivity in assays for aromatic or sulfonated small molecules.Low risk of cross-reactivity in assays for aromatic or sulfonated small molecules.Structural dissimilarity to many common drug scaffolds reduces the likelihood of antibody cross-recognition.
Spectral Interference High potential for interference in absorbance-based assays due to its inherent color.Low potential for interference in absorbance-based assays. Its primary utility is in fluorescence detection at different wavelengths.
Solubility in Aqueous Buffers High, due to the presence of sulfonic acid groups.Moderate, often used as a sodium salt (fluorescein sodium) to enhance solubility.Both are suitable for use in typical biological buffers.
Mechanism of Detection Primarily absorbance/colorimetric.Primarily fluorescence.This fundamental difference in detection modality is a key factor in mitigating interference.

Experimental Protocols for Assessing Cross-Reactivity

Trustworthy data is the bedrock of scientific progress. The following protocols are designed as self-validating systems to allow researchers to empirically determine the cross-reactivity of Phenyl J acid or any other compound of concern in their specific assay.

Protocol 1: Assessing Immunoassay Cross-Reactivity via Competitive ELISA

This protocol determines the degree to which a test compound (e.g., Phenyl J acid) can displace the intended analyte in a competitive immunoassay.

Methodology:

  • Coating: Coat a 96-well high-binding microplate with the antigen-conjugate (e.g., analyte conjugated to a carrier protein like BSA) at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the standard analyte and the test compound (Phenyl J acid) in assay buffer. Add these solutions to the wells, followed immediately by the primary antibody at its optimal working concentration. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Calculate the IC50 values for both the standard analyte and Phenyl J acid. The percent cross-reactivity can be calculated using the formula: % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Phenyl J acid) * 100

Protocol 2: Assessing Spectrophotometric Interference

This protocol quantifies the intrinsic absorbance of a test compound at the wavelength used for an assay's readout.

Methodology:

  • Prepare Test Compound Solutions: Prepare a series of dilutions of Phenyl J acid in the final assay buffer that will be used in your experiment.

  • Blank Measurement: Use the assay buffer as a blank to zero the spectrophotometer at the detection wavelength of your assay (e.g., 450 nm for a TMB-based ELISA, 595 nm for a Bradford protein assay).

  • Absorbance Measurement: Measure the absorbance of each dilution of Phenyl J acid.

  • Data Analysis: Plot the absorbance as a function of the Phenyl J acid concentration. This will reveal the concentration at which the compound's intrinsic absorbance becomes a significant contributor to the total signal, potentially leading to false-positive results.

Visualization of Concepts

Experimental Workflow for Cross-Reactivity Testing

G cluster_prep Preparation cluster_assay Competitive Assay cluster_analysis Data Analysis P1 Coat Plate with Antigen P2 Block Plate P1->P2 P3 Prepare Analyte & Test Compound Dilutions P2->P3 A1 Add Dilutions & Primary Antibody P3->A1 A2 Add HRP-Conjugated Secondary Antibody A1->A2 A3 Add TMB Substrate A2->A3 A4 Stop Reaction A3->A4 D1 Read Absorbance at 450 nm A4->D1 D2 Calculate IC50 Values D1->D2 D3 Determine % Cross-Reactivity D2->D3

Caption: Workflow for determining immunoassay cross-reactivity.

Decision Pathway for Investigating Assay Interference

G node_action node_action Start Unexpected Assay Result CheckAssayType Is the assay absorbance-based? Start->CheckAssayType CheckCompound Does the sample contain chromophoric compounds (e.g., Phenyl J acid)? CheckAssayType->CheckCompound Yes IsImmunoassay Is it a competitive immunoassay? CheckAssayType->IsImmunoassay No RunSpectralScan Run Protocol 2: Assess Spectral Interference CheckCompound->RunSpectralScan Yes CheckCompound->IsImmunoassay No ConsiderAlternatives Consider Alternative Assay (e.g., Fluorescent Readout) RunSpectralScan->ConsiderAlternatives CheckStructure Does the compound share structural similarity with the analyte? IsImmunoassay->CheckStructure Yes NoInterference Interference Unlikely IsImmunoassay->NoInterference No RunELISA Run Protocol 1: Assess Cross-Reactivity CheckStructure->RunELISA Yes CheckStructure->NoInterference No RunELISA->ConsiderAlternatives

Caption: Decision tree for troubleshooting potential assay interference.

Conclusion and Recommendations

As a Senior Application Scientist, my recommendations are as follows:

  • Proactive Validation: Do not assume that Phenyl J acid or related compounds will be benign in your assay. The provided protocols should be used proactively to test for potential cross-reactivity and interference during assay development and validation, especially when working with analytes that are structurally similar to Phenyl J acid.

  • Consider Alternative Scaffolds: When possible, and especially in applications requiring high specificity, consider using reagents from different chemical classes. Fluorescent probes like fluorescein offer a robust alternative to colorimetric agents derived from Phenyl J acid, as they operate on a different detection principle and have a lower likelihood of structural cross-reactivity.

  • Thorough Documentation: Any observed interference, or lack thereof, should be thoroughly documented. This internal data is invaluable for troubleshooting future assay issues and for building a deeper understanding of the specificity of your analytical methods.

By adopting a rigorous and empirical approach to assay validation, researchers can mitigate the risks posed by potentially cross-reactive compounds like Phenyl J acid, ensuring the integrity and reliability of their scientific findings.

References

  • Tate, J., & Ward, G. (2004). Interferences in Immunoassay. The Clinical Biochemist Reviews, 25(2), 105–120. [Link]

  • Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • D. Sotnikov, et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6569. [Link]

  • Biological Stain Commission. Current Issues With Stains.[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (CAS No. 119-40-4), also known as Phenyl J Acid. As laboratory professionals, our responsibility extends beyond the bench to ensure that chemical waste is managed in a manner that protects both personnel and the environment. This guide is built on the foundational principles of risk assessment, regulatory compliance, and procedural clarity.

Part 1: Pre-Disposal Safety Assessment: Understanding the "Why"

Proper disposal procedures are dictated by the inherent hazards of a substance. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is an aromatic amine and sulfonic acid derivative that requires careful handling. The causality behind the stringent protocols described below is rooted in its specific hazard profile.

Different suppliers provide slightly varying hazard classifications, so it is imperative to adhere to the most conservative safety precautions.[1] The primary risks associated with this compound are irritation and potential harm from exposure.[1][2][3]

Table 1: Hazard Profile of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

Hazard ClassificationGHS CodeSignal Word & PictogramSource
Causes serious eye irritationH319Warning / GHS07 (Exclamation Mark)[2][3][4]
Causes skin irritationH315Warning / GHS07 (Exclamation Mark)[1][2]
May cause respiratory irritationH335Warning / GHS07 (Exclamation Mark)[1][2]
Harmful if swallowedH302Warning / GHS07 (Exclamation Mark)[1][3]
Harmful in contact with skinH312Warning / GHS07 (Exclamation Mark)[1]
Harmful if inhaledH332Warning / GHS07 (Exclamation Mark)[1]

Given its classification as an irritant and potentially harmful substance, the first step in any disposal plan is to prevent exposure. All handling and disposal preparation must be conducted with appropriate Personal Protective Equipment (PPE).

Table 2: Mandatory PPE for Handling and Disposal

Protection TypeSpecificationRationale
Engineering Controls Work within a chemical fume hood or use local exhaust ventilation.[5][6]To prevent inhalation of the solid powder, which can cause respiratory irritation.[1][2]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5][6]To prevent contact with the eyes, as the compound is a serious eye irritant.[2][4]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber).[1][5]To prevent skin contact, as the compound causes skin irritation.[1][2]
Respiratory Protection NIOSH/MSHA-approved dust respirator if ventilation is inadequate or dust is generated.[5][6]To provide a final barrier against inhalation of airborne particles.
Skin/Body Protection Lab coat, long pants, and closed-toe shoes.[1][5]To protect skin from accidental spills and contamination.

Part 2: Waste Characterization and Segregation

The foundation of compliant disposal is the accurate characterization and segregation of waste streams. Under the EPA's Resource Conservation and Recovery Act (RCRA), it is the legal responsibility of the waste generator to determine if a chemical waste is hazardous.[2][7] For this compound, you will likely generate three distinct waste streams.

  • Concentrated Solid Waste: Unused or expired pure chemical, reaction residues, and material used to clean up significant spills.

  • Contaminated Labware & Debris: Items that are not grossly contaminated but have come into contact with the chemical. This includes gloves, weigh boats, pipette tips, and paper towels.

  • Contaminated Sharps & Glassware: Syringes, broken flasks, or vials that are contaminated with the chemical.

Never mix these waste streams. Co-mingling different types of waste can create chemical hazards and complicates the disposal process.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Concentrated Solid Waste

This protocol applies to the pure chemical and any materials that are heavily saturated with it. The primary and most accepted disposal method is through a licensed environmental services or hazardous waste contractor.

Methodology:

  • Containment: Carefully place the solid waste into a designated, sealable, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Avoid Dust Generation: When transferring the solid, perform the work in a chemical fume hood and avoid actions that could create dust.[5][8]

  • Labeling: Immediately label the container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid"

    • The CAS Number: "119-40-4"

    • The specific hazard characteristics (e.g., "Irritant," "Harmful")

    • The accumulation start date.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure, under the control of the operator, and away from incompatible materials like strong oxidizing agents.[5]

  • Arranging Disposal: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. They will manage the final disposal, which typically involves high-temperature incineration in a facility with an afterburner and scrubber to neutralize harmful combustion byproducts.[5]

Protocol B: Disposal of Contaminated Labware & Debris

This protocol is for disposable items with trace contamination.

Methodology:

  • Collection: Place all contaminated items (gloves, wipes, weigh paper, etc.) into a dedicated, labeled plastic bag or container that is clearly marked as "Hazardous Waste."

  • Sealing: Once the bag is full, seal it securely.

  • Final Disposal: Place the sealed bag into the larger, rigid hazardous waste container designated for solid chemical waste in your laboratory's SAA. Follow the storage and pickup procedures outlined in Protocol A.

Protocol C: Disposal of Contaminated Sharps & Glassware

Methodology:

  • Collection: Place all contaminated sharps (needles, scalpels) and broken glassware directly into a puncture-proof, designated sharps container.

  • Labeling: Ensure the sharps container is labeled with "Hazardous Waste" and lists the chemical contaminant.

  • Disposal: Once the sharps container is full, close and lock it. Arrange for pickup through your EHS office. Do not attempt to clean or reuse contaminated broken glassware.

Part 4: Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.

Methodology:

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS emergency line.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Table 2.[2]

  • Containment: Prevent the powder from spreading or becoming airborne. Do not allow the chemical to enter drains or waterways.[2]

  • Cleanup:

    • Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or chemical sorbent pads.[2]

    • Carefully sweep or vacuum the material into a designated hazardous waste container.[5][8] Use a vacuum equipped with a HEPA filter if available.

    • Avoid any actions that create dust.[5]

  • Final Decontamination: Wipe the spill area with a cloth dampened with water and soap, followed by clean water. All cleaning materials must be disposed of as hazardous waste as described in Protocol B.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, per institutional policy.

Part 5: Disposal Decision Workflow

The following diagram outlines the logical decision-making process for managing waste streams of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposition Start Waste Generated Containing 4-Hydroxy-7-(phenylamino) naphthalene-2-sulfonic acid Decision_Type What is the waste type? Start->Decision_Type Solid_Waste Pure Chemical / Grossly Contaminated Solids Decision_Type->Solid_Waste Concentrated Solid Lab_Debris Trace Contaminated Debris (Gloves, Wipes, etc.) Decision_Type->Lab_Debris Contaminated Debris Sharps_Waste Contaminated Sharps & Broken Glassware Decision_Type->Sharps_Waste Sharps / Glass Package_Solid Protocol A: Package in sealed, labeled HDPE container. Solid_Waste->Package_Solid Package_Debris Protocol B: Collect in labeled bag, then place in solid waste container. Lab_Debris->Package_Debris Package_Sharps Protocol C: Place in labeled, puncture- proof sharps container. Sharps_Waste->Package_Sharps Store Store in designated Satellite Accumulation Area (SAA) Package_Solid->Store Package_Debris->Store Package_Sharps->Store End Disposal via Licensed EHS Vendor Store->End

Caption: Disposal workflow for 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.

Part 6: Regulatory Framework

All disposal activities must comply with a hierarchy of regulations. In the United States, these are primarily governed by:

  • The Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from "cradle to grave".[7] The generator of the waste is responsible for its proper classification and disposal.[2]

  • The Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed about the hazards of chemicals they work with, including proper handling and emergency procedures.[9] Guidelines for handling classes of chemicals like aromatic amines are also relevant.[10][11]

  • State and Local Authorities: Many states and municipalities have stricter regulations than federal law. Always consult your local EHS office to ensure compliance with all applicable rules.[5]

By adhering to the protocols in this guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective commitment to responsible science.

References

  • PubChem. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | C16H13NO4S. National Center for Biotechnology Information. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers.[Link]

  • Fisher Scientific. SAFETY DATA SHEET: 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.[Link]

  • United States Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.[Link]

  • Journal of Scientific and Innovative Research. Liquid waste minimization in the production of 4-Amino Di Phenylamine 2- Sulfonic Acid.[Link]

  • Occupational Safety and Health Administration (OSHA). Worker Exposures to Volatile Amines.[Link]

  • United States Environmental Protection Agency (EPA). Sulfuric Acid - EPA OSC Response.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import/Export, Use, and Disposal of Sulfuric Acid.[Link]

Sources

Navigating the Safe Handling of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of specialized chemical reagents, such as 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (CAS No. 119-40-4), demands a comprehensive understanding of its properties and a meticulous approach to laboratory practice. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, also known as Phenyl J Acid, is a crystalline powder used as a dye intermediate.[1][2] While not classified as hazardous under GHS criteria by a majority of notifiers to the ECHA C&L Inventory, a significant portion (41.7%) identify it as causing serious eye irritation.[3] Several suppliers also classify it as a skin and respiratory irritant.[4][5][6][7] Therefore, a cautious and proactive approach to safety is paramount.

Table 1: Hazard Profile of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

Hazard ClassificationGHS Hazard StatementPrimary Route of ExposurePotential Health Effects
Serious Eye Damage/Irritation H319: Causes serious eye irritation[3][4][5][7]EyesRedness, pain, irritation.
Skin Corrosion/Irritation H315: Causes skin irritation[4][6][7]SkinRedness, itching, irritation.
Specific target organ toxicity (single exposure) H335: May cause respiratory irritation[4][6][7]InhalationCoughing, sneezing, respiratory tract irritation.
Acute toxicity, oral H302: Harmful if swallowed[6]Ingestion(Not specified, seek immediate medical attention)

The primary risk associated with this compound is the generation of airborne dust when handling the solid form, which can lead to inhalation and eye contact. The causality is clear: fine powders have a high surface area-to-volume ratio, making them easily dispersible in air and more likely to come into contact with mucous membranes and the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of appropriate PPE is not merely a checklist item; it is a critical control measure based on the chemical's hazard profile.

  • Eye and Face Protection : Given the significant risk of serious eye irritation, standard safety glasses are insufficient.

    • Minimum Requirement : Wear close-fitting, splash-proof chemical safety goggles.[8]

    • Best Practice : In addition to goggles, use a full-face shield, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.[8][9][10][11] This provides a secondary barrier protecting the entire face.

  • Skin and Body Protection : To prevent skin irritation, comprehensive body protection is necessary.

    • Laboratory Coat : A standard lab coat is the minimum requirement.

    • Chemical Protective Clothing : For large-scale operations or in the event of a spill, an acid-resistant suit or apron should be worn.[8][9][10]

  • Respiratory Protection : Controlling airborne dust is the most effective way to prevent respiratory irritation.

    • Engineering Controls : Always handle the solid material in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[4][6]

    • Respirator : If engineering controls are not feasible or if dust generation is unavoidable, a NIOSH-approved respirator is required.[10] For routine exposures exceeding limits, an air-purifying, full-face respirator with appropriate acid gas cartridges should be used.

Operational Plan: From Receipt to Use

A structured workflow minimizes exposure and ensures procedural consistency.

Handling the Solid Compound

This phase presents the highest risk of dust generation.

Step-by-Step Protocol:

  • Preparation : Don all required PPE (face shield, goggles, lab coat, compatible gloves). Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Weighing : Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Aliquotting : If transferring the solid, use tools (spatulas, scoops) that minimize dust creation. Avoid pouring the dry powder directly from a large container.

  • Container Management : Keep the primary container tightly closed when not in use to prevent contamination and accidental spills.[4][5][7] Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials like strong oxidizing agents.[4][5]

Preparing Solutions

This step reduces the risk of airborne particulates but introduces splash hazards.

Step-by-Step Protocol:

  • Solvent Addition : In a fume hood, slowly add the weighed solid to the solvent in your reaction vessel. Do not add solvent to the dry powder, as this can cause splashing.

  • Dissolution : The compound is soluble in alkali solutions.[2] Use appropriate stirring or agitation methods to facilitate dissolution. Ensure the vessel is securely clamped.

  • pH Adjustment : If adjusting pH, be mindful of potential exothermic reactions. Add acids or bases slowly.

  • Labeling : Clearly label the prepared solution with the chemical name, concentration, date, and appropriate hazard symbols.

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][6] Seek immediate medical attention.[4][5] An eyewash station must be readily accessible in the work area.[4]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5][6] If irritation persists, seek medical attention.[4][5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[4][6] Seek medical attention if symptoms occur.[4]

  • Spill Response : For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5] Do not empty into drains.[4]

Disposal Plan

Chemical waste must be managed responsibly to protect the environment.

Step-by-Step Disposal Protocol:

  • Waste Classification : 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid and its containers should be treated as hazardous waste.[4]

  • Waste Segregation : Collect all waste containing this chemical (excess solid, contaminated weighing boats, gloves, etc.) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").

  • Disposal : Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations.[4] Do not attempt to dispose of it down the drain or in regular trash.

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols for handling 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.

G cluster_prep 1. Preparation & Assessment cluster_handling 2. Handling Operations (in Fume Hood) cluster_disposal 3. Waste & Disposal start Start: Receive Chemical assess Assess Risks: - Eye Irritant (H319) - Skin Irritant (H315) - Respiratory Irritant (H335) start->assess ppe Don Appropriate PPE: - Face Shield & Goggles - Lab Coat - Nitrile/Butyl Gloves assess->ppe solid Handling Solid? (Weighing/Aliquotting) ppe->solid solution Preparing Solution? ppe->solution weigh Weigh solid in hood Minimize dust generation solid->weigh dissolve Slowly add solid to solvent Avoid splashing solution->dissolve waste Generate Waste (Solid, Liquid, Contaminated PPE) weigh->waste spill Spill or Exposure? weigh->spill dissolve->waste dissolve->spill segregate Segregate into Labeled Hazardous Waste Container waste->segregate dispose Dispose via EHS Office Follow Regulations segregate->dispose end End of Procedure dispose->end spill->waste No (Cleanup) emergency Execute Emergency Plan: - Evacuate & Alert - First Aid (Flush skin/eyes) - Seek Medical Attention spill->emergency Yes

Caption: Workflow for safe handling of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.

By internalizing these principles and procedures, you contribute to a robust culture of safety, enabling you and your colleagues to focus on achieving your scientific goals with confidence and security.

References

  • PubChem. (n.d.). 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid. Retrieved from [Link]

  • NorFalco. (n.d.). Protective apparel. Retrieved from [Link]

  • North Carolina Department of Health and Human Services. (2019, December 17). Occupational Safety Resources on Sulfuric Acid. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.